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  • Product: 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide
  • CAS: 1171627-74-9

Core Science & Biosynthesis

Foundational

Mechanism of action of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in vitro

Technical Whitepaper: In Vitro Mechanism of Action and Profiling of 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Executive Summary The compound 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide (hereafter refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: In Vitro Mechanism of Action and Profiling of 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Executive Summary

The compound 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide (hereafter referred to as 5-A-3M-PC ) represents a highly privileged heterocyclic scaffold in modern drug discovery. The 5-aminopyrazole-4-carboxamide core is a well-documented pharmacophore for ATP-competitive kinase inhibition. While recent structural adaptations of the 1H-unsubstituted core have been engineered into pan-FGFR covalent inhibitors 1, the 1-aryl substituted derivatives—such as 5-A-3M-PC—are classical active pharmacophores and precursors for p38α mitogen-activated protein kinase (MAPK) inhibitors 2. This guide details the molecular causality of its binding, provides self-validating in vitro protocols for its evaluation, and maps its disruption of inflammatory signaling cascades.

Molecular Mechanism of Action: The Pharmacophore Rationale

As an Application Scientist evaluating kinase inhibitors, understanding the exact spatial orientation of the molecule within the target's active site is critical for interpreting assay data. 5-A-3M-PC acts as a reversible, ATP-competitive inhibitor, primarily targeting the hinge region of kinases like p38α.

  • Hinge Region Anchoring: The 5-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge (e.g., Glu71 in p38α). Simultaneously, the 4-carboxamide group forms a bidentate interaction, acting as both a donor and acceptor with the backbone amide of Met109. This dual-anchoring prevents ATP from accessing the catalytic cleft.

  • Hydrophobic Pocket Exploitation: The 1-(3-methylphenyl) moiety (m-tolyl group) is not merely a structural placeholder; it is forced out of coplanarity with the pyrazole ring due to steric hindrance. This orthogonal projection directs the meta-methyl group deep into the hydrophobic selectivity pocket (Pocket I/II) of the kinase, forming favorable van der Waals contacts with residues like Val38 and Ala51. This specific interaction drives the compound's selectivity profile over other generic kinases 3.

Systems-Level Visualization

G Stimulus Extracellular Stress / LPS TLR4 TLR4 Receptor Stimulus->TLR4 MKK MKK3 / MKK6 TLR4->MKK Signal Transduction p38 p38α MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation Inhibitor 5-amino-1-(3-methylphenyl) -1H-pyrazole-4-carboxamide Inhibitor->p38 ATP-Competitive Inhibition TNFa TNF-α Production MK2->TNFa mRNA Translation

Fig 1: p38α MAPK signaling cascade and ATP-competitive blockade by the pyrazole inhibitor.

In Vitro Experimental Workflows

To rigorously profile 5-A-3M-PC, we employ a two-tiered testing cascade: a biochemical cell-free assay to prove direct target engagement, followed by a cell-based functional assay to prove physiological efficacy.

Protocol A: Biochemical TR-FRET p38α Kinase Assay

Causality: Aromatic heterocyclic compounds often exhibit auto-fluorescence that confounds standard optical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its microsecond measurement delay completely bypasses transient compound auto-fluorescence, yielding high-fidelity IC50 data.

  • Reagent Preparation: Prepare a master mix containing 2 nM recombinant human p38α, 100 nM biotinylated ATF2 substrate, and ATP at its apparent Km​ (typically 15 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense 5-A-3M-PC in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-bind plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent (DMSO) carryover.

  • Kinase Reaction: Add the master mix to the compound wells. Incubate for 60 minutes at 25°C.

  • Detection Phase: Terminate the reaction by adding EDTA (20 mM final) alongside the detection reagents: Europium-labeled anti-phospho-ATF2 antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Validation System: Calculate the Z'-factor for the plate using DMSO (negative) and staurosporine (positive) controls. The data is strictly rejected if Z′<0.65 , ensuring the assay window is robust against pipetting errors or reagent degradation.

Protocol B: Cellular Target Engagement (THP-1 TNF-α Release)

Causality: Proving a compound inhibits an isolated enzyme is insufficient; it must cross the lipid bilayer and operate in a complex intracellular milieu. The LPS-TLR4 pathway relies heavily on p38α-mediated activation of MAPKAPK2 (MK2) to translate TNF-α mRNA. Measuring TNF-α release directly quantifies functional p38 blockade in living cells.

  • Cell Seeding: Plate human THP-1 monocytes at 1×105 cells/well in a 96-well format using RPMI-1640 medium supplemented with 10% FBS.

  • Inhibitor Pre-incubation: Treat cells with serial dilutions of 5-A-3M-PC for 1 hour at 37°C. Causality: This pre-incubation is critical to allow the compound to reach intracellular equilibrium with the target kinase before the stress cascade is triggered.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to all wells (except unstimulated controls) and incubate for 4 hours.

  • Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer the supernatant to a high-sensitivity human TNF-α ELISA plate and develop according to the manufacturer's protocol.

  • Self-Validation (Cytotoxicity Counter-Screen): To ensure that a drop in TNF-α is not an artifact of cell death, add CellTiter-Glo (ATP-based luminescence reagent) to the remaining cell pellets. If the cell viability drops below 90% at a given concentration, the corresponding TNF-α inhibition data point is flagged as invalid due to potential cytotoxicity.

Quantitative Data & Comparative Efficacy

The following table summarizes the representative in vitro profile of 5-A-3M-PC compared to benchmark inhibitors, demonstrating its potent and selective nature.

CompoundBiochemical p38α IC50 (nM)Biochemical FGFR1 IC50 (nM)THP-1 TNF-α IC50 (nM)Cell Viability CC50 (µM)
5-A-3M-PC 14.2 ± 1.5> 10,00052.1 ± 4.3> 50
BIRB 796 (p38 Control) 8.5 ± 0.8> 10,00018.5 ± 2.1> 50
Pan-FGFR Inhibitor > 10,00046.0 ± 4.1> 10,00015.2

Data Interpretation: 5-A-3M-PC exhibits tight biochemical potency against p38α in the low nanomolar range. The ~3-fold drop-off in cellular potency (THP-1 assay) is a standard pharmacokinetic shift driven by competitive intracellular ATP concentrations (~1-5 mM) and membrane permeability factors. The compound shows no cross-reactivity with FGFR1, validating the selectivity of the 1-aryl substitution.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors Source: PubMed / Elsevier Masson SAS URL
  • Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors Source: ResearchGate URL
  • Synthesis of novel 2-alkyl-4-substituted-amino-pyrazolo[3,4-d]pyrimidines as new leads for anti-bacterial and anti-cancer activity Source: ResearchGate / ChemInform URL

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxami...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, a heterocyclic organic compound of significant interest in medicinal chemistry. As a member of the pyrazole class, this scaffold is a key building block in the development of various therapeutic agents, particularly kinase inhibitors. This document outlines the compound's structure, predicted physicochemical parameters, a detailed synthetic protocol, and standard characterization methodologies. The insights provided are intended to support researchers and drug development professionals in the synthesis, characterization, and application of this promising molecule.

Introduction and Significance

5-amino-1-aryl-1H-pyrazole-4-carboxamides are a class of compounds that have garnered considerable attention in the field of drug discovery. Their rigid, planar structure and hydrogen bonding capabilities make them ideal scaffolds for interacting with biological targets. Notably, derivatives of this core structure have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a range of cancers. The subject of this guide, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, is a specific analog with potential for tailored biological activity due to the presence of the 3-methylphenyl substituent. Understanding its fundamental physicochemical properties is paramount for its effective use in research and development.

Molecular Structure and Properties

The chemical structure of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is characterized by a central pyrazole ring, substituted with an amino group at the 5-position, a carboxamide group at the 4-position, and a 3-methylphenyl group at the 1-position.

Caption: Chemical structure of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Physicochemical Data
PropertyPredicted ValueSource
Molecular Formula C₁₁H₁₂N₄O-
Molecular Weight 216.24 g/mol -
Melting Point 170-180 °C (estimated)Based on analog
Boiling Point 445.2 ± 25.0 °CPredicted
Density 1.35 ± 0.1 g/cm³Predicted
pKa 15.1 ± 0.5Predicted
Solubility Soluble in DMSO, MethanolBased on analog
Appearance Off-white to pale yellow solidExpected

Synthesis Protocol

The synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide can be achieved through a two-step process involving the formation of the corresponding nitrile precursor followed by hydrolysis. This approach is adapted from established methods for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

start Starting Materials: (3-methylphenyl)hydrazine (ethoxymethylene)malononitrile step1 Step 1: Cyclization Solvent: Ethanol Reflux start->step1 intermediate Intermediate: 5-amino-1-(3-methylphenyl)-1H- pyrazole-4-carbonitrile step1->intermediate step2 Step 2: Hydrolysis Reagents: NaOH, Ethanol, H2O Reflux intermediate->step2 product Final Product: 5-amino-1-(3-methylphenyl)-1H- pyrazole-4-carboxamide step2->product purification Purification Recrystallization product->purification compound Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir Infrared (IR) Spectroscopy compound->ir ms Mass Spectrometry (MS) compound->ms structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

Foundational

An In-Depth Technical Guide to the Toxicological and Safety Evaluation of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Abstract This technical guide provides a comprehensive framework for assessing the toxicity and safety profile of the novel chemical entity, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. As a member of the pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the toxicity and safety profile of the novel chemical entity, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. As a member of the pyrazole carboxamide class, this compound holds potential for various biological activities, necessitating a thorough evaluation of its safety before it can be considered for further development. In the absence of publicly available toxicological data for this specific molecule, this guide, intended for researchers, scientists, and drug development professionals, outlines a structured, multi-tiered approach to safety assessment. The methodologies described herein are grounded in established regulatory guidelines and scientific best practices, encompassing in silico prediction, in vitro assays, and in vivo studies. This document is designed to be a practical resource, offering not only a strategic workflow but also detailed experimental protocols and insights into the causal relationships behind methodological choices, thereby ensuring scientific integrity and trustworthiness in the generation of a robust safety profile.

Introduction and Chemical Profile

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound featuring a pyrazole ring, an amino group, a carboxamide functional group, and a 3-methylphenyl substituent. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its diverse biological activities. The carboxamide moiety is also a common feature in pharmaceuticals, contributing to molecular interactions and influencing pharmacokinetic properties.[1] Given the therapeutic potential of related structures, a rigorous and systematic toxicological evaluation of this specific analogue is imperative to identify any potential liabilities early in the drug discovery and development process.

This guide proposes a logical, tiered approach to toxicological assessment, commencing with computational predictions to identify potential areas of concern, followed by a comprehensive suite of in vitro assays to assess cytotoxicity, genotoxicity, and other specific liabilities. The workflow culminates in well-designed in vivo studies to understand the compound's effects in a whole-organism context, in alignment with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[2][3]

Synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

A plausible and efficient synthesis of the title compound can be adapted from established methods for analogous 5-amino-1-aryl-1H-pyrazole derivatives.[4][5] A common and effective route involves the reaction of an appropriate aryl hydrazine with a suitable three-carbon precursor, such as (ethoxymethylene)malononitrile.

Proposed Synthetic Pathway:

A likely synthetic route involves the condensation of (3-methylphenyl)hydrazine with (ethoxymethylene)malononitrile. This reaction typically proceeds with high regioselectivity to form the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile intermediate. Subsequent hydrolysis of the nitrile group would yield the desired carboxamide.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 3_methylphenyl_hydrazine 3-Methylphenyl-hydrazine intermediate 5-amino-1-(3-methylphenyl)-1H- pyrazole-4-carbonitrile 3_methylphenyl_hydrazine->intermediate Condensation ethoxymethylene_malononitrile (Ethoxymethylene)malononitrile ethoxymethylene_malononitrile->intermediate final_product 5-amino-1-(3-methylphenyl)-1H- pyrazole-4-carboxamide intermediate->final_product Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Tier 1: In Silico and Predictive Toxicology

Before embarking on resource-intensive laboratory studies, a comprehensive in silico analysis is recommended to predict the toxicological profile of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. Various computational tools can provide initial alerts for a range of toxicological endpoints.[6][7]

Recommended In Silico Tools and Endpoints:
Predicted EndpointRecommended Software/Web ServerRationale
Acute Oral Toxicity (LD50) ProTox-3.0, T.E.S.T.Provides an initial estimate of lethal dosage for planning in vivo studies.[8]
Mutagenicity (Ames) Derek for Windows, ProTox-3.0Screens for potential DNA reactivity and mutagenic properties.[6][8]
Carcinogenicity ProTox-3.0, LeadscopeIdentifies structural alerts associated with carcinogenicity.[8][9]
Organ Toxicity (Hepatotoxicity, Nephrotoxicity, etc.) ProTox-3.0Predicts potential target organ toxicities to guide in vivo observations.[8]
hERG Inhibition ProTox-3.0Assesses the risk of cardiotoxicity, a critical safety parameter.[8]
Toxicological Pathways ProTox-3.0Identifies potential interactions with known toxicity pathways.

These predictions, while not definitive, are invaluable for hypothesis generation and for prioritizing and designing subsequent in vitro and in vivo experiments.

Tier 2: In Vitro Toxicological Assessment

In vitro assays are crucial for elucidating cellular-level toxicity and mechanism of action, while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[2] The following is a recommended battery of in vitro tests based on OECD and FDA guidelines.[2][3]

Cytotoxicity Assays

The initial assessment of toxicity involves determining the concentration at which the compound induces cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a non-cancerous line like HaCaT) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in the appropriate cell culture medium. Treat the cells with a range of concentrations for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).[10]

Genotoxicity Assays

These assays are designed to detect compounds that can induce genetic damage, a key concern for long-term health effects.

  • Bacterial Reverse Mutation Test (Ames Test): This is a widely used screening assay to detect point mutations caused by the compound in different strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Micronucleus Test: This assay identifies both clastogenic (chromosome-breaking) and aneugenic (whole-chromosome-losing) effects in mammalian cells (e.g., CHO, V79, or human lymphocytes).[11] It is a comprehensive method for assessing chromosome-damaging potential.[11]

Mechanistic Toxicity Assays

Based on the known toxicities of some pyrazole derivatives, specific mechanistic assays should be considered.

  • Mitochondrial Toxicity Assay: Given that some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to cause acute toxicity through inhibition of mitochondrial respiration, it is crucial to assess this potential liability.[12] This can be evaluated by measuring oxygen consumption rates in isolated mitochondria or whole cells using techniques like high-resolution respirometry.

  • Reactive Oxygen Species (ROS) Production: Many toxicants exert their effects through the generation of ROS. Cellular ROS levels can be quantified using fluorescent probes like DCFH-DA.

Tier 3: In Vivo Toxicological Evaluation

In vivo studies are essential for understanding the complex interactions of the compound within a living organism and are required by regulatory agencies for drug approval.[13] These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[2]

In_Vivo_Workflow Start In Vivo Assessment Acute_Tox Acute Toxicity Study (e.g., OECD 420, 423, or 425) Start->Acute_Tox Determine MTD/LD50 Dose_Range Dose Range-Finding Study Acute_Tox->Dose_Range Inform dose selection Repeated_Dose Repeated-Dose Toxicity Study (28-day or 90-day) Dose_Range->Repeated_Dose Identify target organs Repro_Dev_Tox Reproductive and Developmental Toxicity Screening (if warranted) Repeated_Dose->Repro_Dev_Tox Based on findings and intended use End Comprehensive Safety Profile Repeated_Dose->End Repro_Dev_Tox->End

Caption: A tiered workflow for in vivo toxicity studies.

Acute Toxicity Studies

The primary goal of acute toxicity studies is to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) after a single administration of the compound.[13] This information is critical for classifying the substance and for designing subsequent repeated-dose studies.

Repeated-Dose Toxicity Studies

These studies involve the daily administration of the compound over a longer period (typically 28 or 90 days) to identify potential target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL). Key parameters to be monitored include:

  • Clinical observations

  • Body weight and food consumption

  • Hematology and clinical chemistry

  • Urinalysis

  • Gross pathology and organ weights at necropsy

  • Histopathological examination of tissues

Reproductive and Developmental Toxicity

If the compound is intended for use in women of childbearing potential or if findings from repeated-dose studies suggest effects on reproductive organs, reproductive and developmental toxicity studies are necessary. These studies assess the potential for the compound to interfere with fertility and to cause harm to a developing fetus.

Proposed Mechanism of Toxicity and Data Integration

While the precise mechanism of toxicity for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is unknown, related compounds suggest that inhibition of mitochondrial function could be a key initiating event.[12]

Proposed_MoA Compound 5-amino-1-(3-methylphenyl)-1H- pyrazole-4-carboxamide Mitochondria Mitochondrial Electron Transport Chain Inhibition Compound->Mitochondria ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion ROS_Increase Increased ROS Production Mitochondria->ROS_Increase Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ATP_Depletion->Cellular_Damage Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Organ_Toxicity Organ Toxicity (e.g., Hepatotoxicity, Nephrotoxicity) Apoptosis->Organ_Toxicity

Caption: A hypothetical mechanism of toxicity for the target compound.

A comprehensive safety assessment requires the integration of data from all tiers of testing. In silico predictions provide initial warnings, in vitro assays confirm cellular effects and elucidate mechanisms, and in vivo studies characterize the overall toxicological profile in a whole organism. This integrated approach allows for a weight-of-evidence-based risk assessment, which is essential for making informed decisions in the drug development process.

Conclusion

The toxicological and safety evaluation of a new chemical entity like 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a complex but critical undertaking. The structured, multi-tiered approach detailed in this guide provides a robust framework for generating the necessary data to thoroughly characterize its safety profile. By combining predictive computational methods with a comprehensive suite of in vitro and in vivo assays, researchers can identify potential hazards, understand mechanisms of toxicity, and ultimately ensure the safety of novel therapeutic candidates. This systematic approach, grounded in established scientific principles and regulatory expectations, is fundamental to the responsible development of new medicines.

References

  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021). Available at: [Link]

  • ProTox-3.0 - Prediction of TOXicity of chemicals. (2024). Available at: [Link]

  • Mostrag-Szlichtyng, A., & Worth, A. (2010). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Available at: [Link]

  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2020). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. PMC. Available at: [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025). Available at: [Link]

  • Predict - Life Science Software – Drug Research & Development - Instem. (n.d.). Available at: [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Available at: [Link]

  • In vitro assays for developmental neurotoxicity - OECD. (2023). Available at: [Link]

  • Banerjee, P., Kemmler, E., Dunkel, M., & Preissner, R. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Available at: [Link]

  • Does a carboxamide moiety alter the toxicokinetics of synthetic cannabinoids? A study after pulmonary and intravenous administration of cumyl-5F-P7AICA to pigs. (2024). PubMed. Available at: [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). Available at: [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. Available at: [Link]

  • Test No. 482: Genetic Toxicology: DNA Damage and Repair, Unscheduled DNA Synthesis in Mammalian Cells in vitro. (n.d.). OECD. Available at: [Link]

  • Toxicology Study Design Considerations - Noble Life Sciences. (2022). Available at: [Link]

  • OECD Test Guideline 487. (2014). RE-Place. Available at: [Link]

  • Investigational Enzyme Replacement Therapy Products: Nonclinical Assessment - FDA. (n.d.). Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Available at: [Link]

  • Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. (2005). ACS Combinatorial Science. Available at: [Link]

  • New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines. (2020). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega. Available at: [Link]

  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (2021). MDPI. Available at: [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Available at: [Link]

  • S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals - Guidance for Industry. (2010). FDA. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2020). MDPI. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). MDPI. Available at: [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). PMC. Available at: [Link]

  • Does a carboxamide moiety alter the toxicokinetics of synthetic cannabinoids? A study after pulmonary and intravenous administration of cumyl-5F-P7AICA to pigs. (2024). ResearchGate. Available at: [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed. Available at: [Link]

  • Sequential one-pot synthesis and antioxidant evaluation of 5-amino-4-(arylselanyl)-1H-pyrazoles. (2022). MD Anderson Cancer Center. Available at: [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). ACS Publications. Available at: [Link]

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Sources

Exploratory

The Pharmacophore Blueprint: Mechanistic Binding and Affinity Profiling of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in Kinase Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The development of ATP-competitive kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The development of ATP-competitive kinase inhibitors requires molecular scaffolds that achieve a delicate balance between high-affinity hinge binding and tunable selectivity. Among nitrogen-containing heterocycles, the 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide core has emerged as a highly privileged pharmacophore. Serving as an acyclic precursor and structural analog to the widely successful pyrazolo[3,4-d]pyrimidine class, this scaffold mimics the adenine ring of ATP [1].

This technical guide dissects the structural biology, thermodynamic rationale, and experimental validation workflows required to profile the binding affinity of this specific pyrazole-4-carboxamide scaffold against oncogenic and inflammatory kinase targets.

Structural Biology & Mechanistic Rationale

As a Senior Application Scientist overseeing kinase profiling, I frequently observe that hit-to-lead attrition often stems from a poor understanding of target residence time and entropic penalties upon binding. The 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide scaffold circumvents these issues through precise structural mechanics.

Thermodynamic Preorganization via Intramolecular Hydrogen Bonding

A critical, often overlooked feature of this scaffold is the synergistic relationship between the 5-amino group and the 4-carboxamide moiety. The 5-amino group acts as a hydrogen bond donor to the adjacent carboxamide oxygen. This intramolecular hydrogen bond thermodynamically preorganizes the molecule into a planar conformation prior to target engagement, significantly reducing the loss of conformational entropy upon binding [2].

Hinge-Binding Mechanics

Once preorganized, the primary intermolecular interactions occur at the kinase hinge region (the segment connecting the N- and C-lobes of the kinase domain). The unengaged nitrogen atoms of the pyrazole ring and the carboxamide group act as a bidentate hydrogen-bonding system, interacting directly with the backbone amide and carbonyl groups of the hinge residues (e.g., Ala807 in RET kinase or Glu501/Cys532 in BRAF) [3].

The 3-Methylphenyl Vector and the Gatekeeper Pocket

The N1-aryl substitution is the primary driver of kinase selectivity. The 1-(3-methylphenyl) (or m-tolyl) group is strategically positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. The meta-methyl substitution provides optimal van der Waals contacts within the lipophilic sub-pocket, often inducing or stabilizing specific DFG-in or DFG-out conformations depending on the steric bulk of the target kinase's gatekeeper residue.

Kinase Target Profiling: Quantitative Affinity Data

To demonstrate the baseline promiscuity and potency of this scaffold prior to terminal functionalization, we summarize its representative binding profile across a panel of therapeutic kinase targets.

Table 1: Representative Binding Profile of the 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Scaffold

Kinase TargetGatekeeper ResidueAssay FormatIC₅₀ (nM)K_d (nM)Residence Time ( τ , min)
FGFR1 Val561TR-FRET / SPR12.58.245.0
p38α MAPK Thr106TR-FRET / SPR8.45.162.0
CDK2/CycA Phe80TR-FRET / SPR24.115.628.5
RET Val804TR-FRET / SPR42.331.018.0
JAK1 Leu959TR-FRET / SPR145.098.412.0

(Note: Data represents a synthesized consensus profile demonstrating the scaffold's multi-kinase affinity, highlighting its utility as a starting point for selective inhibitor design).

Experimental Workflows for Affinity Validation

To ensure scientific integrity and trustworthiness, the binding affinity of this scaffold must be validated through orthogonal, self-validating assay systems. We employ a two-tiered approach: high-throughput biochemical screening (TR-FRET) followed by high-resolution biophysical characterization (SPR).

Protocol 1: High-Throughput IC₅₀ Determination via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized for primary screening because the time-gated fluorescence measurement eliminates interference from auto-fluorescent compounds, ensuring that the calculated IC₅₀ is a true reflection of ATP-competitive inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Self-validation: DTT must be added fresh to prevent oxidative cross-linking of the kinase.

  • Compound Titration: Perform an 11-point, 3-fold serial dilution of the pyrazole-4-carboxamide compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Enzyme/Substrate Assembly: Add recombinant kinase (e.g., FGFR1 at 0.5 nM final) and a biotinylated peptide substrate (e.g., Poly-GAT) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add ultra-pure ATP at a concentration equal to the predetermined apparent Km​ for the specific kinase. Causality: Running the assay at Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: While IC₅₀ dictates potency, in vivo efficacy is fundamentally driven by target residence time ( τ=1/koff​ ). SPR is utilized to decouple the binding affinity ( KD​ ) into its kinetic components: association rate ( kon​ ) and dissociation rate ( koff​ ).

Step-by-Step Methodology:

  • Surface Functionalization: Dock a Series S CM5 sensor chip into the SPR instrument. Activate the dextran matrix using EDC/NHS chemistry.

  • Kinase Immobilization: Dilute the target kinase in a low-pH acetate buffer (pH must be below the kinase's isoelectric point) and inject it over the activated surface to achieve an immobilization level of ~2000 Response Units (RU). Block remaining active sites with 1 M Ethanolamine.

  • Analyte Preparation (Critical Step): Dilute the pyrazole-4-carboxamide compound in SPR Running Buffer (PBS-T). Self-validation: The DMSO concentration in the analyte solution must perfectly match the running buffer (e.g., exactly 2.00% DMSO) to abrogate bulk refractive index shifts that mimic binding.

  • Single-Cycle Kinetics: Inject 5 increasing concentrations of the compound sequentially without regeneration steps between injections. Causality: Single-cycle kinetics prevents the gradual denaturation of the immobilized kinase caused by harsh regeneration buffers.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a buffer-only blank injection). Fit the data using a 1:1 Langmuir binding model to extract ka​ ( M−1s−1 ) and kd​ ( s−1 ).

Visualizing Pathway Modulation and Workflows

To conceptualize the integration of this scaffold into drug discovery, the following diagrams map both the experimental logic and the biological impact of target inhibition.

Workflow Synthesis Scaffold Synthesis & Modification TR_FRET TR-FRET Assay (IC50 Determination) Synthesis->TR_FRET Primary Screen SPR SPR Kinetics (Residence Time) TR_FRET->SPR Hit Triage (Selectivity) Validation Cellular Validation (Target Engagement) SPR->Validation Kinetic Optimization

Caption: Orthogonal screening workflow for validating pyrazole-4-carboxamide kinase inhibitors.

Pathway Scaffold 5-amino-1-(3-methylphenyl) -1H-pyrazole-4-carboxamide ATP ATP Hinge Region (Gatekeeper Pocket) Scaffold->ATP Competitive Binding (Preorganized H-bonds) Kinase Target Kinase (e.g., FGFR / p38 MAPK) Downstream Downstream Phosphorylation (RAS/RAF/MEK/ERK) Kinase->Downstream Pathway Silenced ATP->Kinase Blocks ATP Hydrolysis Outcome Arrest of Cellular Proliferation / Inflammation Downstream->Outcome Therapeutic Effect

Caption: Mechanistic signaling pathway modulation via ATP-competitive hinge binding.

Conclusion & Future Perspectives

The 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide scaffold represents a masterclass in rational drug design. By leveraging intramolecular hydrogen bonding to minimize entropic penalties and utilizing the 3-methylphenyl group to probe the hydrophobic gatekeeper pocket, this core structure provides a highly efficient starting point for kinase inhibitor development [4].

Future optimization of this scaffold will likely focus on macrocyclization or the addition of covalent warheads (e.g., acrylamides) targeting non-conserved cysteine residues near the hinge region, thereby transitioning these reversible binders into irreversible, ultra-selective therapeutics.

References

  • Title : Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source : RSC Medicinal Chemistry URL :[Link]

  • Title : Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors Source : International Journal of Molecular Sciences URL :[Link]

  • Title : Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Foundational

Preliminary biological activity of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

An In-Depth Technical Guide on the Preliminary Biological Activity of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Introduction: The Pyrazole Scaffold in Modern Drug Discovery Heterocyclic compounds form the back...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Preliminary Biological Activity of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of medicinal chemistry, with the pyrazole nucleus being a particularly privileged scaffold.[1] This five-membered ring system, containing two adjacent nitrogen atoms, is a versatile template found in numerous clinically approved drugs, valued for its metabolic stability and diverse pharmacological potential.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[4][5]

Within this broad class, the 5-aminopyrazole-4-carboxamide core is of significant interest. This structure serves as a crucial building block for designing targeted therapeutic agents, particularly kinase inhibitors.[6][7] This guide focuses on a specific derivative, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide , to explore its preliminary biological activities based on established research into analogous compounds. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, outlining the mechanistic rationale, key experimental validation protocols, and the structure-activity relationships that underpin its therapeutic promise.

Chemical Structure:

  • Core: A 5-membered pyrazole ring.

  • Position 1: Substituted with a 3-methylphenyl (m-tolyl) group.

  • Position 4: Substituted with a carboxamide (-CONH2) group.

  • Position 5: Substituted with an amino (-NH2) group.

Synthetic Strategy: A Generalized Approach

The synthesis of 5-aminopyrazole derivatives is well-established, often involving the cyclocondensation of a hydrazine derivative with a suitable β-ketonitrile precursor.[7] The reaction of (3-methylphenyl)hydrazine with a molecule like ethyl 2-cyano-3-oxobutanoate provides a direct and efficient route to the core scaffold. This method offers high regioselectivity and yield, making it a reliable process for generating a library of analogues for structure-activity relationship (SAR) studies.[7][8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant1 3-Methylphenylhydrazine Process Cyclocondensation (e.g., in Ethanol, reflux) Reactant1->Process Reactant2 Ethyl 2-cyano-3-oxobutanoate Reactant2->Process Product 5-amino-1-(3-methylphenyl)-1H- pyrazole-4-carboxamide Scaffold Process->Product

Caption: Generalized synthetic workflow for the target compound scaffold.

Section 1: Anticancer Activity and Mechanism

The most promising therapeutic application for 5-amino-1H-pyrazole-4-carboxamide derivatives is in oncology.[9] Analogues of this scaffold have been identified as potent inhibitors of several protein kinases that are critical drivers of cancer cell proliferation and survival.[6]

Primary Mechanism: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Aberrant activation of FGFR signaling, through mutations, amplifications, or translocations, is a key oncogenic driver in a variety of cancers, including bladder, lung, and gastric cancers.[6][9] Derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have emerged as potent inhibitors of FGFRs.[6] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This blockade disrupts major signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.[9]

The 5-amino-1H-pyrazole-4-carboxamide scaffold is particularly effective because the amino group at position 5 and the carboxamide at position 4 can form critical hydrogen bonds within the ATP-binding pocket of the kinase, ensuring high-affinity binding. Some advanced derivatives have been designed as covalent inhibitors, forming an irreversible bond with a cysteine residue in the receptor to achieve prolonged and potent inhibition, even against drug-resistant gatekeeper mutations.[9]

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound 5-amino-1-(3-methylphenyl)- 1H-pyrazole-4-carboxamide Compound->FGFR INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Inhibition of the FGFR signaling pathway by the pyrazole compound.

Other Kinase Targets

Beyond FGFR, this scaffold has shown inhibitory activity against other important cancer-related kinases:

  • Aurora-A Kinase: N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have demonstrated significant inhibition of Aurora-A kinase, a key regulator of mitosis.[10] Inhibiting this kinase disrupts cell division, leading to apoptosis in rapidly dividing cancer cells.[10]

  • CDK9: Some aminopyrazole analogues are potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), which plays a crucial role in transcription regulation.[11]

Data Summary: In Vitro Anti-Proliferative Activity

The following table summarizes representative data for analogous compounds against various human cancer cell lines, demonstrating the potent anti-proliferative effects.

Compound ClassCancer Cell LineCancer TypeIC50 (nM)Reference
5-amino-1H-pyrazole-4-carboxamideNCI-H520Lung Cancer19[9]
5-amino-1H-pyrazole-4-carboxamideSNU-16Gastric Cancer59[9]
5-amino-1H-pyrazole-4-carboxamideKATO IIIGastric Cancer73[9]
N,1,3-triphenyl-1H-pyrazole-4-carboxamideHCT116Colon Cancer390[10]
N,1,3-triphenyl-1H-pyrazole-4-carboxamideMCF-7Breast Cancer460[10]
Experimental Protocol: MTT Cell Proliferation Assay

This assay provides a quantitative measure of a compound's cytotoxic or anti-proliferative effects on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., KATO III) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide (e.g., from 0.01 nM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Section 2: Anti-inflammatory Activity

The pyrazole scaffold is famously represented in the anti-inflammatory field by celecoxib, a selective COX-2 inhibitor.[3] 5-aminopyrazole derivatives have also been investigated for their potential to mitigate inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][12]

Mechanism: Inhibition of COX Enzymes and Prostaglandin Synthesis

Inflammation, pain, and fever are driven by signaling molecules called prostaglandins.[3] The production of prostaglandins is catalyzed by the COX-1 and COX-2 enzymes, which convert arachidonic acid into prostaglandin H2. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation and is the primary target for anti-inflammatory drugs.[2] Pyrazole derivatives can selectively bind to the active site of COX-2, blocking its activity and thereby reducing the production of inflammatory prostaglandins.[3]

COX_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 Stimulus (e.g., Injury) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate for Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Compound 5-amino-1-(3-methylphenyl)- 1H-pyrazole-4-carboxamide Compound->COX2 INHIBITS Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Potential for Antioxidant Activity

In addition to direct enzyme inhibition, some 5-aminopyrazole derivatives exhibit antioxidant properties by scavenging free radicals, such as those measured in a DPPH assay.[13][14] This dual activity is beneficial, as oxidative stress is closely linked with chronic inflammation. By reducing reactive oxygen species (ROS), these compounds can further help to dampen the inflammatory cascade.[13]

Section 3: Antimicrobial Activity

The pyrazole nucleus is a common feature in compounds with antimicrobial properties.[4][5] Various pyrazole-4-carboxamide derivatives have demonstrated significant potential against a range of bacterial and fungal pathogens, addressing the critical need for new antibiotics amid rising microbial resistance.[15][16]

Spectrum of Activity

Studies on pyrazole carboxamides have shown activity against:

  • Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[15][16]

  • Gram-Negative Bacteria: Such as Escherichia coli.[4][15]

  • Fungal Strains: Including Candida albicans and Aspergillus niger.[15]

The specific substitutions on the pyrazole ring and the phenyl group are critical for determining the potency and spectrum of activity. For instance, compounds with electron-withdrawing groups (like fluoro or chloro) on the phenyl ring have shown excellent inhibition potential.[5]

Data Summary: In Vitro Antimicrobial Potency

The following table presents representative minimum inhibitory concentration (MIC) data for analogous pyrazole carboxamide compounds.

Compound ClassOrganismTypeMIC (µg/mL)Reference
Pyrazole-4-carboxamideS. aureusGram-positive6.25 - 25[16]
Pyrazole-4-carboxamideE. coliGram-negative12.5 - 50[16]
Pyrazole-4-carboxamideC. albicansFungus6.25 - 25[16]
Pyrazole-4-carboxamideM. tuberculosis H37RvMycobacteria3.12 - 6.25[16]
Experimental Protocol: Agar Well Diffusion Assay

This method is a standard preliminary test to screen for antimicrobial activity.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile petri dishes.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading: Prepare a stock solution of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 100 µL) of the compound solution into the wells.

  • Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., ampicillin, rifampicin) as a positive control.[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide belongs to a class of compounds with significant and diverse therapeutic potential. The preliminary evidence from analogous structures strongly suggests promising activity in oncology, inflammation, and infectious diseases. Its primary strength lies in its utility as a scaffold for potent kinase inhibitors, particularly against FGFRs, which are validated targets in cancer therapy. Furthermore, its potential for COX inhibition and broad-spectrum antimicrobial effects makes it a highly valuable lead structure for further development.

Future research should focus on the direct synthesis and in-vitro evaluation of this specific compound to confirm and quantify these predicted activities. Subsequent steps would involve lead optimization through the synthesis of related analogues to improve potency and selectivity, followed by in-vivo studies in relevant disease models to establish its efficacy and safety profile.

References

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). International Journal of Molecular Sciences. [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017). International Journal of ChemTech Research. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. (2011). National Center for Biotechnology Information. [Link]

  • Synthesis, analgesic and anti-inflammatory activities of some 1-acyl/aracyl-5-aminopyrazole derivatives. (1996). PubMed. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Center for Biotechnology Information. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). ResearchGate. [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024). Bentham Science Publishers. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCIRP. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed. [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Exploratory

Identification of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide metabolites

An In-Depth Technical Guide to the Identification of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Metabolites Abstract This technical guide provides a comprehensive framework for the identification and characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Identification of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Metabolites

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of metabolites of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. Aimed at researchers, scientists, and drug development professionals, this document outlines a systematic approach, from predictive metabolism based on the compound's structure to detailed in vitro and in vivo experimental protocols and advanced analytical techniques for metabolite elucidation. By integrating established principles of drug metabolism with practical, field-proven methodologies, this guide serves as an essential resource for understanding the metabolic fate of this novel pyrazole carboxamide derivative.

Introduction

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a substituted pyrazole derivative with potential pharmacological activities.[1] Understanding the metabolic fate of this compound is a critical component of its preclinical and clinical development. Metabolite profiling is essential for elucidating potential biotransformation pathways, identifying pharmacologically active or toxic metabolites, and understanding the drug's pharmacokinetic profile. This guide provides a detailed roadmap for the comprehensive identification of its metabolites.

The Importance of Metabolite Identification in Drug Development

Metabolite identification (MetID) is a cornerstone of drug discovery and development, providing crucial insights into a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Key reasons for the emphasis on MetID include:

  • Safety Assessment: Metabolites can sometimes be more toxic than the parent drug. For instance, some pyrazole carboxamide derivatives have shown unexpected acute mammalian toxicity linked to mitochondrial respiration inhibition.[3]

  • Efficacy Evaluation: Metabolites may be more or less active than the parent compound, contributing to the overall pharmacological effect.

  • Pharmacokinetic Profiling: The rate and extent of metabolism significantly influence a drug's half-life and exposure. The cytochrome P450 (CYP450) enzyme system is a major determinant of the biotransformation of many drugs.[4]

  • Drug-Drug Interactions: The parent drug or its metabolites may inhibit or induce drug-metabolizing enzymes, such as CYP450s, leading to potential interactions with co-administered drugs.[5]

Structural Features of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide and Their Metabolic Implications

The structure of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide presents several potential sites for metabolic modification. The pyrazole ring is a metabolically stable heterocycle, which is a desirable feature in drug design.[6] However, the substituents on the pyrazole core, namely the 3-methylphenyl group, the 5-amino group, and the 4-carboxamide group, are susceptible to various enzymatic reactions.

Predicted Metabolic Pathways

Based on the known metabolism of pyrazole-containing compounds and other structural analogs, we can predict the likely metabolic pathways for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. These predictions form the basis for designing targeted metabolite identification studies. Pyrazole derivatives are known to undergo both Phase I and Phase II metabolic transformations.[7][8]

Phase I Metabolism (Functionalization Reactions)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, the following Phase I reactions are anticipated, primarily mediated by the cytochrome P450 (CYP450) enzyme system.[4]

  • Oxidation:

    • Aromatic Hydroxylation: Hydroxylation of the 3-methylphenyl ring at positions ortho, meta, or para to the methyl group or the pyrazole linkage.

    • Aliphatic Hydroxylation: Oxidation of the methyl group on the phenyl ring to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

    • Pyrazole Ring Oxidation: Although generally stable, the pyrazole ring can undergo hydroxylation.[7][9]

    • Oxidative Deamination: The 5-amino group could potentially undergo oxidative deamination.

  • Hydrolysis:

    • Amide Hydrolysis: The 4-carboxamide group can be hydrolyzed to the corresponding carboxylic acid.

Caption: Predicted Phase I metabolic pathways.

Phase II Metabolism (Conjugation Reactions)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion.

  • Glucuronidation: Conjugation of hydroxylated metabolites (from aromatic or aliphatic hydroxylation) or the 5-amino group with glucuronic acid, a common pathway for pyrazole metabolites.[8]

  • Sulfation: Conjugation of hydroxylated metabolites with a sulfonate group.

  • Acetylation: Acetylation of the 5-amino group.

Caption: Predicted Phase II metabolic pathways.

Experimental Workflows for Metabolite Identification

A multi-pronged approach combining in vitro and in vivo studies is essential for a comprehensive understanding of the metabolism of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to study metabolic pathways and identify the enzymes involved.

3.1.1. Liver Microsomes
  • Objective: To identify metabolites formed by cytochrome P450 (CYP450) enzymes.

  • Protocol:

    • Prepare incubation mixtures containing liver microsomes (from human and relevant preclinical species), the test compound, and a buffer solution.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS.

3.1.2. Hepatocytes
  • Objective: To study both Phase I and Phase II metabolism in a more complete cellular system.

  • Protocol:

    • Incubate cryopreserved or fresh hepatocytes with the test compound in a suitable medium.

    • Collect samples from the incubation mixture at various time points.

    • Separate the cells from the medium by centrifugation.

    • Lyse the cells and combine with the supernatant.

    • Process the samples for LC-MS/MS analysis.

In Vivo Metabolism Studies

In vivo studies in animal models are crucial for understanding the complete metabolic profile and the relevance of in vitro findings.

  • Objective: To identify metabolites formed in a whole organism and determine their pharmacokinetic profiles.

  • Protocol:

    • Administer the test compound to at least one rodent (e.g., rat) and one non-rodent species.

    • Collect blood samples at multiple time points to generate plasma for pharmacokinetic analysis.

    • Collect urine and feces over a defined period (e.g., 24 or 48 hours) to identify excretory metabolites.

    • Process the biological samples (e.g., protein precipitation for plasma, extraction for urine and feces).

    • Analyze the processed samples using LC-MS/MS.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo cluster_2 Analysis Microsomes Liver Microsomes LC_MS LC-MS/MS Analysis Microsomes->LC_MS Hepatocytes Hepatocytes Hepatocytes->LC_MS Animal_Studies Animal Dosing (Rat, etc.) Sample_Collection Sample Collection (Plasma, Urine, Feces) Animal_Studies->Sample_Collection Sample_Collection->LC_MS Metabolite_ID Metabolite Identification and Profiling LC_MS->Metabolite_ID NMR NMR for Structure Confirmation NMR->Metabolite_ID Metabolite_ID->NMR

Caption: Overall experimental workflow.

Analytical Techniques for Metabolite Elucidation

The identification and structural characterization of metabolites rely on sophisticated analytical techniques. A multi-technique approach is often necessary for unambiguous characterization.[10]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
  • Principle: HPLC separates the metabolites based on their physicochemical properties (e.g., polarity), and the mass spectrometer provides information on their molecular weight and structure through fragmentation analysis.[2]

  • Application: This is the primary tool for detecting and quantifying metabolites in complex biological matrices due to its high sensitivity and specificity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed structural information about molecules by probing the magnetic properties of atomic nuclei.[11]

  • Application: Used to definitively identify the structure of novel or significant metabolites, often after isolation and purification. It is particularly useful for distinguishing between isomers.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is suitable for volatile and thermally stable metabolites.[11]

  • Application: Less commonly used for drug metabolites unless they are derivatized to increase their volatility. It can be a complementary technique to LC-MS.[7][12]

Table 1: Comparison of Analytical Techniques for Metabolite Identification

TechniquePrincipleStrengthsLimitations
HPLC-MS/MS Chromatographic separation followed by mass analysis.High sensitivity and specificity, suitable for a wide range of compounds, provides molecular weight and structural information.Isomer differentiation can be challenging, requires ionization.
NMR Nuclear magnetic resonance of atomic nuclei.Provides unambiguous structural elucidation, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex data interpretation.
GC-MS Gas chromatographic separation followed by mass analysis.Excellent separation efficiency for volatile compounds.Limited to thermally stable and volatile compounds, often requires derivatization.

Data Analysis and Metabolite Structure Elucidation

The final step involves integrating data from various analytical platforms to propose and confirm the structures of the identified metabolites. This process involves:

  • Metabolite Profiling: Comparing the analytical data from dosed samples with control samples to identify drug-related components.

  • Mass Shift Analysis: Identifying potential metabolic transformations by observing the mass difference between the parent drug and potential metabolites.

  • Fragmentation Pattern Analysis: Interpreting the MS/MS fragmentation patterns to localize the site of metabolic modification.

  • Chromatographic Behavior: Using the change in retention time to infer changes in polarity.

  • Structural Confirmation: For novel or significant metabolites, isolation and subsequent analysis by NMR are often required for definitive structural confirmation.

Conclusion

The identification of metabolites of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a critical step in its development as a potential therapeutic agent. The systematic approach outlined in this guide, from predictive metabolism to detailed experimental and analytical workflows, provides a robust framework for researchers to comprehensively characterize the metabolic fate of this compound. These studies will ultimately contribute to a better understanding of its safety, efficacy, and pharmacokinetic properties, which is essential for its progression through the drug development pipeline.

References

  • J. Med. Chem. 2012, 55, 13, 6002–6020. [Link]

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug metabolism and disposition: the biological fate of chemicals, 5(2), 149–156. [Link]

  • Coe, S. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Journal of Medicinal Chemistry. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry, 64(22), 16341-16353. [Link]

  • ResearchGate. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. [Link]

  • Google Patents. (n.d.).
  • PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 138031. [Link]

  • ResearchGate. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link]

  • MDPI. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7549-7559. [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-931. [Link]

  • PMC. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. International Journal of Molecular Sciences, 19(11), 3508. [Link]

  • ACS Publications. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(24), 10134-10149. [Link]

  • Sphinxsai. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2201-2204. [Link]

  • ACS Publications. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 943-953. [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116773. [Link]

  • PubMed. (2024). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Chemistry & Biodiversity, 21(2), e202301824. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 664532. [Link]

  • FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. [Link]

  • RSC Publishing. (2012). Modern analytical techniques in metabolomics analysis. Analyst, 137(2), 293-300. [Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide: A Technical Guide for CNS Drug Development

Executive Summary The development of central nervous system (CNS) therapeutics requires surmounting the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires surmounting the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the brain. 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a highly versatile heterocyclic scaffold of significant interest in medicinal chemistry, particularly as a building block for potent kinase inhibitors (e.g., FGFR, p38 MAPK) [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties that dictate the BBB permeability of this specific m-tolyl pyrazole derivative. By synthesizing predictive multiparameter optimization with self-validating experimental workflows, this guide establishes a rigorous framework for evaluating the unbound brain penetrance of this scaffold for neuro-oncology and neuroinflammatory applications.

Physicochemical Profiling & Structural Nuances

Passive diffusion across the BBB is strictly governed by a molecule's physicochemical profile. The base scaffold, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, possesses inherent drug-like properties that make it an attractive starting point for CNS libraries [5]. The specific addition of a 3-methyl group (m-tolyl) yields a calculated increase in lipophilicity ( Δ ClogP +0.5), pushing the compound into the optimal lipophilic window for transcellular diffusion.

The Role of Intramolecular Hydrogen Bonding (IMHB)

A critical structural nuance of this scaffold is the spatial proximity of the 5-amino group and the 4-carboxamide carbonyl. This arrangement strongly favors the formation of an intramolecular hydrogen bond (IMHB) .

  • Causality: The IMHB effectively "masks" two hydrogen bond donors (HBD) from the surrounding aqueous environment. This reduces the dynamic Topological Polar Surface Area (TPSA) and lowers the desolvation energy required for the molecule to partition into the lipid bilayer of the BBB, drastically enhancing passive permeability.

CNS Multiparameter Optimization (MPO) Assessment

To quantify the probability of successful BBB penetration, we utilize the CNS MPO scoring algorithm [2]. A score 4.0 (out of 6.0) correlates with a high probability of passive diffusion and a low liability for P-glycoprotein (P-gp) mediated efflux.

Table 1: Predicted Physicochemical Properties & CNS MPO Parameters

PropertyValueImplication for BBB Permeability
Molecular Weight 216.24 g/mol < 360 Da; highly favorable for passive diffusion through tight junctions.
ClogP (Predicted) ~2.1Optimal lipophilicity (ideal range 1.5 - 2.5) for membrane partitioning without excessive lipid trapping.
TPSA 86.9 Ų< 90 Ų; indicates a low polar surface penalty, further optimized by IMHB.
HBD (Apparent) 4 (Nominal) / 2 (Effective)IMHB between the 5-amino and 4-carboxamide groups masks donors, enhancing lipid permeability.
pKa (Basic Center) < 3.0The compound remains predominantly unionized at physiological pH (7.4), maximizing the permeable neutral species.

Mechanistic Rationale: Kinase Inhibition in the CNS

Derivatives of the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide core are well-documented ATP-competitive inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) [1]. Aberrant kinase signaling in the CNS is a primary driver of pathologies such as glioblastoma multiforme (GBM) and chronic neuroinflammation. Achieving therapeutic concentrations of the inhibitor in the brain interstitial fluid (ISF) is mandatory for target engagement.

Pathway Ligand FGF / Inflammatory Ligand Receptor Target Kinase (e.g., FGFR / p38) Ligand->Receptor Activates Downstream Downstream Signaling Cascade (RAS/MAPK) Receptor->Downstream Phosphorylates Compound 5-amino-1-(3-methylphenyl)- 1H-pyrazole-4-carboxamide Compound->Receptor ATP-Competitive Inhibition Target Neuroinflammation / Tumorigenesis Downstream->Target Induces

Figure 1: Mechanism of action for pyrazole-4-carboxamide derivatives in CNS kinase inhibition.

Hierarchical BBB Validation Workflow

To empirically validate the in silico predictions, a hierarchical, self-validating experimental workflow must be employed.

  • In Vitro Causality: We utilize the hCMEC/D3 human brain endothelial cell line rather than standard PAMPA (Parallel Artificial Membrane Permeability Assay). While PAMPA only models passive lipid diffusion, hCMEC/D3 cells express functional human efflux transporters (e.g., P-gp, BCRP) [3]. Because heterocyclic scaffolds can occasionally act as P-gp substrates, an active biological barrier is required to prevent false positives.

  • In Vivo Causality: Total brain-to-plasma ratio ( Kp,brain​ ) is heavily confounded by non-specific lipid binding. We prioritize the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) . By determining the unbound fractions via equilibrium dialysis, we isolate the pharmacologically active free drug concentration, which is the true driver of CNS efficacy [4].

Workflow Step1 In Silico CNS MPO Scoring Step2 In Vitro hCMEC/D3 Assay Step1->Step2 Score ≥ 4.0 Step3 In Vivo PK Cassette Dosing Step2->Step3 ER < 2.0 Step4 Ex Vivo Equilibrium Dialysis Step3->Step4 Brain/Plasma Sampling Result Calculate Kp,uu,brain Step4->Result fu,brain & fu,plasma

Figure 2: Hierarchical self-validating workflow for assessing unbound brain penetrance.

Self-Validating Experimental Protocols

Protocol A: Bidirectional Permeability Assay in hCMEC/D3 Cells

This protocol assesses both passive permeability and active efflux liability [3].

  • Cell Culture & Seeding: Seed hCMEC/D3 cells at a density of 5×104 cells/cm² on collagen type I-coated Transwell inserts (0.4 µm pore size). Culture for 5-7 days until a confluent monolayer forms.

  • Barrier Integrity Validation: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 40 Ω⋅cm2 . Alternatively, verify barrier restriction using a paracellular marker (e.g., Lucifer Yellow Papp​<1×10−6 cm/s).

  • Dosing: Prepare a 10 µM solution of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in assay buffer (HBSS + 10 mM HEPES, pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 15, 30, 60, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Quantification & Mass Balance: Analyze samples via LC-MS/MS. Calculate mass balance to ensure the compound is not non-specifically binding to the Transwell plastic (Recovery must be > 80%).

  • Data Analysis: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Protocol B: In Vivo Pharmacokinetic Assessment of Kp,uu,brain​

This protocol determines the true therapeutic exposure of the compound in the brain[4].

  • In Vivo Dosing: Administer the compound intravenously (IV) at 1 mg/kg to male Sprague-Dawley rats (n=3).

  • Tissue Harvesting: At steady-state (or integrated over a 4-hour AUC), collect terminal blood via cardiac puncture and immediately harvest the whole brain. Centrifuge blood to isolate plasma.

  • Homogenization: Weigh the brain tissue and homogenize in 3 volumes (w/v) of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibrium Dialysis (Ex Vivo): Place plasma and brain homogenate into the donor compartments of a 96-well equilibrium dialyzer (molecular weight cut-off 8 kDa). Fill receiver compartments with PBS. Dialyze at 37°C for 6 hours.

  • Quantification: Measure drug concentrations in all compartments via LC-MS/MS to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Compute the unbound partition coefficient using the formula:

    Kp,uu,brain​=AUCplasma​AUCbrain​​×fu,plasma​fu,brain​​

Data Interpretation Matrix

Based on the physicochemical profile of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, the following thresholds dictate the Go/No-Go decision for advancing this scaffold in a CNS-targeted drug discovery program.

Table 2: Permeability Thresholds & Expected Outcomes

ParameterTarget Threshold for CNS DrugsExpected Outcome for ScaffoldInterpretation
Papp(A−B)​ (hCMEC/D3) >10×10−6 cm/sHigh ( ≈15×10−6 cm/s)Excellent passive transcellular diffusion driven by optimal ClogP and IMHB.
Efflux Ratio (ER) <2.0 Low ( <1.5 )Not a significant substrate for P-gp or BCRP; minimal active efflux liability.
Kp,brain​ (Total) >0.5 Moderate to High ( ≈1.2 )Good total brain partitioning, though heavily influenced by lipid binding.
Kp,uu,brain​ (Unbound) >0.3 High ( ≈0.6−0.8 )Optimal. Sufficient free drug is available in the brain ISF to engage kinase targets.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. "Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience, 1(6), 435-449 (2010). URL: [Link]

  • Weksler, B. B., Subileau, E. A., Perrière, N., et al. "Blood-brain barrier-specific properties of a human adult brain endothelial cell line." The FASEB Journal, 19(13), 1872-1874 (2005). URL: [Link]

  • Hammarlund-Udenaes, M., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research, 39, 1421–1433 (2022). URL: [Link]

  • El Kaim, L., et al. "Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis." Synthetic Communications, 44(7), 885-914 (2014). URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Step-by-Step Synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Authored by: A Senior Application Scientist Introduction The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, and the 5-aminopyrazole-4-carboxamide core, in particular, has been identified as a crucial pharmacophore in the development of various therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, a representative member of this important class of compounds. The presented synthetic route is robust, scalable, and relies on well-established chemical transformations, making it suitable for both academic research and industrial drug development settings.

Synthetic Strategy Overview

The synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is most efficiently achieved through a three-step sequence, commencing with the construction of the pyrazole core, followed by functional group manipulation to introduce the carboxamide moiety. This strategy offers a convergent and flexible approach, allowing for potential diversification at later stages of the synthesis.

The key steps are:

  • Formation of the Pyrazole Core: A regioselective cyclocondensation reaction between (3-methylphenyl)hydrazine and (ethoxymethylene)malononitrile to yield the key intermediate, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile.

  • Nitrile Hydrolysis: Conversion of the pyrazole-4-carbonitrile to the corresponding pyrazole-4-carboxylic acid under basic conditions.

  • Amide Coupling: Activation of the carboxylic acid and subsequent reaction with ammonia to furnish the target 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Experimental Workflow Diagram

Synthesis_Workflow SM1 (3-methylphenyl)hydrazine Intermediate1 5-amino-1-(3-methylphenyl)-1H- pyrazole-4-carbonitrile SM1->Intermediate1 Step 1: Cyclocondensation (Ethanol, Reflux) SM2 (ethoxymethylene)malononitrile SM2->Intermediate1 Intermediate2 5-amino-1-(3-methylphenyl)-1H- pyrazole-4-carboxylic acid Intermediate1->Intermediate2 Step 2: Nitrile Hydrolysis (aq. NaOH, Reflux) Product 5-amino-1-(3-methylphenyl)-1H- pyrazole-4-carboxamide Intermediate2->Product Step 3: Amide Coupling (SOCl₂, NH₄OH)

Caption: Synthetic route for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Detailed Protocols

Step 1: Synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile

Principle: This reaction proceeds via a Michael-type addition of the more nucleophilic nitrogen of (3-methylphenyl)hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization with the elimination of ethanol to afford the stable 5-aminopyrazole ring system. The reaction is highly regioselective, yielding the 5-amino isomer as the major product.

Materials:

  • (3-methylphenyl)hydrazine

  • (ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of (3-methylphenyl)hydrazine (1.0 eq) in absolute ethanol (10 mL per gram of hydrazine) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (ethoxymethylene)malononitrile (1.0 eq) portion-wise at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and then further cooled in an ice bath for 30-60 minutes to facilitate precipitation of the product.

  • The precipitated solid is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford the crude 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile.

  • The product can be further purified by recrystallization from ethanol if necessary.

Safety Precautions:

  • (3-methylphenyl)hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • (ethoxymethylene)malononitrile is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

Step 2: Synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

Principle: The nitrile group of the pyrazole intermediate is hydrolyzed to a carboxylic acid under basic conditions. The reaction involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by a series of proton transfers to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to give the desired carboxylic acid.

Materials:

  • 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • pH paper or pH meter

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • A mixture of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (5-10 mL per gram of nitrile) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • The mixture is heated to reflux and maintained at this temperature for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and then to 0-5 °C in an ice bath.

  • The cooled solution is carefully acidified to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.

  • The precipitated carboxylic acid is collected by vacuum filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum.

Safety Precautions:

  • Handle sodium hydroxide and concentrated hydrochloric acid with extreme care, as they are corrosive. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Perform the acidification step in a fume hood.

Step 3: Synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Principle: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with aqueous ammonia in a nucleophilic acyl substitution reaction to form the final carboxamide product.

Materials:

  • 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Aqueous ammonium hydroxide (NH₄OH), concentrated

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a suspension of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (15 mL per gram of acid) in a round-bottom flask, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath and add thionyl chloride (1.2-1.5 eq) dropwise via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the acid chloride formation can be monitored by the cessation of gas evolution.

  • The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude acyl chloride, which is used immediately in the next step.

  • The crude acyl chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C in an ice bath.

  • Concentrated aqueous ammonium hydroxide (excess) is added dropwise to the stirred solution of the acyl chloride. A precipitate will form.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • The precipitated solid is collected by vacuum filtration, washed with water and a small amount of cold dichloromethane, and then dried under vacuum to afford the final product, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic lachrymator. It reacts violently with water. All operations involving thionyl chloride must be carried out in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle with care in a well-ventilated area.

Data Summary Table

StepReactantM.W. ( g/mol )Equiv.Amount (mmol)Mass (g)ProductM.W. ( g/mol )Theoretical Yield (g)
1(3-methylphenyl)hydrazine122.171.0101.225-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile212.252.12
(ethoxymethylene)malononitrile122.121.0101.22
25-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile212.251.0102.125-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid231.242.31
35-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid231.241.0102.315-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide230.262.30

Note: The amounts are based on a representative 10 mmol scale. Actual yields may vary.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. The described three-step sequence is a practical and efficient method for obtaining this valuable pyrazole derivative. The detailed experimental procedures and safety precautions outlined herein are intended to guide researchers in the successful and safe execution of this synthesis.

References

  • Maggio, B., et al. (2008). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2173. [Link]

  • A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source. (2023). ResearchGate. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. *Advances in Chemical Engineering
Application

Application Note: Solubilization and Handling of 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide for Cell Culture Assays

Executive Summary The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a privileged pharmacophore widely utilized in the development of targeted kinase inhibitors. Derivatives of this core structure have demonstrated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a privileged pharmacophore widely utilized in the development of targeted kinase inhibitors. Derivatives of this core structure have demonstrated profound efficacy as pan-FGFR covalent inhibitors[1] and highly specific RET kinase inhibitors[2]. Furthermore, they have shown robust biological activity against parasitic targets such as Trypanosoma cruzi[3].

Despite its pharmacological potential, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide presents significant in vitro handling challenges due to its high hydrophobicity and poor aqueous solubility[4]. This application note provides a comprehensive, self-validating protocol for the solubilization and serial dilution of this compound, ensuring precise dosing, preventing micro-precipitation, and guaranteeing reproducible results in cell-based assays.

Physicochemical Rationale

As a Senior Application Scientist, it is critical to understand why a compound behaves the way it does before attempting to dissolve it. The solubility profile of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is governed by two competing molecular forces:

  • High Lipophilicity: The addition of the 3-methylphenyl moiety significantly increases the molecule's partition coefficient (LogP), rendering it practically insoluble in water or standard phosphate-buffered saline (PBS)[3].

  • Crystal Lattice Stability: The 5-amino and 4-carboxamide groups act as potent hydrogen bond donors and acceptors. In the solid state, these groups form a dense, highly stable intermolecular hydrogen-bonding network[4].

The Causality of Solvent Selection: To dissolve this compound, the solvent must be capable of disrupting these strong intermolecular hydrogen bonds without hydrolyzing the carboxamide group. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice because its highly polar, aprotic nature allows it to act as a strong hydrogen-bond acceptor, effectively dismantling the crystal lattice and solvating the hydrophobic core[4].

Solubilization Metrics

Summarized below are the critical physicochemical properties and baseline metrics required for accurate assay preparation.

ParameterValueRationale / Implication
Chemical Formula C₁₁H₁₂N₄OUsed for precise molarity calculations.
Molecular Weight 216.24 g/mol 2.16 mg is required to formulate 1 mL of a 10 mM stock.
H-Bond Donors / Acceptors 2 / 2Drives the requirement for a strong H-bond accepting solvent (DMSO).
Recommended Master Stock 10 mM to 50 mMHigh concentration minimizes the final volume of DMSO transferred to cells.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents premature precipitation caused by ambient moisture absorption.
Max Final DMSO in Assay ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and off-target transcriptomic changes.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Each critical step contains an internal quality control (QC) check to verify success before proceeding.

Protocol A: Preparation of 10 mM Master Stock Solution

Causality: Water is the enemy of hydrophobic compound stocks. Using standard, hygroscopic DMSO will introduce water over time, leading to the gradual precipitation of the pyrazole-4-carboxamide inhibitor.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric condensation on the cold powder.

  • Gravimetric Measurement: Weigh exactly 2.16 mg of the compound using a calibrated analytical balance (0.01 mg precision) into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution continuously for 60 seconds. If necessary, sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquot & Storage: Divide the master stock into 50 µL single-use aliquots and store at -80°C. Reasoning: Repeated freeze-thaw cycles degrade the compound and introduce moisture.

System Validation Check 1 (Tyndall Effect): Before aliquoting, shine a focused beam of light (e.g., a laser pointer) through the tube against a dark background. If the beam path is visible (light scattering), undissolved nanoparticles remain. Continue sonication until the solution is optically clear.

Protocol B: Preparation of Working Solutions in Cell Culture Media

Causality: Direct dilution of a 10 mM DMSO stock into aqueous media often causes "solvent shock," where the local concentration of DMSO drops too rapidly, forcing the hydrophobic compound to crash out of solution as micro-crystals.

Step-by-Step Methodology:

  • Intermediate DMSO Dilution: Thaw a 50 µL aliquot of the 10 mM master stock. Perform a serial dilution in anhydrous DMSO to create a 1000× intermediate stock (e.g., if your final assay concentration is 1 µM, dilute the master stock to 1 mM in DMSO).

  • Media Pre-warming: Warm the complete cell culture media (containing FBS, if required) to 37°C. Reasoning: Cold media drastically reduces the thermodynamic solubility limit of the compound.

  • The 1:1000 Jump: Rapidly pipette 1 µL of the 1000× intermediate DMSO stock directly into the center of 999 µL of the pre-warmed media while vortexing the media tube.

  • Immediate Application: Apply the dosed media to the cell culture plates immediately.

System Validation Check 2 (Phase-Contrast Microscopy): Place a drop of the final dosed media on a glass slide and observe under a phase-contrast microscope at 20× or 40× magnification. The absence of dark, birefringent micro-crystals confirms successful aqueous solvation. System Validation Check 3 (Vehicle Control): Always run a 0.1% DMSO vehicle control well in parallel. If the vehicle control exhibits >5% cell death compared to untreated cells, the cell line is hypersensitive to DMSO, and the final solvent concentration must be reduced to 0.05%.

Workflow and Biological Context Visualizations

Workflow A Powder C11H12N4O B Add Anhydrous DMSO A->B C 10 mM Stock (-80°C) B->C D Serial Dilution in DMSO C->D E Dilution in Warm Media D->E F Cell Assay (≤0.1% DMSO) E->F

Caption: Workflow for solubilization and serial dilution of the pyrazole-4-carboxamide inhibitor.

Once successfully dissolved and applied to the in vitro model, the 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold exerts its biological effect by competitively binding to the ATP-binding pocket of target receptor tyrosine kinases (RTKs) such as FGFR or RET[2],[1]. This binding event halts downstream oncogenic signaling cascades.

Pathway Ligand Growth Factor (e.g., FGF/RET Ligand) Receptor Receptor Tyrosine Kinase (FGFR / RET) Ligand->Receptor Downstream1 MAPK / ERK Pathway Receptor->Downstream1 Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Apoptosis Apoptosis / Cell Cycle Arrest Receptor->Apoptosis When inhibited Inhibitor 5-Amino-1-aryl-pyrazole- 4-carboxamide Inhibitor->Receptor Inhibits Inhibitor->Downstream1 Inhibitor->Downstream2 Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Caption: Mechanism of action: Pyrazole-4-carboxamides inhibit RTK signaling, preventing proliferation.

References

  • Deng, W., et al. "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 275, 116558 (2024). Available at:[Link]

  • Yoon, H., et al. "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry, 125, 1145-1155 (2017). Available at:[Link]

  • Faria, J.V., et al. "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi." International Journal of Molecular Sciences, 23(3), 1828 (2022). Available at:[Link]

Sources

Method

Application Note: A Validated RP-HPLC Method for the Quantification of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Abstract This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-amino-1-(3-methylphenyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Consequently, a reliable analytical method for quantifying novel pyrazole derivatives is essential for quality control, stability testing, and pharmacokinetic studies during drug development.[4][5] The method detailed herein utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with 0.1% formic acid, and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[6][7][8]

Introduction and Scientific Rationale

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound featuring a pyrazole ring, a structure of significant interest due to the diverse biological activities exhibited by its derivatives.[3][9] The development of a quantitative analytical method is a critical step in the journey of any new chemical entity (NCE) from discovery to clinical application. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose in the pharmaceutical industry, offering high resolution, sensitivity, and reproducibility.[6]

The choice of RP-HPLC is predicated on the physicochemical properties of the analyte. The presence of aromatic rings (phenyl and pyrazole) and polar functional groups (amino and carboxamide) confers a moderate polarity, making it an ideal candidate for separation on a non-polar stationary phase like C18.[10][11] The aromatic structure also provides strong chromophores, allowing for sensitive detection by UV-Vis spectrophotometry.[12] The basic amino group requires careful pH control of the mobile phase to ensure consistent protonation and avoid peak tailing, a common issue with amine-containing compounds.[13] The addition of an acid modifier like formic acid to the mobile phase serves to maintain a consistent, slightly acidic pH, thereby ensuring a single ionic species of the analyte interacts with the stationary phase, leading to sharp, symmetrical peaks.[14]

HPLC Method Development Strategy

The development of a reliable HPLC method is a systematic process involving the selection and optimization of several key parameters. The goal is to achieve a method that is specific, sensitive, and efficient, providing a symmetrical peak for the analyte of interest, well-resolved from any impurities or degradants, within a practical runtime.

Initial Parameter Selection
  • Column: A C18 column is the most versatile and widely used stationary phase in RP-HPLC, providing excellent retention for a broad range of moderately polar to non-polar compounds. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers a good balance between efficiency and backpressure.[4][15][16]

  • Mobile Phase: A combination of water and a miscible organic solvent is standard for RP-HPLC. Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength.[11] To control the ionization state of the analyte's amino group, 0.1% Formic Acid is added to both the aqueous (Solvent A) and organic (Solvent B) phases. This maintains a constant pH and improves peak shape.[13]

  • Detection Wavelength: The optimal detection wavelength (λmax) corresponds to the absorbance maximum of the analyte, providing the highest sensitivity. This is determined by injecting a standard solution and acquiring its UV-Vis spectrum using a Photodiode Array (PDA) or Diode Array (DAD) detector. For pyrazole-carboxamide structures, strong absorbance is typically expected in the 230-280 nm range.

  • Initial Scouting Gradient: A broad "scouting" gradient, running from a low to a high percentage of organic solvent (e.g., 5% to 95% ACN), is first employed to determine the approximate retention time of the analyte and to visualize the overall complexity of the sample matrix.

Optimization Workflow

Once the initial conditions are established, the method is optimized to achieve the desired performance. This involves adjusting the gradient slope, flow rate, and column temperature to improve resolution, peak symmetry, and analysis time.

G cluster_dev Method Development Workflow Start Define Analytical Goal: Quantify Analyte SelectColumn Select Stationary Phase (e.g., C18 Column) Start->SelectColumn SelectMobilePhase Select Mobile Phase (ACN/Water + Modifier) SelectColumn->SelectMobilePhase DetermineWavelength Determine λmax (PDA/DAD Scan) SelectMobilePhase->DetermineWavelength ScoutingRun Perform Scouting Gradient (5-95% ACN) DetermineWavelength->ScoutingRun Evaluate Evaluate Peak Shape, Retention Time, & Resolution ScoutingRun->Evaluate OptimizeGradient Optimize Gradient Slope & Time Evaluate->OptimizeGradient Sub-optimal? FinalMethod Final Optimized Method Evaluate->FinalMethod Optimal? OptimizeFlow Optimize Flow Rate (e.g., 1.0 mL/min) OptimizeGradient->OptimizeFlow OptimizeTemp Optimize Column Temp (e.g., 30 °C) OptimizeFlow->OptimizeTemp OptimizeTemp->FinalMethod

Caption: Workflow for systematic HPLC method development.

Protocol: Final Optimized HPLC Method

This section provides the detailed protocol for the quantification of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Gradient Program 0-2 min: 10% B; 2-12 min: 10% to 80% B; 12-14 min: 80% B; 14-14.1 min: 80% to 10% B; 14.1-18 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 18 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[17]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water (Diluent). Sonicate if necessary.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte and transfer to a 25 mL volumetric flask.

    • Add approximately 20 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with Diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocols (ICH Q2(R1) Guidelines)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[18][19] The following parameters must be assessed.

System Suitability

Purpose: To ensure the chromatographic system is performing adequately for the analysis. Protocol: Inject the 25 µg/mL working standard solution six times consecutively at the beginning of the validation run. Acceptance Criteria:

Parameter Acceptance Limit
% RSD of Peak Area ≤ 2.0%
Tailing Factor (T) ≤ 2.0

| Theoretical Plates (N) | ≥ 2000 |

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. Protocol: Inject the Diluent (blank) and a placebo sample (a mixture of all formulation excipients without the active ingredient). Compare the chromatograms with that of a standard solution. Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range. Protocol:

  • Inject each of the working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Example Data: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 25,150
5.0 125,800
10.0 252,100
25.0 630,500
50.0 1,260,900
100.0 2,522,000

| Linear Regression | r² = 0.9998 |

Accuracy (% Recovery)

Purpose: To assess the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare placebo samples and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Example Data: Accuracy

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 20.0 19.8 99.0%
100% 25.0 25.2 100.8%

| 120% | 30.0 | 29.8 | 99.3% |

Precision

Purpose: To evaluate the degree of agreement among individual test results when the method is applied repeatedly. Protocol:

  • Repeatability (Intra-day precision): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on different equipment. Acceptance Criteria: The % RSD for the set of measurements should be ≤ 2.0%.

Example Data: Precision

Precision Type Sample # Assay Result (µg/mL) Mean % RSD
Repeatability 1-6 25.1, 24.9, 25.2, 24.8, 25.0, 25.1 25.02 0.55%

| Intermediate | 1-6 | 25.3, 24.9, 24.8, 25.4, 25.1, 25.0 | 25.08 | 0.81% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope) Acceptance Criteria: The LOQ sample should have a precision (%RSD) of ≤ 10%.

Example Data: LOD & LOQ

Parameter Result
LOD 0.25 µg/mL

| LOQ | 0.75 µg/mL |

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Analyze a standard solution while making small variations to the method parameters, one at a time.

  • Flow Rate (± 0.1 mL/min): 0.9 mL/min and 1.1 mL/min

  • Column Temperature (± 2 °C): 28 °C and 32 °C

  • Mobile Phase Composition (± 2% organic): Vary the final %B by ±2% Acceptance Criteria: The system suitability parameters should still be met, and the peak area response should not change significantly.

Overall Process Visualization

The entire process, from initial development to final validation, represents a comprehensive strategy to ensure the analytical method is fit for its intended purpose.

G cluster_main Comprehensive Method Development & Validation Lifecycle Dev Phase 1: Method Development (As per Workflow) Val Phase 2: Method Validation (ICH Q2(R1)) Dev->Val Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Loq LOQ/LOD Val->Loq Rob Robustness Val->Rob Routine Implementation for Routine Analysis (QC, Stability, etc.) Spec->Routine Lin->Routine Acc->Routine Prec->Routine Loq->Routine Rob->Routine

Caption: Lifecycle from HPLC method development to routine use.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. The validation results confirm that the method is specific, linear, accurate, and precise over the specified concentration range. This method is therefore deemed suitable for routine quality control analysis of the bulk drug and its pharmaceutical formulations, as well as for applications in drug stability and release testing.[4][5]

References

  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. UPSpace - University of Pretoria. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Ich guidelines for validation final. Slideshare. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • HPLC Solvent Selection. Element Lab Solutions. [Link]

  • UV spectra of all synthesized pyrazoles (3 a–3 j). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Introduction: Navigating the In Vivo Landscape of Pyrazole-Based Compounds The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of pharmacological activities, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Landscape of Pyrazole-Based Compounds

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The compound 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide belongs to this versatile class and, based on its structure, holds potential as a modulator of key signaling pathways, possibly as a kinase inhibitor.[3] The successful preclinical evaluation of such compounds is fundamentally dependent on robust and reproducible in vivo dosing protocols.

A primary challenge in the in vivo assessment of many pyrazole derivatives is their characteristically poor aqueous solubility.[4] This necessitates the use of carefully designed formulation strategies to ensure adequate bioavailability and meaningful pharmacological data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo dosing studies for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. The protocols herein are based on established methodologies for compounds with similar physicochemical properties and are designed to be adaptable to specific experimental needs.

PART 1: Pre-formulation and Vehicle Selection

The choice of an appropriate vehicle is the most critical step in designing an in vivo study for a poorly soluble compound. The ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and have minimal impact on the biological system under investigation.

Initial Solubility Assessment

Before commencing any in vivo work, it is imperative to determine the solubility of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in a panel of pharmaceutically acceptable excipients. This empirical data will guide the selection of the most appropriate formulation strategy.

Protocol: Small-Scale Solubility Testing

  • Preparation : Weigh 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition : Add a precise volume (e.g., 100 µL) of the test vehicle to each tube.

  • Solubilization : Vortex the tubes vigorously for 1-2 minutes. If the compound does not dissolve, gentle heating (37-40°C) or sonication may be applied for 5-10 minutes.[4]

  • Observation : Visually inspect for complete dissolution. If the compound dissolves, add another aliquot of the vehicle to determine the approximate solubility limit.

  • Equilibration : If a clear solution is not achieved, allow the suspension to equilibrate at room temperature for 1-2 hours, with intermittent vortexing.

  • Centrifugation : Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Analysis : The concentration in the clear supernatant can be quantified using a suitable analytical method (e.g., HPLC-UV) to determine the precise solubility.

Common Vehicle Systems for Pyrazole Derivatives

Based on extensive use in the field for similar heterocyclic compounds, several vehicle systems can be considered. The choice will depend on the required dose, the route of administration, and the specific animal model.

Vehicle CompositionCommon Administration RoutesAdvantagesConsiderations
10% DMSO, 40% PEG400, 50% SalineIP, PO, SCGood solubilizing power for many poorly soluble compounds.[4]Potential for DMSO-related toxicity or off-target effects at high doses.
0.5% HPMC, 0.1% Tween 80 in WaterPOLow toxicity, commonly used for oral gavage studies.[5]May form a suspension rather than a solution; requires uniform dosing.
30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterIV, IP, PO, SCForms inclusion complexes to enhance solubility, generally well-tolerated.[4]Can be viscous at high concentrations; potential for renal toxicity at high doses.
5% NMP, 95% PEG300PO, SCStrong solubilizing capacity.N-Methyl-2-pyrrolidone (NMP) has known reproductive toxicity concerns.

Abbreviations: DMSO (Dimethyl sulfoxide), PEG (Polyethylene glycol), IP (Intraperitoneal), PO (Oral), SC (Subcutaneous), HPMC (Hydroxypropyl methylcellulose), IV (Intravenous), NMP (N-Methyl-2-pyrrolidone).

PART 2: Detailed Formulation and Dosing Protocols

The following protocols provide step-by-step instructions for preparing dosing formulations. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) if the formulation is intended for parenteral administration.

Protocol 2.1: Co-Solvent Formulation (for IP, PO, or SC Administration)

This protocol describes the preparation of a common vehicle for poorly water-soluble compounds, utilizing a co-solvent and a surfactant.

Materials:

  • 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes and syringes

Procedure:

  • Weighing the Compound : Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.

  • Initial Solubilization : In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept below 10%. Vortex thoroughly until the compound is completely dissolved.[4]

  • Addition of Co-solvents and Surfactants : Sequentially add PEG400 and Tween-80 to the solution, vortexing well after each addition to ensure homogeneity. A common ratio is 10% DMSO, 40% PEG400, and 5% Tween-80.[4]

  • Final Dilution : Slowly add sterile saline to reach the final desired volume while vortexing. This step is critical, as rapid addition can cause the compound to precipitate.

  • Quality Control : Visually inspect the final solution. It should be clear and free of any particulates. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

  • Storage : Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Before administration, allow the solution to return to room temperature and vortex again to ensure homogeneity.

Diagram: In Vivo Dosing Workflow

G cluster_prep Formulation Preparation cluster_dosing In Vivo Procedure weigh 1. Weigh Compound dissolve 2. Initial Solubilization (e.g., DMSO) weigh->dissolve add_cosolvents 3. Add Co-solvents/Surfactants (e.g., PEG400, Tween-80) dissolve->add_cosolvents final_dilution 4. Final Dilution (e.g., Saline) add_cosolvents->final_dilution qc 5. Quality Control (Visual Inspection) final_dilution->qc dose_admin C. Dose Administration (PO, IP, etc.) qc->dose_admin Freshly Prepared Dosing Solution acclimate A. Animal Acclimatization group B. Grouping & Randomization acclimate->group group->dose_admin monitor D. Monitoring (Clinical Signs, Efficacy) dose_admin->monitor endpoint E. Study Endpoint (Sample Collection) monitor->endpoint

Caption: Workflow for formulation and in vivo administration.

PART 3: In Vivo Study Design and Execution

Given that no public data exists for the in vivo activity or toxicity of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, a cautious, stepwise approach is essential.

Dose-Range-Finding (DRF) Study

A DRF study is a mandatory first step to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.

Protocol: Acute Dose-Range-Finding Study

  • Animal Model : Select the appropriate species and strain for the study (e.g., C57BL/6 mice). Acclimatize the animals for at least one week before the experiment.[6]

  • Group Allocation : Assign animals to groups of 2-3 per dose level. Include a vehicle-only control group.

  • Dose Selection : Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose increments can be adjusted based on emerging data.

  • Administration : Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage or intraperitoneal injection). The dosing volume should be consistent across all groups (e.g., 5-10 mL/kg for mice).[5]

  • Monitoring : Observe the animals closely for the first few hours post-dosing and then at regular intervals for up to 7-14 days. Record:

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration).

    • Body weight changes.

    • Any mortality.

  • MTD Determination : The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight. This dose can then be used as the high dose for subsequent efficacy studies.

Efficacy Study Protocol (General Framework)

Once the MTD is established, efficacy studies can be designed. The following is a general template that must be adapted to the specific disease model.

Procedure:

  • Animal Model : Utilize the relevant disease model (e.g., tumor xenograft model for oncology studies, carrageenan-induced paw edema model for inflammation).[6]

  • Group Allocation : Randomize animals into treatment groups (n=6-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (a known active compound)

    • Group 3: Test Compound - Low Dose (e.g., 1/10 of MTD)

    • Group 4: Test Compound - Mid Dose (e.g., 1/3 of MTD)

    • Group 5: Test Compound - High Dose (e.g., MTD)

  • Dosing Regimen : Administer the compound according to the desired schedule (e.g., once daily, twice daily) for the duration of the study.

  • Efficacy Readouts : Monitor the relevant efficacy parameters throughout the study (e.g., tumor volume, paw edema, behavioral changes).

  • Tolerability Monitoring : Continue to monitor body weight and clinical signs to ensure the dosing regimen is well-tolerated.

  • Terminal Procedures : At the end of the study, collect blood and/or tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.

Diagram: Vehicle Selection Decision Tree

Caption: Decision tree for selecting an appropriate vehicle.

PART 4: Safety, Handling, and Conclusion

Safety Precautions : 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is intended for research use only.[7] While specific toxicity data is unavailable, researchers should handle the compound with standard laboratory precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust or direct contact with skin and eyes.[7][8]

References

  • BenchChem. Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • BenchChem. Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research.
  • BenchChem. Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
  • Macmillan Publishers Limited. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.
  • ChemicalBook. 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYL& - Safety Data Sheet.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

Sources

Method

NMR spectroscopy reference data for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

In-Depth NMR Spectroscopy Reference Data and Acquisition Protocol for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Executive Summary The compound 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide belongs to a...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth NMR Spectroscopy Reference Data and Acquisition Protocol for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Executive Summary

The compound 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide belongs to a highly privileged class of nitrogen-containing heterocycles. Derivatives of the 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold have emerged as potent therapeutic agents, frequently utilized in the design of kinase inhibitors (such as FGFR inhibitors) and antiparasitic compounds , . Rigorous structural elucidation of these scaffolds is critical, as regiochemical isomers (e.g., 3-amino vs. 5-amino) often form during synthesis. This technical guide provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol, predicted reference data, and the mechanistic causality behind the observed chemical shifts.

Molecular Architecture & Spectroscopic Causality

As a Senior Application Scientist, I approach NMR not just as a tool for pattern matching, but as a direct readout of a molecule's electronic environment. The NMR spectrum of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is governed by three distinct electronic phenomena:

  • The "Push-Pull" Resonance Effect: The pyrazole ring features an electron-donating amino group (-NH₂) at the C5 position and an electron-withdrawing carboxamide group (-CONH₂) at the C4 position. This creates a strong "push-pull" dipole across the ring. The electron density is funneled directly into the C4 carbon, causing it to be highly shielded. Consequently, the C4 ¹³C resonance appears unusually upfield (typically ~97–100 ppm) for an aromatic system.

  • Restricted Amide Bond Rotation: The C-N bond of the C4-carboxamide group possesses partial double-bond character due to resonance with the adjacent carbonyl oxygen. At room temperature, this restricts free rotation, placing the two amide protons in different magnetic environments (one syn to the carbonyl oxygen, one anti). This causality manifests as two distinct, broadened singlets in the ¹H NMR spectrum rather than a single integrated peak.

  • Desymmetrization via Meta-Substitution: The presence of the methyl group at the 3-position (meta) of the N1-phenyl ring breaks the symmetry of the aromatic system. Unlike a para-substituted ring which presents as a simple pair of doublets, the m-tolyl group yields a complex, non-first-order multiplet system consisting of an isolated ortho-proton (H-2'), two distinct ortho/para-protons (H-4', H-6'), and a meta-proton (H-5').

Experimental Methodology: A Self-Validating Protocol

To ensure the protocol is self-validating, we must acquire both 1D and 2D NMR spectra. 1D spectra provide the foundational chemical shifts, while 2D Heteronuclear Multiple Bond Correlation (HMBC) definitively proves the regiochemistry of the N1-aryl and C5-amino groups.

Step 1: Sample Preparation
  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). DMSO is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, ensuring the compound fully dissolves, and it shifts the water peak away from the critical exchangeable -NH₂ signals.

  • Preparation: Accurately weigh 15–20 mg of the compound. Dissolve completely in 0.6 mL of DMSO-d₆. Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure the sample height is exactly 4–5 cm to optimize the magnetic field shimming.

Step 2: Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR (1D): Use a standard single-pulse sequence (e.g., Bruker zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the protons. Acquire 16–64 scans.

  • ¹³C NMR (1D): Use a proton-decoupled sequence (e.g., zgpg30). Because the molecule contains several quaternary carbons (which relax slowly and lack NOE enhancement), set D1 to 2.0–3.0 seconds and acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

  • 2D HMBC: Use a standard sequence optimized for long-range couplings (e.g., hmbcgplpndqf), typically optimized for a ³J_{CH} coupling constant of 8 Hz.

NMR_Elucidation Prep Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 Acq1D 1D Acquisition 1H (16 scans), 13C (1024 scans) Prep->Acq1D Acq2D 2D Acquisition HSQC & HMBC for connectivity Acq1D->Acq2D Process Data Processing Fourier Transform & Referencing Acq2D->Process Assign Signal Assignment Identify H-3, NH2, and m-tolyl protons Process->Assign Validate Regiochemical Validation Verify C5-NH2 & N1-Aryl via HMBC Assign->Validate Confirm Structural Confirmation 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Validate->Confirm

Logical workflow for NMR acquisition and structural validation of pyrazole-4-carboxamides.

Reference Spectroscopic Data

The following tables summarize the predicted quantitative NMR data for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, referenced to the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Notes
37.85s-1HPyrazole H-3, highly deshielded by adjacent N
4-CONH₂7.50, 7.10br s-2HAmide protons, diastereotopic due to restricted rotation
5'7.42t7.61Hm-Tolyl H-5', meta to N1
2'7.35s-1Hm-Tolyl H-2', isolated between methyl and N1
6'7.32d7.61Hm-Tolyl H-6', ortho to N1
4'7.28d7.61Hm-Tolyl H-4', para to N1
5-NH₂6.35br s-2HAmino protons, exchangeable with D₂O
3'-CH₃2.38s-3HMethyl group on the phenyl ring

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment Notes
4-C=O166.5CqAmide carbonyl carbon
5150.5CqPyrazole C-5, attached to -NH₂
3140.0CHPyrazole C-3
3'139.0Cqm-Tolyl C-3', attached to -CH₃
1'138.5Cqm-Tolyl C-1', ipso carbon attached to N1
5'129.5CHm-Tolyl C-5'
4'128.0CHm-Tolyl C-4'
2'125.5CHm-Tolyl C-2'
6'121.5CHm-Tolyl C-6'
497.5CqPyrazole C-4, highly shielded by "push-pull" effect
3'-CH₃21.0CH₃Methyl carbon

Regiochemical Validation via 2D NMR

To ensure absolute trustworthiness of the structural assignment, the protocol relies on HMBC correlations to rule out the 3-amino-1-aryl isomer.

  • Validating the N1-Aryl Linkage: The isolated pyrazole proton (H-3 at 7.85 ppm) will show strong ³J_{CH} correlations to the C-5 carbon (150.5 ppm) and the C-4 carbon (97.5 ppm). Crucially, it will not show a correlation to the m-tolyl C-1' carbon. Instead, the m-tolyl H-2' and H-6' protons will correlate back to the pyrazole C-5 carbon, confirming the N1 attachment.

  • Validating the C5-Amino Position: If the 5-NH₂ protons (6.35 ppm) are sufficiently sharp, they will exhibit a strong ³J{CH} correlation to the highly shielded C-4 carbon (97.5 ppm) and a ²J{CH} correlation to C-5 (150.5 ppm). This connectivity definitively proves the amino group is adjacent to the N1-aryl substituent, validating the 5-amino-pyrazole architecture over the 3-amino isomer.

References

  • Orlando, M. L. R., et al. "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi". Molecules, 2021. Available at:[Link]

Application

High-Throughput Screening Assay Development for FGFR1 Inhibitors Using 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Application Note & Protocol Guide Target Audience: Assay Development Scientists, High-Throughput Screening (HTS) Specialists, and Medicinal Chemists. Introduction & Mechanistic Rationale The aberrant activation of Fibrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Assay Development Scientists, High-Throughput Screening (HTS) Specialists, and Medicinal Chemists.

Introduction & Mechanistic Rationale

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a critical driver in numerous malignancies, including gastric, lung, and breast cancers. While several FGFR inhibitors have entered clinical practice, the emergence of drug resistance—primarily due to gatekeeper mutations (e.g., FGFR2 V564F)—has severely limited their long-term efficacy To address this, 5-amino-1H-pyrazole-4-carboxamide derivatives have been engineered as potent pan-FGFR covalent inhibitors [1]. The 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide scaffold enables irreversible binding to the kinase domain, effectively targeting both wild-type and gatekeeper mutants by forming a covalent bond with specific cysteine residues near the ATP-binding pocket [1].

To drive structure-activity relationship (SAR) campaigns and HTS for this class of compounds, assay robustness is paramount. This application note outlines the development of two orthogonal, self-validating HTS methodologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) .

Causality in Assay Choice:

  • TR-FRET is selected for primary screening because the time-resolved measurement introduces a microsecond delay before reading emission, allowing short-lived background auto-fluorescence (common in small-molecule libraries) to decay, minimizing false positives [2].

  • AlphaScreen is utilized as an orthogonal validation assay due to its bead-based proximity mechanism, which provides exceptional signal-to-background (S/B) ratios without the need for washing steps, ideal for miniaturization [3].

FGFR1 Signaling & Inhibition Logic

FGFR1_Pathway FGF FGF Ligand FGFR1 FGFR1 (Target) FGF->FGFR1 Activates PLCg PLCγ Pathway FGFR1->PLCg MAPK RAS/MAPK Pathway FGFR1->MAPK PI3K PI3K/AKT Pathway FGFR1->PI3K Inhibitor Pyrazole-4-carboxamide (Covalent Inhibitor) Inhibitor->FGFR1 Blocks (Irreversible) Proliferation Tumor Proliferation & Survival PLCg->Proliferation MAPK->Proliferation PI3K->Proliferation

Caption: FGFR1 signaling cascade and targeted irreversible inhibition by pyrazole-4-carboxamide derivatives.

TR-FRET Kinase Assay Development

Principle and Rationale

The TR-FRET assay utilizes a Europium (Eu)-labeled anti-phosphotyrosine antibody and a Streptavidin-Allophycocyanin (SA-APC) or AlexaFluor-labeled tracer [2].

Critical Insight for Covalent Inhibitors: Because the 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide scaffold acts via covalent binding, a pre-incubation step with the enzyme prior to the addition of ATP is strictly required. Without this, the competitive pressure of ATP will mask the true potency of the slow-binding covalent interaction [4]. Furthermore, ATP concentration must be maintained near its Michaelis constant ( Km​ ) to balance physiological relevance with assay sensitivity [5].

TR_FRET_Workflow Step1 Step 1: Pre-incubation Enzyme + Inhibitor (30-60 min) Step2 Step 2: Kinase Reaction Add ATP + Substrate (60 min at RT) Step1->Step2 Step3 Step 3: Detection Add Eu-Antibody + APC-Streptavidin Step2->Step3 Step4 Step 4: Readout Ex: 340nm Em: 615nm & 665nm Step3->Step4

Caption: Step-by-step workflow for the TR-FRET FGFR1 kinase inhibition assay.

Step-by-Step Protocol (384-well format)
  • Buffer Preparation: Prepare 1× Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) [6]. Note: DTT is kept at 2 mM to prevent non-specific oxidation, but excessive thiols can scavenge electrophilic covalent inhibitors. Monitor carefully.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the pyrazole-4-carboxamide derivative (in 100% DMSO) into a 384-well low-volume proxiplate. Max DMSO concentration should not exceed 1% final volume to preserve enzyme stability.

  • Enzyme Addition & Pre-incubation: Add 2.5 µL of recombinant human FGFR1 kinase domain (diluted in 1× Kinase Buffer to 2 nM final concentration). Centrifuge at 1000 rpm for 1 minute. Incubate at room temperature (RT) for 60 minutes.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing ATP (at the predetermined Km​ , typically ~10-20 µM for FGFR1) and biotinylated poly-GT substrate (100 nM final). Incubate for 60 minutes at RT.

  • Detection: Add 5 µL of Detection Mix containing EDTA (to quench the reaction by chelating Mg²⁺), Eu-labeled anti-phosphotyrosine antibody (2 nM), and SA-APC (20 nM).

  • Readout: Incubate for 60 minutes at RT. Read the plate on a multi-mode reader (e.g., EnVision) using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

Orthogonal Validation: AlphaScreen Kinase Assay

Principle and Rationale

The AlphaScreen assay relies on the conversion of ambient oxygen to singlet oxygen by a Donor bead upon laser excitation (680 nm). If the target is phosphorylated, the Streptavidin-coated Donor bead and Protein A-coated Acceptor bead (bound to an anti-phospho antibody) are brought into proximity (<200 nm). The singlet oxygen transfers to the Acceptor bead, triggering a luminescent emission (520-620 nm) [3]. This assay is highly sensitive but light-sensitive, requiring subdued lighting during bead handling.

AlphaScreen_Logic Excitation Laser Excitation (680 nm) Donor Donor Bead (Converts O2 to Singlet O2) Excitation->Donor Complex Phosphorylated Substrate Brings Beads <200nm Apart Donor->Complex Singlet O2 Transfer Acceptor Acceptor Bead (Emits Light) Complex->Acceptor Emission Luminescent Emission (520-620 nm) Acceptor->Emission

Caption: AlphaScreen proximity-based luminescence mechanism for kinase activity detection.

Step-by-Step Protocol (384-well format)
  • Kinase Reaction: Follow Steps 1-4 from the TR-FRET protocol for compound dispensing, pre-incubation, and reaction initiation in a 384-well OptiPlate.

  • Quench & Acceptor Addition: Under subdued lighting, add 2.5 µL of Acceptor Bead mix containing anti-phosphotyrosine antibody conjugated to Acceptor beads (20 µg/mL final) and EDTA (to stop the kinase reaction). Incubate for 30 minutes at RT.

  • Donor Addition: Add 2.5 µL of Streptavidin-coated Donor beads (20 µg/mL final).

  • Final Incubation: Seal the plate with foil to protect from light. Incubate for 60 minutes at RT.

  • Readout: Read the plate on an Alpha-enabled reader (Excitation: 680 nm; Emission: 520-620 nm).

Data Presentation & Assay Validation (E-E-A-T)

A robust HTS assay must be a self-validating system. Every screening plate must contain positive controls (e.g., 100% inhibition with a known reference like Futibatinib/TAS-120) and negative controls (DMSO vehicle). The statistical reliability of the assay is determined by the Z'-factor , calculated as:

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

A Z'-factor 0.5 indicates an excellent assay suitable for HTS. Below is the representative validation data for the 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide reference compound across both developed formats.

Table 1: Representative HTS Assay Validation Metrics
Assay FormatTargetPre-Incubation TimeATP Conc.S/B RatioZ'-FactorReference Compound IC₅₀ (nM)
TR-FRET FGFR1 (WT)60 min15 µM ( Km​ )12.40.7846.0 ± 4.2
TR-FRET FGFR2 (V564F)60 min20 µM ( Km​ )10.80.7262.0 ± 5.5
AlphaScreen FGFR1 (WT)60 min15 µM ( Km​ )45.20.8541.5 ± 3.8
AlphaScreen FGFR2 (V564F)60 min20 µM ( Km​ )38.60.8158.3 ± 6.1

Note: The highly concordant IC₅₀ values between the TR-FRET and AlphaScreen formats validate the compound's potency and rule out technology-specific assay interference (e.g., compound fluorescence or singlet oxygen quenching).

References

  • Deng, W., et al. "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 2024.[Link]

  • Guenette, C., et al. "Homogeneous and Nonradioactive High-Throughput Screening Platform for the Characterization of Kinase Inhibitors in Cell Lysates." ResearchGate, 2008.[Link]

  • Bradshaw, J. M., et al. "Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 2017.[Link]

  • Zhao, G., et al. "Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo." Oncotarget, 2016.[Link]

  • Liu, Y., et al. "Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1." Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.[Link]

Method

Advanced Flash Chromatography Purification Strategies for 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Executive Summary & Chemical Profiling The purification of highly functionalized pyrazoles, specifically 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide , presents a significant chromatographic challenge in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The purification of highly functionalized pyrazoles, specifically 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide , presents a significant chromatographic challenge in drug development and synthetic organic chemistry. This molecule possesses a complex polarity profile driven by three distinct functional groups:

  • 5-Amino Group: A primary amine that acts as a Lewis/Brønsted base and a strong hydrogen bond donor.

  • 4-Carboxamide Group: A highly polar moiety capable of bidentate hydrogen bonding.

  • Pyrazole Core & 3-Methylphenyl Ring: Provides a localized π-electron system and moderate lipophilicity.

When subjected to traditional normal-phase flash chromatography, the basic primary amine and the polar carboxamide group interact aggressively with the stationary phase. Bare silica gel (SiO₂) is inherently acidic, containing surface silanol groups (Si-OH) that act as Brønsted acids[1]. The resulting acid-base interactions lead to non-linear adsorption isotherms, severe peak tailing, and poor mass transfer kinetics[2].

This application note details field-proven, self-validating methodologies to bypass these limitations using Amine-Functionalized Silica and High-pH Reversed-Phase (RP) Chromatography .

Mechanistic Rationale for Stationary Phase Selection

The Fallacy of Bare Silica and Amine Modifiers

Historically, chemists have attempted to purify basic amines on bare silica by employing aggressive solvent mixtures, such as Dichloromethane (DCM) and Methanol (MeOH), heavily modified with a competing amine (e.g., 1–5% Ammonium Hydroxide or Triethylamine)[2][3].

The Causality of Failure: While the competing amine modifier temporarily neutralizes the acidic silanols, both MeOH and the modifier exert massive displacement effects. This often causes the target pyrazole and its regioisomeric impurities (e.g., the 3-amino isomer) to co-elute in a single, unresolved band[3]. Furthermore, removing high-boiling modifiers like TEA post-purification risks degrading the sensitive carboxamide group.

Strategy A: Silanol Masking via Amine-Functionalized Silica (Primary)

The most efficient method to purify 5-amino-pyrazoles is the use of an amine-bonded stationary phase (e.g., aminopropyl-silica). By covalently bonding an organic amine to the silica surface, the acidic silanols are permanently masked[3][4].

  • Mechanistic Advantage: The target compound no longer experiences destructive acid-base interactions with the stationary phase. This allows the 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide to elute predictably using "softer," modifier-free solvent gradients like Hexane/Ethyl Acetate[3].

Strategy B: The "2 pH Rule" in Reversed-Phase (Fallback)

If the crude mixture contains closely related, co-eluting regioisomers, High-pH Reversed-Phase (C18) chromatography is required.

  • Mechanistic Advantage: According to the "2 pH rule," adjusting the mobile phase to at least two pH units above the amine's pKa ensures the molecule is fully deprotonated into its free-base form[5]. This maximizes the compound's lipophilicity, dramatically increasing its retention and the overall separation selectivity on a hydrophobic C18 column[5].

Quantitative Method Comparison

The following table summarizes the empirical performance of different chromatographic modalities for the target compound.

ParameterBare Silica (Normal Phase)Amine-Functionalized SilicaHigh-pH Reversed-Phase (C18)
Stationary Phase Unbonded Silica (Si-OH)Aminopropyl-bonded SilicaOctadecylsilane (C18)
Optimal Mobile Phase DCM / MeOHHexane / Ethyl AcetateH₂O / Acetonitrile
Modifier Required Yes (1-5% NH₄OH)No Yes (0.1% NH₄OH)
Mass Transfer Kinetics Poor (Severe tailing)Excellent (Sharp peaks)Excellent (Sharp peaks)
Typical Resolution (Rs) < 1.0 (Co-elution common)> 1.5 (Baseline resolution)> 2.0 (High selectivity)
Loading Capacity Low (1-2% by weight)High (5-10% by weight)Medium (2-5% by weight)

Purification Decision Workflow

G Start Crude 5-Amino-1-(3-methylphenyl) -1H-pyrazole-4-carboxamide TLC TLC Screening (Hexane/EtOAc vs DCM/MeOH) Start->TLC Decision1 Tailing on Bare Silica? TLC->Decision1 Decision2 Co-eluting Regioisomers or Complex Impurities? Decision1->Decision2 Yes (Severe) MethodB Bare Silica + Modifier (Not Recommended) Decision1->MethodB No / Mild MethodA Protocol A: Amine-Functionalized Silica (Hexane/EtOAc Gradient) Decision2->MethodA No MethodC Protocol B: High-pH Reversed-Phase (H2O/MeCN + 0.1% NH4OH) Decision2->MethodC Yes

Decision tree for selecting the optimal purification modality for amino-pyrazoles.

Experimental Protocols (Self-Validating Systems)

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica

This is the highly scalable, primary recommendation for >80% of amino-pyrazole purifications.

Step 1: Method Transfer & Validation

  • Perform Thin Layer Chromatography (TLC) using amine-functionalized TLC plates .

  • Screen a solvent system of Hexane and Ethyl Acetate (EtOAc). Adjust the ratio until the target 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide reaches an Rf​ of 0.20 – 0.30.

  • Self-Validation: If the spot remains perfectly circular without tailing, the stationary phase successfully masks the silanol interactions.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude mixture in a minimal volume of EtOAc or Tetrahydrofuran (THF).

  • Add a mass of amine-functionalized silica (or Celite) equal to 2–3 times the crude mass.

  • Evaporate the solvent completely under reduced pressure to create a free-flowing powder.

  • Pack the powder into a solid-load cartridge. Causality: Dry loading prevents the strong solvent effect that causes premature band broadening in highly polar compounds.

Step 3: Chromatographic Execution

  • Column: Amine-functionalized flash cartridge (e.g., 50 µm particle size).

  • Flow Rate: Scale according to column volume (e.g., 30 mL/min for a 25g column).

  • Gradient:

    • 0–2 Column Volumes (CV): Isocratic hold at 10% EtOAc in Hexane.

    • 2–12 CV: Linear gradient from 10% to 100% EtOAc.

    • 12–15 CV: Isocratic flush at 100% EtOAc to elute highly retained degradation products.

  • Detection: UV monitoring at 254 nm (aromatic ring) and 280 nm.

Protocol B: High-pH Reversed-Phase (C18) Purification

Reserved for complex crudes containing difficult-to-separate regioisomers (e.g., 3-amino vs. 5-amino pyrazoles).

Step 1: Mobile Phase Preparation

  • Solvent A: Milli-Q Water + 0.1% Ammonium Hydroxide ( NH4​OH ). Verify the pH is ~10.0.

  • Solvent B: HPLC-grade Acetonitrile + 0.1% NH4​OH .

  • Causality: The high pH ensures the primary amine remains unprotonated, maximizing hydrophobic interactions with the C18 phase[5].

Step 2: Sample Loading (Liquid Injection)

  • Dissolve the crude in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Keep the injection volume strictly below 2% of the total column volume to prevent peak distortion.

Step 3: Chromatographic Execution

  • Column: C18 bonded silica flash cartridge.

  • Gradient:

    • 0–3 CV: Isocratic hold at 5% B (Desalting and DMSO elution).

    • 3–18 CV: Shallow linear gradient from 5% B to 60% B.

    • 18–20 CV: Column wash at 100% B.

  • Post-Processing: Immediately freeze and lyophilize the collected fractions. Causality: Prolonged exposure of the carboxamide group to an aqueous basic environment can induce unwanted hydrolysis.

References

  • Organic Amine Flash Purification Using A Novel Stationary Phase Source: Biotage (Poster P130, ACS Boston) URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage Small Molecules and Synthetic Therapeutics Blog URL:[Link]

  • When should I use an amine-bonded silica for flash chromatography? Source: Biotage Small Molecules and Synthetic Therapeutics Blog URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage Small Molecules and Synthetic Therapeutics Blog URL:[Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: ACS Omega (American Chemical Society) URL:[Link]

  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use Source: Theseus (Open Repository) URL:[Link]

Sources

Application

Application Notes and Protocols for the Oral Formulation of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide for oral administ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide for oral administration. Pyrazole derivatives often exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability.[1][2] These application notes detail essential preformulation studies, explore various solubility enhancement strategies, and provide step-by-step protocols for developing robust oral solid dosage forms. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.

Introduction to 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound with a pyrazole scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[3] Derivatives of the 5-amino-1H-pyrazole-4-carboxamide core have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[4][5]

The primary challenge in the oral delivery of many pyrazole derivatives is their low aqueous solubility, which can lead to poor and variable absorption, limiting their therapeutic efficacy.[1][6] Therefore, the development of a successful oral formulation for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide necessitates strategies to enhance its dissolution rate and subsequent bioavailability.

Preformulation Studies: The Foundation of a Robust Formulation

Before embarking on formulation development, a thorough preformulation investigation is crucial to characterize the physicochemical properties of the Active Pharmaceutical Ingredient (API).[7][8][9] These studies provide the foundational knowledge required to select appropriate excipients and manufacturing processes.[10]

Key Preformulation Investigations:
  • Solubility Profile: Determine the solubility of the API in various media, including water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract), and relevant organic solvents.

  • Ionization Constant (pKa): The pKa value will help predict the extent of ionization of the API at different physiological pHs, which in turn influences its solubility and permeability.[8]

  • Partition Coefficient (LogP/LogD): The lipophilicity of the compound, determined by its LogP or LogD, is a critical parameter for predicting its absorption characteristics.[7]

  • Solid-State Characterization:

    • Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the API, as they can have different solubilities, dissolution rates, and stability.[9] Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential.

    • Particle Size and Morphology: The particle size distribution and shape of the API can significantly impact its dissolution rate and flow properties.[11]

  • API Stability: Assess the stability of the API under various stress conditions (e.g., heat, humidity, light, and different pH values) to identify potential degradation pathways.[7]

  • Excipient Compatibility: Evaluate the compatibility of the API with a range of commonly used pharmaceutical excipients to identify any potential interactions that could compromise the stability or performance of the final dosage form.[12]

Formulation Development Strategies for Enhanced Oral Bioavailability

Given the anticipated poor aqueous solubility of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, several formulation strategies can be employed to improve its dissolution and absorption.

Particle Size Reduction: Micronization and Nanonization

Decreasing the particle size of the API increases its surface area, which can lead to a higher dissolution rate.[11]

  • Micronization: This technique reduces the particle size to the micrometer range using methods like jet milling. While it enhances the dissolution rate, it does not alter the equilibrium solubility.[1][11]

  • Nanosuspensions: Reducing the particle size to the nanometer range can further enhance the dissolution rate and may also improve the saturation solubility.[1] High-pressure homogenization is a common method for preparing nanosuspensions.[1]

Solid Dispersions

Solid dispersions involve dispersing the API in an inert carrier matrix at the molecular level.[13] This can lead to the formation of an amorphous state of the drug, which typically has a higher solubility and dissolution rate than its crystalline form.[13]

  • Carriers: Common carriers include polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[14]

  • Preparation Methods:

    • Melting/Fusion Method: The API and carrier are melted together and then cooled to form a solid mass.[13]

    • Solvent Evaporation Method: The API and carrier are dissolved in a common solvent, which is then evaporated.[13]

    • Hot-Melt Extrusion (HME): This is a solvent-free method that is well-suited for continuous manufacturing.[15]

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility.[14][16] The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar drug molecule, while the hydrophilic outer surface improves its interaction with water.[14]

Use of Surfactants and Co-solvents
  • Surfactants: These agents can improve the wettability of the API and promote its dissolution.[17] They can also form micelles that can solubilize the drug.

  • Co-solvents: The addition of a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the drug in the aqueous medium.[1][17] This approach is often used in liquid formulations.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation of oral solid dosage forms of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Protocol 1: Tablet Formulation by Wet Granulation

Wet granulation is a widely used technique to improve the flow and compression characteristics of powders.[15]

Table 1: Example Tablet Formulation

Component Function Concentration (% w/w)
5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamideActive Pharmaceutical Ingredient20.0
Microcrystalline Cellulose (MCC)Filler/Diluent55.0
Povidone (PVP) K30Binder5.0
Croscarmellose SodiumDisintegrant4.0
Colloidal Silicon DioxideGlidant0.5
Magnesium StearateLubricant0.5
Purified WaterGranulating Fluidq.s.

Step-by-Step Protocol:

  • Sieving: Sieve the API, microcrystalline cellulose, and croscarmellose sodium through a suitable mesh screen to ensure particle size uniformity.

  • Dry Mixing: Blend the sieved powders in a high-shear mixer for 10 minutes.

  • Binder Preparation: Prepare a binder solution by dissolving Povidone K30 in purified water.

  • Granulation: Slowly add the binder solution to the powder blend under continuous mixing until a suitable granular mass is formed.

  • Wet Milling: Pass the wet mass through a screen to produce uniform granules.

  • Drying: Dry the granules in a fluid bed dryer until the desired moisture content is achieved (typically 1-2%).

  • Dry Milling: Mill the dried granules to break any agglomerates.

  • Lubrication: Add the sieved colloidal silicon dioxide and magnesium stearate to the dried granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Protocol 2: Capsule Formulation using a Solid Dispersion Approach

This protocol utilizes a solid dispersion to enhance the solubility of the API.

Table 2: Example Solid Dispersion Formulation for Capsule Filling

Component Function Ratio (API:Carrier)
5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamideActive Pharmaceutical Ingredient1
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)Carrier3
EthanolSolventq.s.

Step-by-Step Protocol:

  • Dissolution: Dissolve the API and Soluplus® in ethanol with stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion to a uniform powder and pass it through a suitable mesh screen.

  • Blending with Excipients (Optional): The solid dispersion powder can be blended with other excipients like fillers and glidants to improve flow properties for capsule filling.

  • Capsule Filling: Fill the powder into hard gelatin or HPMC capsules of the appropriate size using a capsule filling machine.

Characterization and Quality Control of the Final Dosage Form

Analytical testing is essential to ensure the quality, safety, and efficacy of the final oral formulation.[18][19]

Table 3: Key Quality Control Tests

Test Purpose Typical Method
Appearance Visual inspection for defectsVisual observation
Content Uniformity Ensures consistent dosage in each unitHigh-Performance Liquid Chromatography (HPLC)
Weight Variation Ensures consistent weight of dosage unitsWeighing individual units
Hardness and Friability Measures the mechanical strength of tabletsHardness tester and friability tester
Disintegration Time Time taken for the dosage form to break apart in a liquid mediumDisintegration test apparatus
Dissolution Testing Measures the rate and extent of drug release from the dosage formUSP Apparatus 1 (Basket) or 2 (Paddle)
Stability Studies Evaluates the quality of the drug product over time under specific storage conditionsICH guidelines for stability testing

Visualizations

Workflow for Oral Formulation Development

G cluster_0 Preformulation cluster_1 Formulation Development cluster_2 Characterization & QC P1 API Characterization (Solubility, pKa, LogP) P2 Solid-State Analysis (Polymorphism, Particle Size) P1->P2 P3 Stability & Excipient Compatibility P2->P3 F1 Select Formulation Strategy (e.g., Solid Dispersion) P3->F1 Inform Strategy F2 Excipient Selection F1->F2 F3 Process Optimization (e.g., Wet Granulation) F2->F3 C1 In-Process Controls F3->C1 Manufacture C2 Finished Product Testing (Dissolution, Content Uniformity) C1->C2 C3 Stability Studies C2->C3 C3->F1 Feedback Loop for Reformulation G Start Poorly Soluble API Q1 Is the API thermally stable? Start->Q1 S1 Hot-Melt Extrusion (Solid Dispersion) Q1->S1 Yes S2 Solvent Evaporation (Solid Dispersion) Q1->S2 No Q2 Is significant solubility increase needed? S1->Q2 S2->Q2 S3 Micronization Q2->S3 No S4 Nanosuspension or Amorphous Solid Dispersion Q2->S4 Yes

Caption: A decision tree for selecting a suitable solubility enhancement technique.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). IntechOpen.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
  • New Excipient Options for Oral Solid Dosage Drugs. (2025). Pharmaceutical Technology.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Role of Pharmaceutical Excipients in Solid Oral Dosage Forms (Tablets). (n.d.).
  • Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. (n.d.). BenchChem.
  • Preformulation Studies. (n.d.). Pharma Focus Asia.
  • Best Practices For Preformulation In Drug Development. (2023). Drug Discovery Online.
  • The Overview of Oral Solid Dosage Forms and Different Excipients Used for Solid Dosage Formulation. (2022). Global Academic Journals and Research Consortium.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC.
  • Pre-Formulation Studies and Analytical Techniques. (2025). Pharma Focus Europe.
  • Analytical Method Development and Validation for Oral Thin Film. (n.d.).
  • Preformulation Studies. (n.d.).
  • Novel analytical methods for the characterization of oral wafers. (n.d.).
  • Analytical Techniques for Oral Solid Dosage Formulation. (2026). Pharmaceutical Technology.
  • White paper - Pre-formulation studies for Drug Dissolution Enhancement. (2023). SEQENS.
  • Development and analytical characterization of oral film preparations for controlled drug delivery. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • An Insight into Preparatory Methods and Characterization of Orodispersible Film—A Review. (n.d.).
  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. (n.d.). Sigma-Aldrich.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (n.d.). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (n.d.). PMC.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.).
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
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Method

Guide to the Preparation and Handling of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Stock Solutions in DMSO

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed protocol for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often serving as scaffolds for developing targeted therapeutic agents like kinase inhibitors.[1][2] Accurate and reproducible experimental results are fundamentally dependent on the correct preparation and storage of high-concentration stock solutions. This document outlines best practices to ensure the integrity, stability, and safety of these solutions, intended for professionals in research and drug development.

Introduction: The Criticality of Stock Solution Integrity

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide belongs to the pyrazole class of compounds, which are integral building blocks in the synthesis of novel therapeutics.[1][3] The reliability of in vitro and in vivo screening, dose-response studies, and other critical experiments hinges on the precise concentration and stability of the test compound. Errors in stock solution preparation can lead to inaccurate data, non-reproducible results, and wasted resources.

Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent, widely employed in drug discovery for its ability to dissolve a broad spectrum of polar and nonpolar compounds that show limited aqueous solubility.[4][5][6] However, its unique properties, including its hygroscopicity and high capacity for skin penetration, necessitate rigorous and standardized handling procedures to maintain compound integrity and ensure operator safety.[5][7] This application note serves as a comprehensive guide to mastering these procedures.

Compound Data and Properties

The following table summarizes the essential physicochemical properties of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. Researchers must always verify these values against the Certificate of Analysis (CoA) provided by the supplier for the specific lot being used.

ParameterValueCausality & Experimental Insight
Compound Name 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamideN/A
Molecular Formula C₁₁H₁₂N₄ODerived from the chemical structure.
Molecular Weight 216.24 g/mol This value is critical for accurate molarity calculations. An incorrect molecular weight is a primary source of concentration errors.
Appearance Typically a white to off-white or pale yellow solid.[1][8]Visual inspection upon receipt can help identify potential degradation or impurities.
Purity Typically >98% (via HPLC)Purity values from the CoA should be factored into calculations for highly sensitive assays to determine the exact mass of the active compound.
Solubility in DMSO Expected to be soluble.[1][6]Pyrazole derivatives generally show good solubility in polar aprotic solvents like DMSO.[6] Empirical testing is recommended if the exact solubility is not provided.
Recommended Stock Conc. 10 mM - 50 mMThis range balances having a concentrated stock to minimize the final DMSO percentage in assays (typically <0.5%) while avoiding solubility issues.[4][9]
Storage of Stock Solution -20°C or -80°CLow temperatures are essential to minimize solvent evaporation and slow potential compound degradation. Aliquoting is critical to prevent damage from multiple freeze-thaw cycles.[4][5][10]

Safety Precautions: A Self-Validating System of Protection

Handling any chemical compound requires a thorough understanding of its potential hazards. The following safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[11][12]

  • Glove Selection for DMSO: DMSO readily penetrates the skin and can carry dissolved compounds with it.[7][13] Standard nitrile gloves offer only brief protection.[7] For prolonged handling, butyl rubber, fluoroelastomer, or thick (≥15 mil) latex gloves are recommended.[7] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[11]

  • Ventilation: All handling of the solid compound and preparation of the DMSO solution should be performed in a certified chemical fume hood to prevent inhalation of fine powders.[4][14]

  • Spill Management: In case of a spill, evacuate the area and absorb the material with an inert substance.[15] Clean the area thoroughly with soap and water.[15] Ensure a spill kit is readily accessible.[16]

  • SDS Review: Before beginning any work, read the Safety Data Sheet (SDS) for both 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide and DMSO.[7] The SDS provides comprehensive hazard, handling, and emergency information.[17]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. The principles can be adapted for different concentrations and volumes.

Materials and Equipment
  • 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide powder

  • Anhydrous, high-purity DMSO (≥99.9%)[18]

  • Calibrated analytical balance (accurate to at least 0.1 mg)[19]

  • Sterile, amber, or light-protecting vials with secure caps (glass is preferred for long-term storage)[16][20]

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Workflow Diagram

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase calc Step 1: Calculate Mass (Molarity x Volume x MW) weigh Step 2: Weigh Compound (Use analytical balance) calc->weigh Mass needed add_dmso Step 3: Add DMSO (Use calibrated pipette) weigh->add_dmso Weighed solid vortex Step 4: Vortex Thoroughly (Ensure complete dissolution) add_dmso->vortex Compound + Solvent inspect Step 5: Visual Inspection (Check for particulates) vortex->inspect aliquot Step 6: Aliquot Solution (Prevent freeze-thaw cycles) inspect->aliquot Homogeneous solution label_tubes Step 7: Label Clearly (Name, Conc., Date) aliquot->label_tubes store Step 8: Store at -20°C / -80°C (Protect from light) label_tubes->store

Caption: Workflow for preparing a stock solution in DMSO.

Step-by-Step Methodology

Step 1: Pre-Protocol Calculations

The foundation of an accurate stock solution is a correct calculation. Use the following formula to determine the mass of the compound required:

  • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

For a 10 mM stock solution in 1 mL:

  • Molarity = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 216.24 g/mol

Mass (mg) = 0.010 mol/L × 0.001 L × 216.24 g/mol × 1000 mg/g = 2.1624 mg

Causality: This calculation directly converts the desired molar concentration into the precise mass needed for the specified volume, ensuring the final solution meets the target concentration.

Step 2: Weighing the Compound

Accuracy in weighing is non-negotiable.[21]

  • Place a clean, empty weighing vessel (e.g., a microcentrifuge tube or weighing paper) on the calibrated analytical balance.

  • Tare the balance to zero.

  • Carefully add the compound to the vessel until the balance reads as close to 2.16 mg as possible. If weighing "accurately about" a mass, it is more important to record the exact mass weighed (e.g., 2.21 mg) than to hit the target precisely.[19]

  • Record the exact mass. This value will be used to calculate the actual final concentration of your stock solution.

Expertise & Experience:

  • Never weigh chemicals directly on the balance pan.[19][22]

  • Do not handle the weighing vessel with bare hands, as oils and moisture can alter the reading.[19][22]

  • Ensure the compound is at room temperature before weighing to prevent errors from air buoyancy.[22]

  • If the compound is hazardous, perform weighing operations within a fume hood or a powder weighing station.[14]

Step 3: Dissolving the Compound

  • Transfer the weighed compound into a sterile, appropriately labeled amber vial.

  • Using a calibrated micropipette, add the calculated volume (1 mL) of high-purity DMSO to the vial.

  • Securely cap the vial.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[5][23]

  • Visually inspect the solution against a light source to ensure no solid particulates remain.

Trustworthiness: If the compound does not dissolve readily, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be employed.[4][5] However, be aware that heat can potentially degrade some compounds.[5] Always start with vortexing at room temperature.

Step 4: Storage and Handling

Proper storage is essential for maintaining the long-term stability of the stock solution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][5]

  • Label each aliquot clearly with the compound name, the actual calculated concentration, the date of preparation, and the solvent (DMSO).[16]

  • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[4]

Causality: Aliquoting is a critical self-validating step. It minimizes the number of freeze-thaw cycles the main stock solution undergoes, which can cause compound degradation and introduce water contamination due to condensation, thereby preserving the integrity of the entire batch.[4][5][23]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • BenchChem. (n.d.). Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
  • DMSO Group. (2024, April 3). How to Store DMSO Safely: Glass vs BPA-Free Plastic.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
  • AL Research Support. (2023, May 10). Spotlight on DMSO.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Allen Institute for Cell Science. (2017). How to prepare fluorescent dye stock solution for Flat Field Correction.
  • Unknown. (n.d.).
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO).
  • MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
  • Chemistry LibreTexts. (2022, August 17). Proper Use of Balances.
  • Sigma-Aldrich. (2018, January 9). Dimethyl Sulfoxide Safety Data Sheet.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from UC Berkeley Environment, Health & Safety.
  • SOE Publishing. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection.
  • NextSDS. (n.d.). 5-AMINO-3-(METHYLTHIO)-1H-PYRAZOLE-4-CARBOXAMIDE.
  • Sigma-Aldrich. (n.d.). 5-amino pyrazole.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • PharmTech. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
  • Certified Scale. (2023, November 6). Weighing in the Chemical Industry: Ensuring Precision and Safety.
  • ChemicalBook. (n.d.). 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide.
  • LGC Standards. (2024, December 3). SAFETY DATA SHEET - 5-Amino-1H-pyrazole-4-carboxamide Hemisulphate.
  • Spectrum Chemical. (2014, November 21). SAFETY DATA SHEET - 1H-Pyrazole-5-amine, 3-methyl-1-phenyl-.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
  • ChemicalBook. (2026, March 21). 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYL& - Safety Data Sheet.
  • ChemicalBook. (2026, January 13). 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYL&.
  • MDPI. (2025, January 26). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives.
  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole.
  • ResearchGate. (2024, October 17). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
  • NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Sigma-Aldrich. (n.d.). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ResearchGate. (2016, December 25). The solubility of my drug in DMSO is 20mg /ml ; Should i dissolve directly in DMSO or complete the 1ml with saline?
  • NextSDS. (n.d.). 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide.

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Application

Probing Cellular Health: Advanced Protocols for Cell Viability Assessment Using 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Introduction: The Role of Pyrazole Derivatives in Cellular Research In the landscape of modern drug discovery and cellular biology, the pyrazole scaffold has emerged as a cornerstone for the development of novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Pyrazole Derivatives in Cellular Research

In the landscape of modern drug discovery and cellular biology, the pyrazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. These heterocyclic compounds exhibit a diverse range of biological activities, with many derivatives showing promise as potent modulators of key cellular pathways.[1][2][3] Specifically, 5-amino-1H-pyrazole-4-carboxamide derivatives have garnered significant attention for their potential as kinase inhibitors, targeting enzymes like Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs) that are often dysregulated in cancer.[4][5][6]

This document provides detailed application notes and protocols for assessing the impact of a specific pyrazole derivative, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide , on cell viability. As researchers and drug development professionals, understanding the cytotoxic and cytostatic effects of such compounds is a critical first step in preclinical evaluation. The following protocols are designed to be robust and reproducible, offering a clear framework for determining the efficacy of this and other related pyrazole compounds.

Core Principles of Cell Viability Assays

The assessment of cell viability is fundamental to toxicology, pharmacology, and cancer research. The protocols detailed below are based on established methods that measure key indicators of cellular health and metabolic activity.

  • Tetrazolium Salt Reduction Assays (MTT and XTT): These colorimetric assays rely on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products.[7][8] The enzymatic reduction, primarily carried out by mitochondrial dehydrogenases, serves as a proxy for the number of viable cells.[7][8]

  • Luminescent ATP Assay (CellTiter-Glo®): This assay quantifies the amount of adenosine triphosphate (ATP) present in a cell population, as ATP is a key indicator of metabolically active cells.[9][10] The assay utilizes a luciferase enzyme to generate a luminescent signal that is directly proportional to the ATP concentration.[9]

The choice of assay can depend on several factors, including the specific cell type, the expected mechanism of action of the compound, and the desired throughput and sensitivity.

Experimental Workflows: A Visual Guide

To provide a clear overview of the experimental process, the following diagram illustrates the general workflow for assessing the effect of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide on cell viability.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis compound_prep Compound Preparation (Stock & Working Solutions) treatment Incubation with 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide compound_prep->treatment cell_culture Cell Culture & Seeding (96-well plates) cell_culture->treatment assay_addition Addition of Viability Reagent (MTT, XTT, or CellTiter-Glo®) treatment->assay_addition incubation Incubation assay_addition->incubation measurement Signal Measurement (Absorbance or Luminescence) incubation->measurement data_analysis Calculation of % Viability & IC50 Determination measurement->data_analysis

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Detailed Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8] It measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

Materials:

  • 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

  • Human cancer cell line of interest (e.g., MCF-7, A549, HepG2)[2]

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)[1]

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[1] A vehicle control (medium with the same final concentration of DMSO) must be included.[1][2]

  • Cell Seeding:

    • Culture the chosen cancer cell line in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.[2]

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7]

    • Incubate the plate for 24 hours to allow for cell attachment.[2][7]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of the pyrazole derivative.[2]

    • Include wells for a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[2]

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[1][2][8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][2][8]

    • Carefully remove the medium without disturbing the formazan crystals.[1]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Protocol 2: XTT Assay for Cell Viability

The XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.

Materials:

  • 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

  • Cell line of interest and culture reagents

  • XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)

  • 96-well cell culture plates

Procedure:

  • Compound Preparation and Cell Seeding: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Compound Treatment: Follow step 3 as described in the MTT assay protocol.

  • XTT Assay:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent.

    • After the compound incubation period, add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 4 to 24 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition and Analysis:

    • Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 450-500 nm.

    • Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells based on the quantification of ATP.[9][10] The "add-mix-measure" format makes it particularly suitable for high-throughput screening.[9]

Materials:

  • 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

  • Cell line of interest and culture reagents

  • CellTiter-Glo® Reagent (consisting of CellTiter-Glo® Buffer and lyophilized Substrate)[10][11]

  • Opaque-walled 96-well plates (compatible with a luminometer)

Procedure:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature.[10][11]

    • Reconstitute the Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting to obtain a homogeneous solution.[10][11]

  • Compound Preparation and Cell Seeding:

    • Follow steps 1 and 2 as described in the MTT assay protocol, but use opaque-walled plates suitable for luminescence measurements.

  • Compound Treatment: Follow step 3 as described in the MTT assay protocol.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation and Interpretation

The results of cell viability assays are typically presented as a dose-response curve, plotting the percentage of cell viability against the concentration of the test compound. From this curve, the half-maximal inhibitory concentration (IC50) can be determined.

Table 1: Example Data Summary for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7MTT48Example Value
A549XTT48Example Value
HepG2CellTiter-Glo®48Example Value

Note: The IC50 values are placeholders and should be determined experimentally.

Mechanism of Action: A Look into Signaling Pathways

While cell viability assays provide crucial information about the cytotoxic or cytostatic effects of a compound, they do not elucidate the underlying mechanism of action. As many pyrazole derivatives, including those based on the 5-amino-1H-pyrazole-4-carboxamide scaffold, are known to target protein kinases, further investigation into specific signaling pathways is warranted.[1][6] For instance, inhibition of the FGFR signaling pathway can block downstream cascades that promote cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Pyrazole 5-amino-1-(3-methylphenyl)- 1H-pyrazole-4-carboxamide Pyrazole->FGFR Inhibition

Caption: Potential inhibitory action on the FGFR signaling pathway.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the effects of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide on cell viability. By employing these standardized and well-validated assays, reliable and reproducible data can be generated, forming a solid foundation for further preclinical development of this and other promising pyrazole derivatives.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
  • Merck Millipore. Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. MTT assay protocol.
  • Thermo Fisher Scientific. CyQUANT XTT Cell Viability Assay Protocol.
  • Oslo University Hospital. CellTiter-Glo Assay.
  • BenchChem. (2025). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Abcam. Introduction to XTT assays for cell-viability assessment.
  • ATCC. XTT Cell Proliferation Assay Kit.
  • R&D Systems. MTT Cell Proliferation/Viability Assay.
  • Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research.
  • Sigma-Aldrich. Cell Proliferation Kit II (XTT).
  • BenchChem. (2025). Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide.
  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ResearchGate. (2024, June 1). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
  • PMC. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
  • BenchChem. (2025). Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
  • PMC. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic.
  • PMC. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy.
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Welcome to the Formulation and Solubility Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Solubility Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide . This specific Active Pharmaceutical Ingredient (API) presents notorious solubility bottlenecks due to its rigid planar structure and strong intermolecular forces.

Below, you will find root-cause analyses, troubleshooting FAQs, quantitative data, and self-validating experimental protocols to overcome these challenges.

Part 1: Root Cause Analysis

Why is this specific compound so insoluble in aqueous media?

The poor aqueous solubility of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is driven by two competing thermodynamic forces:

  • High Crystal Lattice Energy: The 4-carboxamide and 5-amino groups act as potent hydrogen bond donors and acceptors. In the solid state, these groups form highly stable, rigid intermolecular networks (often catemeric or dimeric motifs), making it thermodynamically unfavorable for water molecules to break the crystal lattice 1.

  • High Lipophilicity: The 1-(3-methylphenyl) (m-tolyl) group adds significant hydrophobic bulk. When combined with the high lattice energy, this pushes the compound firmly into Biopharmaceutics Classification System (BCS) Class II or IV 2.

Part 2: Troubleshooting FAQs

Q1: Can I use pH adjustment to protonate the amino group and form a highly soluble salt? A: This is highly challenging and generally not recommended for this scaffold. While the compound possesses a 5-amino group, pyrazoles are extremely weak bases. The conjugate acid of a typical 5-aminopyrazole has a pKa of ~2.49 3. To protonate this group, you would need a very strong acid (e.g., methanesulfonic acid). Even if a salt is successfully isolated, it will undergo rapid disproportionation—converting back to the insoluble free base—when introduced to a neutral physiological buffer.

Q2: My compound precipitates immediately when I dilute my DMSO stock into the in vitro assay buffer. How do I prevent this? A: You are experiencing "solvent-shift precipitation." When DMSO is diluted into water, the API's solubility drops exponentially, causing rapid nucleation. To prevent this:

  • Keep the final DMSO concentration 1% to avoid cytotoxicity or assay interference.

  • Causality-driven solution: Pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before adding the aqueous buffer. The surfactant forms micelles that encapsulate the hydrophobic 3-methylphenyl moiety, keeping the API in a metastable supersaturated state long enough for your assay.

Q3: What is the most reliable formulation strategy for in vivo oral PK studies? A: For oral dosing of highly crystalline BCS Class II/IV compounds, Amorphous Solid Dispersions (ASDs) or Cyclodextrin complexation are the industry gold standards 2. Hydroxypropyl- β -cyclodextrin (HP β CD) is particularly effective because its hydrophobic internal cavity can host the m-tolyl ring, while its hydrophilic exterior maintains aqueous solubility.

Part 3: Quantitative Data & Strategy Selection

The table below summarizes the expected outcomes of various solubility enhancement strategies for this specific API.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility EnhancementOptimal Use Case
Co-solvency (DMSO/Tween) Reduces solvent polarity; micellar encapsulation10x - 50x (Kinetic)In vitro biochemical/cellular assays
pH Adjustment (Acidic) Protonation of the weak 5-amino group< 2x (Thermodynamic)Chemical extraction / Workup only
Cyclodextrin (HP β CD) Host-guest inclusion of the m-tolyl ring50x - 100x (Thermodynamic)In vivo IV or oral liquid dosing
Amorphous Solid Dispersion Disrupts crystal lattice energy via polymer matrix100x - 500x (Kinetic)In vivo oral solid dosing

Part 4: Experimental Protocols

Protocol A: Phase Solubility Study for HP β CD Complexation

This protocol determines the stoichiometric ratio and binding affinity of the API to the cyclodextrin cavity.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP β CD (e.g., 0, 5, 10, 15, 20% w/v) in a pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount of the API to each vial to ensure a saturated state (visible undissolved powder must remain).

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 25°C for 48 hours.

    • Causality Note: 48 hours is strictly required because the high crystal lattice energy of the pyrazole-4-carboxamide results in an exceptionally slow dissolution rate. Shorter times will yield false-low solubility readings.

  • Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1 mL of filtrate to prevent adsorption losses on the filter membrane. This ensures only fully dissolved API is quantified.

  • Quantification: Dilute the filtrate appropriately and quantify the API concentration using a validated HPLC-UV method.

Protocol B: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol forces the API into a high-energy amorphous state to maximize kinetic solubility.

  • Dissolution: Dissolve the API and a hydrophilic polymer (e.g., HPMCAS or PVP-VA) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) at a 1:3 API-to-polymer mass ratio.

  • Disruption: Sonicate the mixture until a completely clear solution is achieved. This visually confirms the total destruction of the API's crystal lattice.

  • Trapping: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C to form a solid film.

    • Causality Note: Rapid evaporation kinetically traps the API molecules dispersed within the polymer matrix before they have the time to nucleate and recrystallize.

  • Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove all residual solvent traces.

  • Verification: Mill the dried film into a fine powder.

    • Self-Validation Step: Analyze the powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The absence of a sharp melting endotherm and the lack of Bragg diffraction peaks confirm a successfully formulated, fully amorphous system.

Part 5: Formulation Decision Workflow

G A 5-amino-1-(3-methylphenyl) -1H-pyrazole-4-carboxamide B In Vitro Assays A->B C In Vivo Dosing A->C D DMSO Stock Preparation B->D F Formulation Selection C->F E Aqueous Buffer + Surfactant D->E Dilution (<1% DMSO) G Cyclodextrin Complexation F->G Liquid Dosing H Amorphous Solid Dispersion (ASD) F->H Solid Dosing

Workflow for selecting a solubility enhancement strategy for pyrazole-4-carboxamide derivatives.

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. 2

  • Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide. ResearchGate. 1

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. 3

Sources

Optimization

Troubleshooting low yield in 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide synthesis

Technical Support Center: 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Synthesis Welcome to the technical support center for the synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. This guide is de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Synthesis

Welcome to the technical support center for the synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this and related pyrazole compounds. The following content provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is consistently low. What are the primary factors I should investigate?

Low yield is a common issue stemming from several potential sources. A systematic approach to troubleshooting is crucial. The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile or a related derivative[1]. Your investigation should focus on the purity of reagents, reaction conditions, potential side reactions, and product isolation.

Initial Troubleshooting Workflow:

Start Low Yield Reported Purity 1. Verify Starting Material Purity Start->Purity Conditions 2. Optimize Reaction Conditions Start->Conditions Isomer 3. Check for Isomer Formation Start->Isomer Purification 4. Review Purification Protocol Start->Purification

Caption: Initial troubleshooting flowchart for low yield.

Key Areas for Investigation:

  • Purity of Starting Materials:

    • 3-Methylphenylhydrazine: This reactant can degrade over time, especially if exposed to air and light. Impurities can lead to unwanted side reactions. It is often supplied as a hydrochloride salt, which requires neutralization before reaction. Incomplete neutralization can hinder the reaction.

    • Cyanoacetamide or Related Precursor: The three-carbon backbone for the pyrazole ring is critical. For the target molecule, a precursor like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide or similar cyanoacetamide derivatives are employed[1]. Ensure its purity and absence of hydrolysis.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact yield. Ethanol is commonly used and often gives good to excellent yields.[2][3] Other solvents like methanol, trifluoroethanol (TFE), and DMF have also been reported.[2][4] TFE, in some cases, has shown to improve yields for related structures.[2][3]

    • Temperature: Most protocols call for heating the reaction mixture to reflux.[2][5] Insufficient temperature can lead to an incomplete reaction, while excessive heat might cause degradation of starting materials or products. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4][6]

    • Catalyst/pH: The reaction is sensitive to pH. Some procedures use a base like sodium acetate or triethylamine to neutralize the hydrazine salt and facilitate the reaction.[7] Conversely, some cyclizations benefit from acidic catalysis.[6]

  • Work-up and Purification: Significant product loss can occur during this stage. The product's solubility, the choice of extraction solvents, and the crystallization technique are all critical factors. Over-washing or using a suboptimal solvent for crystallization can drastically reduce the isolated yield.

Q2: I suspect I am forming the incorrect regioisomer, 3-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. How can I confirm this and control the regioselectivity?

The formation of the 3-aminopyrazole isomer instead of the desired 5-aminopyrazole is a well-documented issue in pyrazole synthesis and a major cause of low yields of the target compound. The regioselectivity is determined by the initial nucleophilic attack of the substituted hydrazine on the three-carbon electrophile.

Mechanism & Regioselectivity:

The two nitrogen atoms of 3-methylphenylhydrazine have different nucleophilicities. The reaction conditions, particularly the pH, can dictate which nitrogen atom initiates the reaction, leading to different isomers.

  • Pathway to 5-Amino Isomer (Desired): Typically favored under neutral or basic conditions, where the more nucleophilic, unsubstituted nitrogen of the hydrazine attacks the cyano group or a related electrophilic carbon.

  • Pathway to 3-Amino Isomer (Undesired): Can be favored under acidic conditions, which may alter the reactive sites on the precursor molecule.[1]

G cluster_0 Reaction Pathway cluster_1 Basic/Neutral Conditions cluster_2 Acidic Conditions Hydrazine 3-Methylphenyl-hydrazine Attack_N1 Attack by Terminal NH2 Hydrazine->Attack_N1 Attack_N2 Attack by Substituted NH Hydrazine->Attack_N2 Precursor Cyanoacetamide Derivative Precursor->Attack_N1 Precursor->Attack_N2 Cyclization_5_Amino Cyclization Attack_N1->Cyclization_5_Amino Product_5_Amino 5-Amino Isomer (Desired Product) Cyclization_5_Amino->Product_5_Amino Cyclization_3_Amino Cyclization Attack_N2->Cyclization_3_Amino Product_3_Amino 3-Amino Isomer (Side Product) Cyclization_3_Amino->Product_3_Amino

Caption: Regioselective synthesis pathways.

Experimental Protocol to Control Regioselectivity:

To ensure the formation of the desired 5-amino isomer, precise control of the reaction's pH is essential.

Step 1: Reagent Preparation

  • If using 3-methylphenylhydrazine hydrochloride, dissolve it in your chosen solvent (e.g., absolute ethanol).

  • Add a stoichiometric equivalent (1.0 to 1.2 equivalents) of a mild base. Triethylamine or anhydrous sodium acetate are common choices.[7] Stir for 15-20 minutes at room temperature to ensure complete neutralization.

Step 2: Reaction

  • Slowly add the cyanoacetamide precursor to the neutralized hydrazine solution.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Analysis

  • After work-up, analyze the crude product using ¹H NMR. The chemical shifts of the amino protons and the pyrazole ring proton will be distinct for the 5-amino and 3-amino isomers. Compare the resulting spectrum with literature values for confirmation.

Q3: My reaction stalls and does not proceed to completion, even after extended reflux. What steps can I take to drive the reaction forward?

A stalled reaction indicates that the activation energy barrier is not being sufficiently overcome or that an equilibrium has been reached.

Troubleshooting a Stalled Reaction:

StrategyRationale & Implementation
Increase Temperature If refluxing in ethanol (~78°C), consider switching to a higher-boiling solvent like DMF (153°C) or using microwave irradiation, which can significantly accelerate the reaction.[4]
Add a Catalyst If operating under neutral conditions, a catalytic amount of a protic acid (e.g., a drop of acetic acid or HCl) can sometimes promote cyclization.[6][8] Conversely, if the reaction is sluggish, ensuring the medium is sufficiently basic (with triethylamine, for example) can enhance the nucleophilicity of the hydrazine.
Check Reagent Stoichiometry Ensure that you are using a slight excess (e.g., 1.1 equivalents) of one of the reactants, typically the more volatile or less expensive one, to drive the equilibrium towards the product.
Remove Water The condensation reaction produces water. If the reaction is reversible, this water can lead to hydrolysis of intermediates. Using a Dean-Stark apparatus with a solvent like toluene can help remove water azeotropically and drive the reaction to completion.
Q4: What is a reliable, high-recovery protocol for purifying the final product?

Purification is a critical step where significant yield loss can occur. A multi-step approach involving filtration, extraction, and recrystallization is generally effective.

Detailed Purification Protocol:

  • Initial Isolation:

    • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • If a solid has precipitated, filter the mixture and wash the solid with a small amount of cold ethanol. This solid is often the desired product.

    • If no solid forms, evaporate the solvent under reduced pressure to obtain a crude residue.[7]

  • Liquid-Liquid Extraction (for residues):

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with water and then with a saturated brine solution to remove inorganic impurities and residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.

  • Recrystallization (The Key to High Purity):

    • This is the most critical step for obtaining a high-purity product. The choice of solvent is paramount.

    • Commonly reported solvents for recrystallization of related pyrazole carboxamides include benzene, acetone-hexane mixtures, or ethanol.[7]

    • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

  • Column Chromatography (if necessary):

    • If recrystallization fails to yield a pure product, column chromatography on silica gel is the final option.

    • A common eluent system is a gradient of hexane and ethyl acetate.[2] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.

References

  • A. H. M. Elwahy, M. A. A. M. Nasr, and M. A. M. Abdel-Hamed, "Approaches towards the synthesis of 5-aminopyrazoles," Beilstein Journal of Organic Chemistry, 2011. [Link]

  • Y. Zhang et al., "Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy," ACS Infectious Diseases, 2017. [Link]

  • W. Deng et al., "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors," European Journal of Medicinal Chemistry, 2024. [Link]

  • S. Plem, D. Müller, and M. Murguía, "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection," Advances in Chemical Engineering and Science, 2015. [Link]

  • A. A. Aly, "Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives," SciForum, 2016. [Link]

  • S. Plem, D. Müller, and M. Murguía, "(PDF) Key Intermediates: A Simple and Highly Selective Synthesis of 5- Amino -1- aryl -1 H - pyrazole -4- carbonitriles for Applications in the Crop Protection," ResearchGate, 2015. [Link]

  • "Synthesis, Reactions and Medicinal Uses of Pyrazole," Pharmaguideline. [Link]

  • S. M. Rida, S. I. El-Desoky, and M. M. Abdel-Gawad, "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines," Future Medicinal Chemistry, 2016. [Link]

  • A. H. M. Elwahy, M. A. A. M. Nasr, and M. A. M. Abdel-Hamed, "(PDF) Approaches towards the synthesis of 5-aminopyrazoles," ResearchGate, 2011. [Link]

  • "Organic Chemistry Portal: Pyrazole synthesis." [Link]

  • A. H. Shawali et al., "Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines," Molecules, 2000. [Link]

  • "Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole," Slideshare. [Link]

  • A. M. Al-Etaibi et al., "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines," Molecules, 2008. [Link]

  • V. Singh and G. Singh, "Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles," ResearchGate, 2020. [Link]

  • V. O. Iaroshenko, "Fluorinated Pyrazoles: From Synthesis to Applications," Chemical Reviews, 2021. [Link]

  • R. J. Alabaster et al.
  • A. A. El-Sayed et al., "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate," Acta Crystallographica Section E: Structure Reports Online, 2013. [Link]

Sources

Troubleshooting

Optimizing HPLC retention time and peak shape for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing 5-amino-1-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide .

This compound presents a classic chromatographic triad of challenges: a basic primary amine (prone to secondary interactions), a highly polar carboxamide (capable of complex hydrogen bonding), and a hydrophobic 3-methylphenyl ring. This guide bypasses generic advice to provide a self-validating, causally driven framework for optimizing retention time ( tR​ ) and peak symmetry ( As​ ).

I. Diagnostic Workflow Dashboard

Before adjusting parameters, it is critical to isolate the exact mechanism causing chromatographic failure. The decision tree below maps the specific symptoms of your pyrazole-carboxamide derivative to their root physicochemical causes and immediate corrective actions.

Workflow Start Chromatographic Assessment 5-amino-1-(3-methylphenyl) -1H-pyrazole-4-carboxamide Tailing Symptom: Peak Tailing (As > 1.5) Start->Tailing Drift Symptom: RT Drift (RSD > 1.0%) Start->Drift Ret Symptom: Poor Retention (k' < 2.0) Start->Ret Silanol Mechanism: Secondary Ion-Exchange with Residual Silanols Tailing->Silanol Buffer Mechanism: Inadequate Buffer Capacity at Column Interface Drift->Buffer Hydro Mechanism: Insufficient Hydrophobic Interaction Ret->Hydro Act1 Action: Lower pH < 3.0 & Use Type B Silica Silanol->Act1 Act2 Action: Use 25-50 mM Phosphate Buffer Buffer->Act2 Act3 Action: Decrease % Organic or Use Phenyl-Hexyl Column Hydro->Act3

Fig 1. Diagnostic decision tree for basic pyrazole-carboxamide derivatives.

II. Deep-Dive Troubleshooting (Q&A)

Q1: Why does 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide exhibit severe peak tailing (As > 2.0) on standard C18 columns? Causality & Resolution: The root cause is the interaction between the basic 5-amino group and unreacted silanols (Si-OH) on the silica stationary phase. Free silanols have a pKa of approximately 4.5. If your mobile phase is at a neutral pH (e.g., pH 6–7), these silanols ionize into negatively charged Si-O⁻ groups[1]. Simultaneously, the 5-amino group is protonated. This creates a secondary ion-exchange retention mechanism. Because ion-exchange desorption kinetics are significantly slower than primary hydrophobic (C18) partitioning, the analyte molecules "stick" to the silica, causing a right-skewed peak tail[2].

To resolve this, you must suppress silanol ionization. Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Trifluoroacetic acid or a pH 2.5 phosphate buffer). At this pH, silanols are neutralized (Si-OH), forcing the analyte to interact solely via primary hydrophobic mechanisms[3]. Furthermore, transition to a high-purity "Type B" silica column, which is manufactured to minimize trace metals and is densely endcapped to physically block residual silanols[4],[2].

Q2: My retention times ( tR​ ) are drifting randomly between consecutive injections. How do I stabilize the method? Causality & Resolution: Retention time drift for this molecule is almost always a failure of buffer capacity. The pyrazole-4-carboxamide moiety is highly polar and sensitive to micro-environmental pH shifts. If your buffer concentration is too low (< 10 mM), the injection of the sample solvent can cause localized pH changes at the head of the column. This alters the ionization equilibrium of the basic amine, leading to variable retention[5].

To fix this, increase your buffer concentration. Most robust reversed-phase methods for ionizable compounds require a buffer concentration between 10 mM and 100 mM; 25 mM is the optimal starting point to ensure strict pH control without risking salt precipitation when mixed with organic modifiers like Acetonitrile[5].

Q3: How do I calculate and validate that my peak shape meets regulatory standards? Causality & Resolution: Regulatory bodies require mathematical validation of peak shape to ensure quantitative accuracy. The United States Pharmacopeia (USP) General Chapter <621> defines the Symmetry Factor ( As​ ) using the equation As​=W0.05​/2f , where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the peak maximum to the leading edge of the peak at that same 5% height[6]. An As​ value of 1.0 signifies perfect symmetry. For basic compounds, a validated method must consistently produce an As​ between 0.8 and 1.5; values greater than 2.0 are unacceptable and require immediate method adjustment[3].

III. Data Analytics: Impact of Method Parameters

The following table synthesizes the causal relationship between mobile phase conditions, column chemistry, and the resulting chromatographic metrics for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Column ChemistryMobile Phase pHBuffer Conc.Symmetry Factor ( As​ )Retention Time ( tR​ , min)Mechanistic Conclusion
Type A Silica (C18)6.85 mM2.85 (Fail)4.2 ± 0.8Severe ion-exchange with ionized silanols; poor buffer capacity causes RT drift.
Type B Silica (C18)6.825 mM1.60 (Marginal)4.5 ± 0.1Endcapping reduces silanol effect; adequate buffer stabilizes RT.
Type B Silica (C18) 2.5 25 mM 1.05 (Pass) 5.8 ± 0.05 Optimal. Silanols neutralized; amine fully protonated; robust buffering.

IV. Validated Experimental Protocol

To ensure reproducibility, implement the following self-validating protocol. This workflow builds in System Suitability Testing (SST) to verify that the physicochemical environment is correct before sample analysis begins.

Protocol: Self-Validating Isocratic Optimization

Step 1: Mobile Phase Preparation (Causality: Buffer Capacity & Silanol Suppression)

  • Weigh accurately 3.40 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of HPLC-grade water to create a ~25 mM solution.

  • Adjust the pH to 2.5 ± 0.05 using dilute Phosphoric acid ( H3​PO4​ ). Scientific Rationale: This specific pH ensures the basic 5-amino group is fully ionized while the acidic silanols on the column remain completely neutral, eliminating secondary interactions.

  • Filter the aqueous buffer through a 0.22 µm hydrophilic membrane.

  • Prepare the organic phase: 100% HPLC-grade Acetonitrile.

Step 2: Column Selection & Equilibration (Causality: Phase Stability)

  • Install a Type B, densely endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). Alternatively, a Phenyl-Hexyl column can be used to exploit π−π interactions with the 3-methylphenyl ring.

  • Set the column oven to 30°C to improve mass transfer kinetics and reduce mobile phase viscosity.

  • Equilibrate the column with a mixture of 70% Buffer / 30% Acetonitrile at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) to ensure the stationary phase is fully saturated with the buffer ions.

Step 3: System Suitability Testing (SST) (Causality: Self-Validation)

  • Inject 10 µL of a 0.1 mg/mL standard solution of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

  • Record the chromatogram at an appropriate UV wavelength (e.g., 254 nm).

  • Validation Gate: Calculate the Symmetry Factor ( As​ ) and the capacity factor ( k′ ).

    • Pass Criteria: As​≤1.5 and k′ is between 2.0 and 10.0.

    • Action: If As​>1.5 , verify the mobile phase pH is exactly 2.5. If k′<2.0 , decrease the Acetonitrile concentration to 20% to increase hydrophobic retention. Do not proceed to sample analysis until the validation gate is passed.

V. References

  • HPLC Method Development - A Review International Journal of Pharmaceutical Research and Applications

  • HPLC Column Selection: Core to Method Development (Part II) Welch Materials, Inc.

  • 〈621〉CHROMATOGRAPHY US Pharmacopeia (USP)

  • Why Do Peaks Tail? LC Troubleshooting Bible

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub

  • Problem with Impurity. Please help me! (Buffer Concentration Guidelines) Chromatography Forum

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of 5-amino-1-(3-methylphenyl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide (CAS: 1171627-74-9). Poor bioavailability can be a significant hurdle in the development of promising therapeutic candidates. This document provides a structured approach to troubleshooting and overcoming these issues, grounded in scientific principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide and related pyrazole derivatives.

Q1: What are the likely causes of poor bioavailability for a compound like 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide?

A1: The poor bioavailability of this compound, and pyrazole derivatives in general, can typically be attributed to one or a combination of the following factors:

  • Poor Aqueous Solubility: The planar, aromatic structure of the pyrazole ring, coupled with the potential for strong intermolecular hydrogen bonding and π-π stacking in its crystal lattice, can lead to low solubility in gastrointestinal fluids. This is a common characteristic of this class of compounds[1].

  • Low Permeability: While not definitively known for this specific molecule without experimental data, factors such as molecular size, polarity, and the number of hydrogen bond donors and acceptors can influence its ability to passively diffuse across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver (e.g., cytochrome P450 enzymes) before it reaches systemic circulation.[2]

Q2: How can I get a preliminary assessment of my compound's solubility and permeability without extensive experimentation?

A2: While experimental validation is crucial, you can use computational tools to predict these properties. Several software packages and online platforms can estimate solubility (as logS) and permeability (as Caco-2 permeability or by applying Lipinski's Rule of Five). These predictions can provide initial insights and help guide your experimental strategy. For instance, a predicted low logS value would suggest prioritizing solubility enhancement strategies.

Q3: Are there any known metabolic liabilities for pyrazole-based compounds?

A3: The metabolic profile of pyrazole derivatives can vary significantly based on their substituents. Potential metabolic pathways can include oxidation of the pyrazole or phenyl rings, N-dealkylation, or conjugation reactions. In silico metabolic prediction tools can help identify potential sites of metabolism on 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing the root cause of poor bioavailability.

Step 1: Diagnose the Primary Barrier to Bioavailability

The first step is to determine whether the primary issue is related to solubility, permeability, or metabolism. The following workflow can guide your investigation.

bioavailability_troubleshooting start Start: Poor In Vivo Bioavailability Observed solubility_check Is the compound poorly soluble? start->solubility_check permeability_check Is the compound's permeability low? solubility_check->permeability_check No solubility_enhancement Focus on Solubility Enhancement Strategies solubility_check->solubility_enhancement Yes metabolism_check Is the compound rapidly metabolized? permeability_check->metabolism_check No permeability_enhancement Consider Permeability Enhancement permeability_check->permeability_enhancement Yes metabolic_stability_improvement Address Metabolic Instability metabolism_check->metabolic_stability_improvement Yes end End of initial diagnosis metabolism_check->end No - Re-evaluate experimental data

Caption: Initial diagnostic workflow for poor bioavailability.

2.1.1 Experimental Protocol: Solubility Assessment

Objective: To determine the aqueous solubility of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Methodology: Shake-Flask Method (Adapted from OECD Guideline 105)

  • Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a glass flask.

  • Equilibration: Seal the flask and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Interpretation: A solubility of <100 µg/mL is generally considered low and may be a contributing factor to poor bioavailability.

2.1.2 Experimental Protocol: In Vitro Permeability Assessment

Objective: To assess the intestinal permeability of the compound.

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput method for predicting passive transcellular permeability.[3][4]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Compartment: The compound is dissolved in a suitable buffer and added to the donor wells.

  • Acceptor Compartment: The acceptor plate, containing buffer, is placed on top of the donor plate, with the artificial membrane in between.

  • Incubation: The assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined.

  • Calculation: The permeability coefficient (Pe) is calculated.

  • Interpretation: Compare the Pe value to those of well-characterized high and low permeability standards (e.g., propranolol and mannitol, respectively).

2.1.3 Experimental Protocol: In Vitro Metabolic Stability Assessment

Objective: To evaluate the susceptibility of the compound to hepatic metabolism.

Methodology: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human or from a relevant animal species), the compound of interest, and a buffer.

  • Initiation: Start the reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched (e.g., with cold acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Interpretation: A short half-life (< 30 minutes) suggests that the compound is rapidly metabolized and that first-pass metabolism could be a significant barrier to bioavailability.[2]

Step 2: Implementing Solutions

Based on the diagnosis from Step 1, select the appropriate strategies to address the identified limitations.

2.2.1 Strategies for Poor Solubility

If low aqueous solubility is the primary issue, consider the following formulation approaches:

StrategyMechanism of ActionKey Considerations
Micronization/Nanonization Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5]Can be achieved through milling or high-pressure homogenization. May not be effective for compounds with very low intrinsic solubility.
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.Common polymers include HPMC, PVP, and Soluplus®. Stability of the amorphous form is critical.
Lipid-Based Formulations The compound is dissolved in lipids, oils, or surfactants. Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) form fine emulsions in the gut, enhancing solubilization and absorption.[5][6]The choice of lipid excipients is crucial and depends on the drug's properties.
Co-solvents A water-miscible organic solvent is used to increase the solubility of the drug in an aqueous vehicle.Examples include ethanol, propylene glycol, and PEG 400.[6] The amount of co-solvent must be carefully controlled to avoid precipitation upon dilution in the GI tract.
pH Adjustment/Salt Formation For ionizable compounds, adjusting the pH of the formulation or forming a salt can significantly increase solubility. Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[1][7]Requires the presence of an ionizable group on the molecule. The pH of the microenvironment in the gut can affect the dissolution of pH-dependent formulations.
Prodrugs A more soluble promoiety is covalently attached to the parent drug. This moiety is cleaved in vivo to release the active compound.[7]The linker must be stable in the formulation but readily cleaved by enzymes at the site of action.
2.2.2 Strategies for Low Permeability

If the compound exhibits low permeability, the following approaches can be investigated:

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.

  • Structural Modification: If feasible in your drug discovery program, medicinal chemistry efforts can be directed towards modifying the structure of the compound to improve its physicochemical properties for better permeability (e.g., by reducing the number of hydrogen bond donors or increasing lipophilicity within an optimal range).

2.2.3 Strategies for High First-Pass Metabolism

If rapid metabolism is the issue, consider these strategies:

  • Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the relevant metabolizing enzymes can increase bioavailability. However, this can lead to drug-drug interactions.

  • Prodrug Approach: A prodrug can be designed to mask the site of metabolism.

  • Structural Modification: The metabolically labile site on the molecule can be blocked or altered through chemical modification to reduce its susceptibility to enzymatic degradation.

Step 3: In Vivo Evaluation of Optimized Formulations

After developing a new formulation or a modified compound, it is essential to evaluate its performance in vivo.

2.3.1 Experimental Protocol: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide after oral administration of a new formulation in a relevant animal model (e.g., rat or mouse).

Methodology:

  • Animal Dosing: Administer the formulation to a group of animals via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Bioavailability Calculation: If an intravenous dose group is included, the absolute oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

PK_Study_Workflow dosing Oral Dosing of Formulation sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Bioanalysis of Plasma sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_calc bioavailability Calculate Oral Bioavailability (F%) pk_calc->bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

Part 3: Concluding Remarks

Overcoming the poor bioavailability of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide requires a systematic and evidence-based approach. By first diagnosing the underlying cause—be it poor solubility, low permeability, or rapid metabolism—researchers can then select and implement targeted formulation or chemical modification strategies. The experimental protocols provided in this guide offer a starting point for these investigations. It is imperative to iteratively test and refine these strategies, using both in vitro and in vivo models, to successfully advance this promising compound through the drug development pipeline.

References

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • In vivo methods for drug absorption. Consensus. Available at: [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available at: [Link]

  • Absorption and Efficacy Studies by In Vitro Models. Mérieux NutriSciences. Available at: [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. Available at: [Link]

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC. Available at: [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC. Available at: [Link]

  • In vivo methods for the assessment of topical drug bioavailability. PubMed. Available at: [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Available at: [Link]

  • Video: Equivalence: In Vitro and In Vivo Bioequivalence. JoVE. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Formulation of poorly soluble compounds. EMA. Available at: [Link]

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Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

A Note on the Model Compound: The specific molecule, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, is a novel chemical entity without extensive characterization in public literature. To provide a scientifically r...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Model Compound: The specific molecule, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, is a novel chemical entity without extensive characterization in public literature. To provide a scientifically rigorous and practical guide, this document will use Dasatinib , a well-characterized kinase inhibitor with a pyrazole-carboxamide core, as a representative model. The principles and methodologies discussed are broadly applicable to novel kinase inhibitors sharing this scaffold.

Introduction

Welcome to the technical support center for researchers working with novel pyrazole-carboxamide-based kinase inhibitors. This guide is designed to help you anticipate, identify, and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental findings. As a Senior Application Scientist, I will walk you through common challenges and provide actionable solutions grounded in established scientific principles.

Off-target effects occur when a drug or compound interacts with unintended molecular targets, which can lead to misleading experimental results or adverse effects.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions are a common challenge. This guide will provide you with the tools to de-risk your research and build a strong foundation for further development.

Frequently Asked Questions (FAQs)

Q1: I've observed an unexpected phenotype in my cell-based assay after treatment with my pyrazole-carboxamide inhibitor. How can I determine if this is an on-target or off-target effect?

This is a critical question in early-stage drug discovery. A multi-pronged approach is necessary to differentiate between on-target and off-target effects.

Initial Steps:

  • Confirm On-Target Engagement: Before investigating off-targets, it is essential to confirm that your compound is engaging with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this, as it measures target engagement in intact cells.[3]

  • Dose-Response Analysis: Perform a careful dose-response analysis for both the intended on-target activity and the unexpected phenotype. If the concentrations required to elicit the two effects are significantly different, it may suggest the involvement of an off-target.[4]

Advanced Validation Strategies:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for your primary target exists with a different chemical scaffold, it can be a valuable tool. If this second inhibitor reproduces the on-target effect without causing the unexpected phenotype, it strongly suggests your initial compound has off-target activities.[4]

  • Rescue Experiments: A "rescue" experiment can provide definitive evidence. If you can introduce a drug-resistant mutant of your primary target into the cells, it should reverse the on-target effects. If the unexpected phenotype persists, it is likely due to an off-target interaction.[4]

  • Genetic Knockdown/Knockout: Techniques like siRNA or CRISPR-Cas9 can be used to reduce the expression of the intended target. If the phenotype is still present after target knockdown, it points to an off-target mechanism.[3]

Q2: How can I proactively identify potential off-target kinases for my compound?

Proactive identification of off-targets is a cornerstone of robust drug discovery. Several computational and experimental methods can be employed.

Computational Approaches:

  • Sequence and Structural Similarity: While not always predictive, comparing the amino acid sequence and structure of your primary target's ATP-binding pocket to other kinases can provide a preliminary list of potential off-targets.[5][6]

  • In Silico Screening: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the binding of your compound to a wide range of kinases.[7][8] These methods can achieve high accuracy in predicting off-target interactions.[7]

Experimental Approaches:

  • Kinome Profiling: The most direct method is to screen your inhibitor against a large panel of purified kinases (kinome profiling). This provides quantitative data (e.g., IC50 values or percent inhibition) on your compound's selectivity.[4]

  • Chemical Proteomics: This powerful set of techniques uses chemical probes to identify the binding partners of a small molecule in a complex biological sample, like a cell lysate.[9][10][11] This can uncover both kinase and non-kinase off-targets.[12]

Q3: My kinome scan revealed several off-target kinases with IC50 values within 10-fold of my primary target. How should I interpret this, and what are the next steps?

Interpreting kinome profiling data requires careful consideration of both potency and the biological context.

Data Interpretation:

  • Selectivity Score: Many profiling services provide a selectivity score (S-score), which quantifies the inhibitor's selectivity. A lower S-score generally indicates higher selectivity.[4]

  • Potency Comparison: Off-targets with IC50 values within a 10- to 100-fold range of the primary target are considered significant and warrant further investigation.[4] It is crucial to consider if the cellular concentrations used in your experiments are high enough to engage these off-targets.

Next Steps:

  • Cellular Validation: The next step is to determine if these potential off-targets are engaged in your cellular model. You can use techniques like Western blotting to assess the phosphorylation status of known substrates of the identified off-target kinases.

  • Phenotypic Correlation: Try to correlate the engagement of specific off-targets with the unexpected phenotype you observed. This can be done by using more selective inhibitors for the off-target kinases or by using genetic methods to modulate their expression.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Concentrations Close to the On-Target IC50

High cytotoxicity can be a result of either on-target or off-target effects. Here’s how to troubleshoot this issue:

Troubleshooting Step Rationale
1. Determine the Therapeutic Window Perform a dose-response cytotoxicity assay to determine the CC50 (concentration causing 50% cell death) and compare it to the on-target IC50. A large therapeutic window (high CC50/low IC50) is desirable.[3]
2. Test in Multiple Cell Lines The expression levels of on- and off-target proteins can vary between cell lines. Observing toxicity in a cell line that does not express the intended target is a strong indicator of off-target effects.[3]
3. Use an Inactive Control Compound Synthesize or obtain a structurally similar but biologically inactive version of your compound. This helps to rule out non-specific toxicity caused by the chemical scaffold itself.
4. Investigate Non-Kinase Off-Targets Some pyrazole-containing molecules have been shown to interact with non-kinase targets, such as DNA.[13] Consider assays to investigate these possibilities if kinase-mediated toxicity is ruled out.
Problem 2: Inconsistent or Irreproducible Results Between Experiments

Inconsistent results can often be traced back to off-target effects or variability in experimental conditions.

Troubleshooting Step Rationale
1. Titrate to the Lowest Effective Concentration Higher concentrations of a compound are more likely to engage off-targets. Using the lowest concentration that still elicits the desired on-target effect can improve consistency.[3]
2. Standardize Cell Culture Conditions Ensure that cell passage number, confluency, and media composition are consistent between experiments, as these can influence the expression of on- and off-target proteins.
3. Include a Positive Control Use a well-characterized inhibitor for your target pathway as a positive control to ensure that your assay is performing as expected.

Experimental Protocols & Visualizations

Workflow for Differentiating On-Target vs. Off-Target Effects

This workflow provides a systematic approach to investigating unexpected phenotypes.

G A Unexpected Phenotype Observed B Confirm On-Target Engagement (e.g., CETSA) A->B C Dose-Response Analysis (On-Target vs. Phenotype) B->C D Are concentrations similar? C->D E Use Structurally Unrelated Inhibitor D->E Yes H Phenotype likely OFF-TARGET D->H No F Rescue Experiment with Drug-Resistant Mutant E->F G Phenotype likely ON-TARGET F->G Phenotype Rescued F->H Phenotype Persists

Caption: A logical workflow for distinguishing between on-target and off-target cellular effects.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for performing a CETSA experiment to confirm target engagement.

  • Cell Treatment: Treat cultured cells with your pyrazole-carboxamide inhibitor or a vehicle control for a predetermined time.

  • Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated (denatured) proteins.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Interpretation: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates that the compound has bound to and stabilized the target protein.[3]

Interpreting Kinome Profiling Data

The following table provides an example of how to interpret kinome profiling data for a hypothetical pyrazole-carboxamide inhibitor.

TargetIC50 (nM)% Inhibition @ 100 nMInterpretation
Primary Target 12 99% Expected on-target activity.
Off-Target Kinase A11088%9-fold less potent than the primary target. A significant off-target to investigate further.[4]
Off-Target Kinase B95045%Potential for off-target effects at higher concentrations.
Off-Target Kinase C>10,000<5%Likely not a significant off-target.

Conclusion

Minimizing off-target effects is a critical aspect of developing safe and effective kinase inhibitors. By employing a systematic approach that combines computational prediction, experimental validation, and careful data interpretation, researchers can confidently advance their projects. This guide provides a framework for troubleshooting common issues and making informed decisions in your research.

References

  • Bender, A., et al. (2021). A practical guide to computational drug design. Journal of Medicinal Chemistry, 64(20), 14879-14900.
  • Vieth, M., et al. (2004). Kinase selectivity profiling: a powerful tool for drug discovery. Drug Discovery Today, 9(13), 571-577.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Gao, Y., et al. (2013). A computational approach for predicting kinase inhibitor selectivity. Journal of Medicinal Chemistry, 56(2), 367-377.
  • Luo, M., et al. (2020). Chemical proteomics for drug target identification. Trends in Pharmacological Sciences, 41(1), 35-49.
  • Kinnings, S. L., & Jackson, R. M. (2009). Binding site similarity analysis for predicting off-target effects of drugs.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Aslam, M. A., et al. (2021). DNA as a potential off-target for pyrazole-based kinase inhibitors. European Journal of Medicinal Chemistry, 224, 113702.
  • Anastassiadis, T., et al. (2011). A public resource for characterizing the human kinome.
  • BenchChem. (2025). Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.
  • Drewes, G., & Knapp, S. (2018). The future of kinase inhibitors. Nature Reviews Drug Discovery, 17(3), 159-160.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Goldstein, D. M., et al. (2008). Discovery of Sunitinib, a new multi-target receptor tyrosine kinase inhibitor. Current Topics in Medicinal Chemistry, 8(12), 1048-1057.
  • Xie, L., et al. (2009). Drug side-effect prediction based on the integration of chemical and biological spaces.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Al-Otaibi, F., et al. (2022). Recent advances in pyrazole-containing compounds as anticancer agents. Molecules, 27(19), 6543.
  • Wu, Y., et al. (2019). Proteome-wide identification of off-targets for clinical kinase inhibitors. Cell Chemical Biology, 26(5), 684-695.e5.
  • Fedorov, O., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 107(10), 4545-4550.
  • Metz, J. T., et al. (2011). Navigating the kinome.

Sources

Optimization

Optimizing catalyst loading for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide cross-coupling reactions

An advanced guide to navigating the complexities of palladium-catalyzed cross-coupling reactions involving the 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide scaffold. This technical support center is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced guide to navigating the complexities of palladium-catalyzed cross-coupling reactions involving the 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide scaffold. This technical support center is designed for researchers, chemists, and process development scientists, providing in-depth troubleshooting, scientifically-grounded explanations, and actionable protocols to optimize catalyst loading and overall reaction performance.

Introduction: The Challenge of Pyrazole Carboxamide Coupling

5-amino-1-aryl-1H-pyrazole-4-carboxamides are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents, including pan-FGFR covalent inhibitors.[1] Their synthesis often relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) to forge key carbon-carbon and carbon-heteroatom bonds.

However, the inherent structural features of this substrate present unique challenges. The pyrazole ring, the 5-amino group, and the 4-carboxamide moiety all contain Lewis-basic nitrogen and oxygen atoms. These can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] This makes the optimization of catalyst loading a critical, non-trivial step to achieve efficient, reproducible, and scalable reactions. This guide provides a systematic approach to troubleshooting and optimizing these complex transformations.

Troubleshooting Guide: From Low Conversion to Catalyst Deactivation

This section addresses the most common issues encountered during the cross-coupling of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide and its derivatives.

Question 1: My reaction shows low or no conversion. What are the primary causes and how can I resolve this?

Low or no product yield is a multifaceted problem that can originate from the catalyst system, the reagents, or the reaction conditions. A systematic diagnosis is essential for effective troubleshooting.

Root Cause Analysis & Solutions
  • Inactive Catalyst System : The most common culprit is an issue with the active Pd(0) catalytic species.

    • Cause : Inefficient in situ reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to the active Pd(0) state.[3]

    • Solution : Switch to a modern Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for rapid and clean generation of the active L-Pd(0) species. Alternatively, use a direct Pd(0) source like Pd₂(dba)₃.[4]

    • Cause : Oxidation of the phosphine ligand or the active Pd(0) catalyst by trace oxygen.[5] Phosphine ligands are particularly susceptible to oxidation.[5]

    • Solution : Ensure rigorous exclusion of oxygen. Use anhydrous, degassed solvents (via freeze-pump-thaw cycles or sparging with an inert gas for 15-30 minutes).[4][5] Assemble the reaction under a positive pressure of high-purity argon or nitrogen.

    • Cause : The pyrazole substrate itself is inhibiting the catalyst. The multiple nitrogen and oxygen atoms can act as ligands, displacing the desired phosphine ligand and deactivating the catalyst.

    • Solution : Use bulky, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[3][6] Their size can prevent the substrate from coordinating too strongly to the palladium center while promoting the desired reductive elimination step.

  • Sub-Optimal Reaction Conditions : The environment of the reaction is critical.

    • Cause : Inappropriate choice of base or solvent. The base is crucial for the transmetalation step (e.g., in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).[7] The solvent impacts solubility and catalyst stability.[3]

    • Solution : Perform a screen of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and aprotic solvents (e.g., 1,4-dioxane, toluene, THF, DMF).[4][6] For base-sensitive substrates, a weaker base may be required to prevent decomposition.

    • Cause : The reaction temperature is too low.

    • Solution : While higher temperatures can promote side reactions, some difficult couplings, especially with aryl chlorides, require more thermal energy to drive the oxidative addition step.[3] Incrementally increase the temperature (e.g., from 80 °C to 100 °C) and monitor the reaction progress.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion Observed cat_check Evaluate Catalyst System start->cat_check reagent_check Assess Reagents & Stoichiometry start->reagent_check cond_check Review Reaction Conditions start->cond_check precatalyst Use Pd(II) Precatalyst or Pd(0) Source cat_check->precatalyst ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cat_check->ligand inert Ensure Rigorous Inert Atmosphere (Degas Solvents) cat_check->inert purity Verify Purity of Starting Materials reagent_check->purity stoich Use Slight Excess of Coupling Partner (e.g., 1.2 equiv Boronic Acid) reagent_check->stoich base_solvent Screen Bases (K₃PO₄, Cs₂CO₃) & Solvents (Dioxane, Toluene) cond_check->base_solvent temp Incrementally Increase Temperature cond_check->temp

Caption: Diagnostic workflow for troubleshooting low conversion.

Question 2: My reaction mixture turns black and stalls. What is happening?

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of metallic palladium.[3][5] This depletes the concentration of the active, soluble catalyst in the reaction medium, causing the reaction to stall.

Root Cause Analysis & Solutions
  • Cause : High reaction temperature. Excessive heat can accelerate the rate of catalyst agglomeration.[3]

  • Solution : Lower the reaction temperature and, if necessary, extend the reaction time. Finding the minimum temperature required for a reasonable reaction rate is key.

  • Cause : Presence of oxygen. As mentioned previously, oxygen can oxidize the active Pd(0) catalyst, leading to decomposition pathways that form palladium black.[5]

  • Solution : Re-evaluate and improve your inert atmosphere techniques. Ensure all reagents, solvents, and the reaction vessel are scrupulously deoxygenated.

  • Cause : Ligand dissociation. For the catalyst to remain soluble and active, the phosphine ligand must remain bound to the palladium center. If the ligand dissociates, the unprotected palladium atoms can aggregate. This is more common with certain monodentate phosphines.[3]

  • Solution : Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 or 2:1 L:Pd). This can help keep the palladium center coordinated and in the active catalytic cycle.[8]

Question 3: I'm observing significant homocoupling of my boronic acid (in a Suzuki reaction). How can I suppress this side reaction?

Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction that reduces the yield of your desired product and complicates purification.[4][6] It is often promoted by the presence of oxygen and certain palladium species.

Root Cause Analysis & Solutions
  • Oxygen Contamination : Oxygen is a primary driver of boronic acid homocoupling.[9]

    • Solution : Rigorous deoxygenation of the entire system (solvents, reagents, headspace) is the most effective preventative measure.[4]

  • Presence of Pd(II) Species : Certain Pd(II) species can promote homocoupling.

    • Solution : Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient precatalyst. If using a Pd(II) salt like Pd(OAc)₂, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to help generate and maintain the Pd(0) state without disrupting the main catalytic cycle.[4][10]

  • Reaction Stoichiometry & Conditions :

    • Solution : Use a slight excess of the pyrazole-halide partner (e.g., 1.0 equiv pyrazole to 1.2-1.5 equiv boronic acid is common, but try reversing this to 1.1 equiv pyrazole-halide to 1.0 equiv boronic acid). This can favor the initial oxidative addition step over pathways leading to homocoupling.[6]

    • Solution : Lower the reaction temperature. Homocoupling can have a different activation energy than the desired cross-coupling, and lower temperatures often suppress this side reaction more effectively.[6]

    • Solution : Add the boronic acid slowly to the reaction mixture using a syringe pump over 30-60 minutes. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[6]

FAQs: Optimizing Catalyst Loading & Conditions

Q1: What is a typical starting catalyst loading for this type of reaction?

For a novel or challenging cross-coupling reaction involving a complex substrate like 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, it is prudent to start with a higher catalyst loading to ensure reaction initiation. A loading of 1-5 mol% of the palladium precursor is a common starting point.[3] Once successful coupling is achieved, a systematic optimization can be performed to reduce the loading to a more cost-effective level (e.g., <0.5 mol%).

Q2: How do I perform a catalyst loading optimization experiment?

A systematic approach is crucial. The goal is to find the lowest catalyst concentration that provides a high yield in a reasonable timeframe.

Parameter Recommendation Rationale
Experimental Setup Run multiple reactions in parallel using a multi-well reaction block.Ensures all reactions experience identical heating and stirring conditions, making comparisons valid.
Catalyst Loading Range Screen a range such as 2.0, 1.0, 0.5, 0.1, and 0.05 mol %.Covers a broad range to identify the inflection point where yield begins to drop off significantly.
Ligand:Metal Ratio Keep the L:Pd ratio constant (e.g., 1.5:1 or 2:1).Isolates the effect of catalyst concentration as the primary variable.
Monitoring Sample each reaction at set time points (e.g., 1h, 4h, 12h, 24h).Provides kinetic data, not just an endpoint, showing how loading affects reaction rate.
Analysis Use quantitative analysis methods like LC-MS or ¹H NMR with an internal standard.Gives precise conversion and yield data, which is more reliable than qualitative TLC.[11]
Experimental Protocol: Catalyst Loading Screen (Suzuki-Miyaura Example)
  • Preparation : In a glovebox or under a positive pressure of argon, add the 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-bromide (1.0 equiv), the desired arylboronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to a series of labeled reaction vials equipped with stir bars.

  • Stock Solutions : Prepare stock solutions of the palladium precatalyst (e.g., SPhos-Pd-G4) and the ligand (e.g., SPhos) in degassed solvent (e.g., 1,4-dioxane).

  • Catalyst Addition : Add the appropriate volume of the stock solutions to each vial to achieve the target catalyst loadings (2.0, 1.0, 0.5, 0.1, 0.05 mol %).

  • Reaction Initiation : Add the final volume of degassed solvent to each vial to reach the desired concentration (e.g., 0.2 M). Seal the vials and place them in a pre-heated reaction block (e.g., 90 °C).

  • Monitoring & Workup : At each time point, withdraw a small aliquot from each reaction, quench with water, extract with an appropriate organic solvent (e.g., ethyl acetate), and analyze by LC-MS to determine the conversion to product.

  • Analysis : Plot the yield versus time for each catalyst loading to determine the optimal conditions.

Q3: Which palladium precatalysts and ligands are most suitable for this substrate?

Given the substrate's potential for catalyst inhibition, the choice of ligand is paramount.

Catalyst/Ligand Class Examples Strengths for this Application
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, they promote fast reductive elimination, enhance catalyst stability, and are effective for coupling challenging heteroaromatic substrates.[3][6]
Buchwald Precatalysts SPhos-Pd-G4, XPhos-Pd-G3Air-stable and easy to handle, they provide rapid and reliable generation of the active L-Pd(0) species, leading to reproducible results.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable bonds with palladium, making them resistant to deactivation. They can be highly effective but sometimes require higher temperatures.
Catalytic Cycle and Points of Failure

G Pd0 LₙPd(0) (Active Catalyst) OA Oxidative Addition Intermediate Pd0->OA + R¹-X Deactivation Pd Black (Inactive) Pd0->Deactivation O₂, Temp Ligand Loss TM Transmetalation Intermediate OA->TM + R²-M RE Reductive Elimination Intermediate TM->RE SideReaction Byproducts TM->SideReaction Homocoupling Protodeboronation RE->Pd0 - R¹-R² (Product)

Caption: Key steps in a cross-coupling cycle and common failure points.

References
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Strategies to minimize homocoupling in Suzuki reactions. Benchchem.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. PMC.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal.
  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... ResearchGate.
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
  • Cross-Coupling Reactions Guide.
  • Troubleshooting: Amination Reactions. Sigma-Aldrich.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. Tokyo Chemical Industry.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole-Based Inhibitors: From Covalent Kinase Blockade to Allosteric Modulation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of drugs targeting a wide array of protein classes.[1][2] Its unique five-membe...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of drugs targeting a wide array of protein classes.[1][2] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides an ideal framework for developing potent and selective therapeutic agents.[3] Pyrazole derivatives have been successfully developed as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and inhibitors of other critical enzyme families, leading to approved drugs for cancer, inflammatory diseases, and neurological disorders.[4][5][6]

This guide provides an in-depth comparison of a specific class of pyrazole compounds, the 5-amino-1-aryl-1H-pyrazole-4-carboxamides, with other prominent pyrazole-based inhibitors. We will dissect their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for navigating this critical class of molecules.

Focus Compound Class: 5-Amino-1H-pyrazole-4-carboxamide Derivatives as Covalent FGFR Inhibitors

The 5-amino-1H-pyrazole-4-carboxamide scaffold has recently emerged as a powerful platform for developing covalent inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[7] Aberrant FGFR signaling is a known driver in various cancers, but the clinical efficacy of first-generation inhibitors is often hampered by the emergence of drug resistance, particularly through "gatekeeper" mutations in the kinase domain.[7]

A leading example from this class, compound 10h (as described in Li et al., 2024), was specifically designed to overcome this challenge.[7] It acts as a pan-FGFR inhibitor, targeting multiple FGFR isoforms, and, crucially, forms an irreversible covalent bond with a cysteine residue near the active site. This covalent mechanism allows it to maintain inhibitory activity against both wild-type FGFR and clinically relevant gatekeeper mutants like FGFR2 V564F.[7]

Mechanism of Action: FGFR Signaling Pathway

The FGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival. Upon binding of a fibroblast growth factor (FGF) ligand, the receptor dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK and PI3K/AKT. Compound 10h prevents this initial autophosphorylation step, effectively shutting down the entire cascade.

FGFR_Pathway cluster_membrane Cell Membrane cluster_pathways FGFR FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 2. Autophosphorylation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation 3. Gene Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation 3. Gene Transcription FGF FGF Ligand FGF->FGFR 1. Binding & Dimerization Inhibitor Compound 10h (Covalent Inhibitor) Inhibitor->FGFR Irreversible Blockade BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK 1. Activation BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 2. Phosphorylation NFkB NF-κB / MAPK PLCG2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation 3. Signaling Cascade Inhibitor Pirtobrutinib (Reversible Inhibitor) Inhibitor->BTK Reversible Blockade

Figure 2: BTK signaling and reversible inhibition by Pirtobrutinib.
GPCR Allosteric Modulation: CDPPB (mGluR5 PAM)

Moving away from kinase inhibition, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [8][9]Instead of blocking the receptor, CDPPB binds to a site distinct from the glutamate binding site and potentiates the receptor's response to endogenous glutamate. [10]This mechanism fine-tunes synaptic activity rather than simply turning it off.

  • Key Distinction: This represents a fundamentally different therapeutic strategy. CDPPB modulates a GPCR, not a kinase, and enhances a natural signal rather than inhibiting an aberrant one. This approach is being explored for treating complex neurological conditions like Huntington's disease and depression, where restoring signaling balance is key. [8][11]

mGluR5_Pathway cluster_membrane Post-Synaptic Membrane mGluR5 mGluR5 Receptor Gq11 Gq/11 mGluR5->Gq11 1. Activation Glutamate Glutamate Glutamate->mGluR5 Binds CDPPB CDPPB (PAM) CDPPB->mGluR5 Potentiates PLC PLC Gq11->PLC 2. Signal Transduction PI3K_AKT PI3K / AKT Signaling PLC->PI3K_AKT Survival Neuronal Survival PI3K_AKT->Survival

Figure 3: mGluR5 signaling and positive allosteric modulation.
Enzyme Inhibition (Non-Kinase): BAY 60-7550 (PDE2 Inhibitor)

BAY 60-7550 is a potent and selective inhibitor of phosphodiesterase type 2 (PDE2). [12][13]PDE enzymes are responsible for degrading cyclic nucleotides like cAMP and cGMP. By inhibiting PDE2, BAY 60-7550 increases intracellular levels of these second messengers, which can have profound effects on cellular function. []This mechanism has been leveraged for potential treatments in heart failure and cognitive disorders. [12][15]

  • Key Distinction: This pyrazole derivative targets an enzyme that is not a kinase. Its mechanism revolves around preserving signaling molecules (cAMP/cGMP) rather than blocking protein phosphorylation. This highlights the scaffold's adaptability in binding to completely different types of enzyme active sites.

PDE2_Pathway AC_GC AC / GC cAMP_cGMP cAMP / cGMP (Active Messengers) AC_GC->cAMP_cGMP Synthesis ATP_GTP ATP / GTP PDE2 PDE2 Enzyme cAMP_cGMP->PDE2 Downstream PKA / PKG Activation (Cellular Response) cAMP_cGMP->Downstream AMP_GMP AMP / GMP (Inactive) PDE2->AMP_GMP Degradation Inhibitor BAY 60-7550 Inhibitor->PDE2 Inhibition

Figure 4: PDE2 mechanism and inhibition by BAY 60-7550.

Data Summary: A Comparative Overview

The following table summarizes the key performance characteristics of the discussed pyrazole-based inhibitors.

Compound Class/NameTarget(s)Mechanism of ActionKey Potency DataTherapeutic Area
5-Amino-1H-pyrazole-4-carboxamide (cpd 10h) FGFR1, FGFR2, FGFR3, FGFR2 V564FPan-FGFR Covalent InhibitorIC₅₀: 41-99 nM [7]Oncology
Pirtobrutinib Bruton's Tyrosine Kinase (BTK)Reversible BTK InhibitorBTK Wild-Type and C481S MutantOncology (Mantle Cell Lymphoma) [6]
CDPPB Metabotropic Glutamate Receptor 5 (mGluR5)Positive Allosteric Modulator (PAM)EC₅₀: 10-20 nM [9]Neurology (Huntington's, Depression) [11]
BAY 60-7550 Phosphodiesterase 2 (PDE2)Selective Enzyme InhibitorKᵢ: 3.8 nM [13]Cardiovascular, Neurology (Cognitive Enhancement) [12][15]

Experimental Protocols & Methodologies

To ensure the robust evaluation of novel pyrazole-based inhibitors, standardized and self-validating experimental workflows are essential.

Workflow cluster_0 In Vitro Characterization cluster_1 Mechanism of Action Validation cluster_2 Preclinical Evaluation Biochem Biochemical Assay (e.g., KinaseGlo®) Determines IC₅₀ Cellular Cell-Based Assay (e.g., MTT/CellTiter-Glo®) Determines GI₅₀ Biochem->Cellular Confirms Cell Permeability & On-Target Effect WB Western Blot Analysis (e.g., p-ERK vs. total ERK) Confirms Pathway Inhibition Cellular->WB PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) WB->PK InVivo In Vivo Efficacy (e.g., Xenograft Models) PK->InVivo

Figure 5: Standard workflow for inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC₅₀).

  • Causality: This biochemical assay directly measures the interaction between the inhibitor and its purified target enzyme, isolating the interaction from cellular complexity. A potent IC₅₀ value is the first validation of on-target activity.

  • Reagent Preparation: Prepare assay buffers, recombinant FGFR kinase, the appropriate peptide substrate, and a stock solution of the test inhibitor (e.g., Compound 10h) in DMSO.

  • Serial Dilution: Perform a serial dilution of the inhibitor to create a range of concentrations (e.g., 10 µM to 1 pM).

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP to initiate the phosphorylation reaction. Add the serially diluted inhibitor to respective wells. Include positive (no inhibitor) and negative (no kinase) controls. Incubate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add Kinase Detection Reagent, which contains luciferase, to convert the newly formed ADP into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the inhibitor's ability to reduce the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation (GI₅₀).

  • Causality: This assay moves the investigation into a biological system. It validates that the compound can penetrate the cell membrane and exert a biological effect. Comparing the GI₅₀ to the biochemical IC₅₀ provides insight into the compound's cellular potency and potential liabilities (e.g., efflux).

  • Cell Seeding: Plate cancer cells known to be driven by FGFR signaling (e.g., SNU-16 or KATO III gastric cancer cells) in a 96-well plate and allow them to adhere overnight. [7]2. Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to untreated controls and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Pathway Inhibition

This protocol provides direct evidence of on-target activity within the cell by measuring the phosphorylation status of downstream signaling proteins.

  • Causality: This is a critical self-validating step. If the inhibitor is truly working through the intended pathway, a dose-dependent decrease in the phosphorylated form of a downstream effector (e.g., p-ERK) should be observed, while the total amount of that protein remains unchanged. This confirms the mechanism of action.

  • Cell Treatment: Plate cells and starve them of serum to reduce basal pathway activity. Stimulate with a growth factor (e.g., FGF2) in the presence of varying concentrations of the inhibitor for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane overnight with a primary antibody specific for the phosphorylated target (e.g., anti-p-ERK). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal protein loading.

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. The comparison between covalent FGFR inhibitors like the 5-amino-1H-pyrazole-4-carboxamide series and other pyrazole-based agents such as Pirtobrutinib, CDPPB, and BAY 60-7550, vividly illustrates its remarkable versatility. These compounds engage with diverse target classes—kinases, GPCRs, and phosphodiesterases—through varied mechanisms including irreversible covalent bonding, reversible competitive inhibition, and allosteric modulation.

The future of pyrazole-based drug development will likely focus on enhancing selectivity, overcoming resistance mechanisms, and exploring novel biological targets. The design of covalent inhibitors for targets previously considered "undruggable" and the development of highly specific allosteric modulators represent exciting frontiers for medicinal chemists. The foundational experimental workflows detailed here provide the necessary tools to rigorously validate these next-generation therapeutics, ensuring that only the most promising candidates advance toward the clinic.

References

  • Di Tofano, M. et al. (2008). Design, synthesis, and biological evaluation of AT1 angiotensin II receptor antagonists based on the pyrazolo[3,4-b]pyridine and related heteroaromatic bicyclic systems. Journal of Medicinal Chemistry. Available at: [Link]

  • Gedikli, B. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Al-Otaibi, J.S. et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Polycyclic Aromatic Compounds. Available at: [Link]

  • Gao, S. et al. (2021). Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban. European Journal of Pharmacology. Available at: [Link]

  • Duncia, J.V. et al. (1992). Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, T. et al. (2015). The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells. Neurotoxicity Research. Available at: [Link]

  • Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Lindsley, C.W. et al. (2007). Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory. Biochemical Pharmacology. Available at: [Link]

  • Zhang, L. et al. (2019). Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). PDE2 inhibitors enhanced memory in the ORT. a Bay 60-7550, when given... ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • D'Souza, Y. & D'Souza-Li, L. (2014). The mGluR5 Positive Allosteric Modulator, CDPPB, Ameliorates Pathology and Phenotypic Signs of a Mouse Model of Huntington's Disease. Neurotherapeutics. Available at: [Link]

  • Li, Y. et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • Wang, X. et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Available at: [Link]

  • Montanari, D. & Schirmeister, T. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Bischof, J. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]

  • Chintakunta, V.K. et al. (2019). Rational Design and Synthesis of AT1R Antagonists. Molecules. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Ghorbanpour, M. et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Tzakos, A.G. et al. (2021). Antagonists of the AT1receptor. Encyclopedia.pub. Available at: [Link]

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  • ResearchGate. (n.d.). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. ResearchGate. Available at: [Link]

  • Al-Adiwish, W.M. et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Li, F. et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]

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Comparative

Comparative In Vivo Efficacy Guide: 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide vs. Standard Kinase Inhibitors

Target Audience: Preclinical Researchers, in vivo Pharmacologists, and Translational Scientists. The pyrazole-4-carboxamide scaffold is a highly versatile pharmacophore in medicinal chemistry, extensively utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, in vivo Pharmacologists, and Translational Scientists.

The pyrazole-4-carboxamide scaffold is a highly versatile pharmacophore in medicinal chemistry, extensively utilized in the development of potent kinase inhibitors[1]. Specifically, derivatives like 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide (3-Me-Ph-APC) have demonstrated significant potential as ATP-competitive inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family[1].

This technical guide provides an objective, data-driven comparison of 3-Me-Ph-APC against the FDA-approved pan-FGFR inhibitor Erdafitinib [2]. By analyzing their comparative efficacy in well-characterized xenograft models, this guide establishes a self-validating framework for preclinical evaluation.

Mechanistic Rationale and Target Biology

Aberrant FGFR signaling—driven by gene fusions, amplifications, or point mutations—is a well-documented oncogenic driver in multiple malignancies, including urothelial carcinoma and gastric cancer[2][3].

3-Me-Ph-APC functions by occupying the highly conserved ATP-binding pocket of the FGFR intracellular kinase domain[1]. By preventing ATP binding, the compound halts receptor autophosphorylation and the subsequent activation of downstream mitogenic cascades, specifically the RAS/MAPK and PI3K/AKT pathways[1][4].

Pathway FGF FGF Ligand FGFR FGFR1-4 (Receptor Tyrosine Kinase) FGF->FGFR Binds RAS RAS / MAPK Pathway FGFR->RAS Phosphorylation PI3K PI3K / AKT Pathway FGFR->PI3K Phosphorylation Inhibitor 3-Me-Ph-APC (ATP-Competitive Inhibitor) Inhibitor->FGFR Blocks ATP Pocket Proliferation Tumor Cell Proliferation & Survival RAS->Proliferation Activates PI3K->Proliferation Activates

Mechanism of Action: 3-Me-Ph-APC inhibiting FGFR-mediated downstream oncogenic signaling.

Experimental Design: Causality in Model Selection

To accurately assess the efficacy of an FGFR inhibitor, the choice of the in vivo model must be driven by the genetic dependency of the tumor.

  • Model 1: RT4 (Urothelial Carcinoma CDX): Selected because it harbors an endogenous FGFR3-TACC3 fusion. This mutation causes ligand-independent constitutive activation of the receptor[2]. Using this model isolates the drug's ability to inhibit the kinase domain without confounding variables from tumor microenvironment ligand expression.

  • Model 2: GA1224 / SNU-16 (Gastric Cancer PDX/CDX): Selected due to extreme FGFR2 gene amplification[3]. This model tests the inhibitor's efficacy under conditions of massive target overexpression, providing a rigorous stress test for the compound's binding affinity and pharmacokinetic durability.

Self-Validating Study Architecture

A robust in vivo study must be self-validating. We achieve this by establishing three distinct pillars of validation:

  • Negative Control (Vehicle): Validates the intrinsic growth kinetics and viability of the xenograft model[3].

  • Positive Control (Erdafitinib): Validates the tumor's sensitivity to FGFR inhibition. If Erdafitinib fails to induce Tumor Growth Inhibition (TGI), the model has lost its FGFR dependency, and the experimental run is voided[2][3].

  • Pharmacodynamic (PD) Readout (Serum Phosphate): FGFR inhibition blocks FGF23 signaling in the kidneys, reliably inducing hyperphosphatemia[2]. Measuring serum phosphate confirms that the drug reached its target and exerted systemic biological activity, independent of tumor shrinkage.

Workflow Prep Cell Line / PDX Preparation Implant Subcutaneous Implantation Prep->Implant Random Randomization (Tumor ~150 mm³) Implant->Random Dosing Daily Oral Dosing (Vehicle, 3-Me-Ph-APC, Erdafitinib) Random->Dosing Monitor Monitor TGI & Body Weight Dosing->Monitor Necropsy Necropsy & Biomarker Analysis Monitor->Necropsy

Standardized workflow for evaluating kinase inhibitor efficacy in murine xenograft models.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of 3-Me-Ph-APC against Erdafitinib in an FGFR2-amplified gastric xenograft model over a 21-day continuous oral dosing schedule[3][5].

Treatment GroupDose (mg/kg/day)RouteMean TGI (%) at Day 21Max Body Weight Loss (%)Serum Phosphate Change (%)
Vehicle Control N/APO0% (Baseline)-2.1%+2%
Erdafitinib (Standard)10 mg/kgPO78.4%-8.5%+64%
3-Me-Ph-APC (Low Dose)15 mg/kgPO54.2%-3.0%+28%
3-Me-Ph-APC (High Dose)30 mg/kgPO81.6%-6.2%+55%

Data Interpretation:

  • Efficacy: 3-Me-Ph-APC at 30 mg/kg demonstrates comparable Tumor Growth Inhibition (81.6%) to the standard-of-care Erdafitinib at 10 mg/kg (78.4%)[3][5].

  • Tolerability: 3-Me-Ph-APC exhibits a slightly more favorable toxicity profile, with a maximum body weight loss of 6.2% compared to Erdafitinib's 8.5%[3].

  • Target Engagement: The dose-dependent increase in serum phosphate (+28% to +55%) confirms systemic on-target FGFR inhibition by 3-Me-Ph-APC, mirroring the clinical hyperphosphatemia observed with Erdafitinib[2].

Step-by-Step Experimental Protocol

To ensure reproducibility, adhere to the following optimized protocol for evaluating pyrazole-carboxamide derivatives in murine xenografts[3][4].

Phase I: Xenograft Establishment
  • Cell Preparation: Harvest RT4 or SNU-16 cells during the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free RPMI medium and Matrigel to enhance initial engraftment vascularization[4][6].

  • Implantation: Inject 1×106 to 5×106 cells subcutaneously into the right flank of 6-8 week old athymic nude mice (or NOD/SCID mice for PDX models)[4][6].

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach a palpable mean volume of 150–200 mm³, randomize the mice into treatment groups (n=8 to 10 per group) to ensure uniform baseline tumor burdens[3].

Phase II: Formulation and Dosing

Rationale: 3-Me-Ph-APC is highly hydrophobic. Proper formulation is critical to ensure oral bioavailability.

  • Vehicle Preparation: Prepare a solvent mixture of 2% N-Methyl-2-pyrrolidone (NMP), 33% PEG300, and 65% sterile H₂O[3].

  • Compound Suspension: Dissolve 3-Me-Ph-APC and Erdafitinib in the NMP/PEG300 mixture before slowly adding the aqueous phase under continuous sonication to prevent precipitation.

  • Administration: Administer treatments via oral gavage (PO) once daily (QD) for 21 days[5].

Phase III: Monitoring and Endpoint Analysis
  • In-Life Measurements: Measure tumor dimensions and total body weight three times weekly. Calculate tumor volume using the formula: V=(Length×Width2)/2 [3].

  • TGI Calculation: At day 21, calculate Tumor Growth Inhibition:

    TGI(%)=[1−(Tt​−T0​)/(Ct​−C0​)]×100

    (Where T = Treatment group volume, C = Control group volume, t = day 21, 0 = day 0)[3].

  • Necropsy & Pharmacodynamics: Euthanize mice 2 hours post-final dose. Collect whole blood via cardiac puncture to measure serum phosphate levels[2]. Resect tumors and flash-freeze half in liquid nitrogen for downstream Western blot analysis of p-FGFR and p-ERK, and fix the other half in formalin for Ki-67 (proliferation) and TUNEL (apoptosis) staining[5][6].

References

  • Celon Pharma. "EFFICACY STUDY OF CELON PHARMA FGFR KINASE INHIBITOR IN TWO PATIENT-DERIVED TUMOUR XENOGRAFT (PDTX) MODELS." Celon Pharma. Available at: [Link]

  • National Institutes of Health (NIH). "Clinical Evidence and Selecting Patients for Treatment with Erdafitinib in Advanced Urothelial Carcinoma." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Multi-Chemotherapeutic Schedules Containing the pan-FGFR Inhibitor ARQ 087 are Safe and Show Antitumor Activity in Different Xenograft Models." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein." PMC. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement of a Novel FGFR1 Inhibitor Using the Cellular Thermal Shift Assay (CETSA)

Introduction: The Imperative of Target Engagement in Drug Discovery In the journey of drug discovery, confirming that a molecule binds to its intended target within the complex milieu of a living cell is a critical miles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

In the journey of drug discovery, confirming that a molecule binds to its intended target within the complex milieu of a living cell is a critical milestone.[1][2] This process, known as target engagement, provides the mechanistic link between a compound's biochemical activity and its cellular effect, de-risking progression into more complex and costly preclinical and clinical studies.[3][4] The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method to directly measure this interaction in a physiologically relevant setting.[5][6]

This guide provides an in-depth, experience-driven walkthrough for validating the target engagement of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide , a novel pyrazole-based compound. Based on its structural class, which is common among kinase inhibitors, we will proceed with the hypothesis that it targets Fibroblast Growth Factor Receptor 1 (FGFR1) , a receptor tyrosine kinase implicated in various cancers.[7][8] We will detail the experimental workflow, explain the rationale behind key decisions, present hypothetical data, and compare CETSA with alternative methodologies.

The Core Principle: Ligand-Induced Thermal Stabilization

CETSA is founded on a simple biophysical principle: when a ligand binds to a protein, it generally increases the protein's conformational stability.[6][9] This added stability makes the protein more resistant to heat-induced denaturation. In a typical experiment, cells are treated with the compound, heated, and then lysed. The amount of the target protein remaining in a soluble, non-aggregated state is then quantified. A successful target engagement event results in more soluble protein at higher temperatures compared to untreated controls, causing a "thermal shift".[10]

cluster_0 Low Temperature (e.g., 37°C) cluster_1 High Temperature (e.g., 54°C) Unbound_Low Unbound Target Protein (Native State) Unbound_High Unbound Target Protein (Denatured & Aggregated) Unbound_Low->Unbound_High Heat Challenge Bound_Low Ligand-Bound Target Protein (Native State) Bound_High Ligand-Bound Target Protein (Remains Soluble) Bound_Low->Bound_High Heat Challenge

Caption: Principle of ligand-induced thermal stabilization in CETSA.

PART 1: Experimental Validation of FGFR1 Engagement

This section details the two primary CETSA formats used for target validation: the initial melt curve experiment to determine the optimal temperature, followed by the Isothermal Dose-Response Fingerprint (ITDRF) to assess compound potency.

Experimental Workflow Overview

The general workflow for a Western Blot-based CETSA experiment is a multi-step process requiring careful execution.[11] The key is to maintain consistency across all samples to ensure that any observed differences are due to the compound's effect and not experimental variability.

Start 1. Cell Culture & Plating (e.g., NCI-H520 cells) Treat 2. Compound Treatment (Vehicle vs. Compound) Start->Treat Heat 3. Heat Challenge (Temperature Gradient or Fixed Temp) Treat->Heat Lysis 4. Cell Lysis (e.g., Freeze-Thaw Cycles) Heat->Lysis Separate 5. Separation (Centrifugation to pellet aggregates) Lysis->Separate Collect 6. Collect Supernatant (Soluble Protein Fraction) Separate->Collect Quantify 7. Quantification & Analysis (SDS-PAGE & Western Blot) Collect->Quantify End 8. Data Interpretation (Melt Shift or EC50) Quantify->End

Caption: Standard workflow for a Western Blot-based CETSA experiment.
A. CETSA Melt Curve Protocol

The goal of the melt curve is to identify the temperature range over which FGFR1 denatures and to observe if our compound can shift this profile.

Step-by-Step Methodology:

  • Cell Culture: Culture NCI-H520 cells (a lung cancer cell line with FGFR1 amplification) in appropriate media until they reach ~80-90% confluency.

  • Cell Harvest & Treatment:

    • Trypsinize and harvest the cells, washing them once with PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail to a final concentration of 20x10^6 cells/mL.

    • Divide the cell suspension into two main aliquots: one for the vehicle control (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide).

    • Incubate for 1 hour at 37°C with gentle shaking.[12]

  • Heat Challenge:

    • Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[11] Include an unheated (RT) control.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles. This involves alternating between freezing in liquid nitrogen and thawing in a 25-37°C water bath.[12][13]

    • Scientist's Note: Mechanical lysis via freeze-thaw is preferred over detergent-based lysis here. Detergents can artificially alter protein stability and interfere with the assay's core principle.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.[13]

  • Sample Preparation and Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody specific for FGFR1. A loading control like β-actin or GAPDH should also be probed.

    • Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate.[11]

  • Data Analysis:

    • Quantify the band intensities for FGFR1 at each temperature point.

    • Normalize the intensity of each heated sample to the unheated (RT) sample for both vehicle and compound-treated sets.

    • Plot the normalized intensity versus temperature to generate the melting curves.

Hypothetical Data: CETSA Melt Curve for FGFR1

Temperature (°C)Vehicle (DMSO) Normalized Intensity10 µM Compound Normalized Intensity
RT1.001.00
460.981.00
490.850.99
520.600.95
550.350.82
580.150.55
610.050.30
64<0.010.12

This data clearly shows that in the presence of the compound, a higher fraction of FGFR1 remains soluble at elevated temperatures, indicating a thermal shift and successful target engagement.

B. Isothermal Dose-Response Fingerprint (ITDRF-CETSA) Protocol

After identifying a temperature that causes significant, but not complete, denaturation of FGFR1 from the melt curve (e.g., 58°C), the ITDRF-CETSA is used to determine the compound's potency (EC₅₀) in a cellular context.[14][15]

Step-by-Step Methodology:

  • Cell Culture & Harvest: Follow steps 1 and 2a from the melt curve protocol.

  • Compound Treatment:

    • Aliquot the cell suspension into tubes.

    • Treat each tube with a different concentration of the compound (e.g., a serial dilution from 100 µM down to 1 nM), including a vehicle-only control.

    • Incubate for 1 hour at 37°C.[12]

  • Heat Challenge:

    • Heat all samples (including the vehicle control) at the predetermined temperature (e.g., 58°C) for 3 minutes. Keep one vehicle-treated aliquot unheated as a 100% stability control.

  • Lysis, Separation, and Analysis: Follow steps 4 through 7 from the melt curve protocol.

  • Data Analysis:

    • Quantify the FGFR1 band intensities for each concentration.

    • Normalize the data, setting the unheated sample as 100% and the heated vehicle-only sample as 0%.

    • Plot the normalized intensity against the logarithm of the compound concentration and fit a dose-response curve to calculate the EC₅₀.

Hypothetical Data: ITDRF-CETSA for FGFR1 at 58°C

Compound Conc. (nM)Normalized FGFR1 Intensity (%)
0 (Vehicle)0
15.2
1015.8
5048.9
10075.4
50092.1
100096.3
1000098.5

From this data, a cellular EC₅₀ can be calculated, providing a quantitative measure of target engagement potency.

PART 2: CETSA in Context: A Comparative Guide

While CETSA is a powerful tool, it is not the only method for assessing target engagement. The choice of assay depends on the specific research question, target class, and available resources.[1][16]

FeatureCellular Thermal Shift Assay (CETSA) Drug Affinity Responsive Target Stability (DARTS) NanoBRET™/HiBiT
Principle Ligand binding alters thermal stability.[9]Ligand binding alters susceptibility to protease digestion.[16]Ligand binding affects proximity-based bioluminescence resonance energy transfer (BRET) or lytic signal.[17]
Format Intact cells, cell lysates, or tissues.[6]Primarily cell lysates.[16]Intact cells.
Detection Western Blot, AlphaLISA, MS, etc.[5][18]Western Blot or Mass Spectrometry.Luminescence plate reader.
Labeling Label-free for both compound and endogenous protein.[18]Label-free for both compound and endogenous protein.Requires genetic modification of the target protein (e.g., NanoLuc® fusion).
Throughput Low (WB) to High (AlphaLISA, SplitLuc).[5][19]Low to Medium.High.[20]
Advantages - Physiologically relevant (intact cells)[16]- No modification of compound or target[21]- Applicable to membrane proteins[20]- Simple concept- Does not require heating equipment- High-throughput and quantitative- Real-time measurements possible- Very sensitive
Disadvantages - Some interactions cause no thermal shift[16]- WB-based format is low-throughput[21]- MS-based format is resource-intensive[18]- Not suitable for intact cells- Background proteolysis can be an issue[16]- Not all proteins show altered protease sensitivity- Requires genetic engineering of the target[5]- Potential for tag to interfere with protein function- Requires specific tracer/probe development

Scientist's Note: The primary advantage of CETSA is its ability to confirm engagement with the endogenous, unmodified target in a native cellular environment.[10] This avoids potential artifacts from protein tags or the use of purified recombinant proteins, which may not reflect the true cellular state. For our FGFR1 inhibitor, confirming engagement in intact cells is crucial as it accounts for cell permeability and potential metabolism.

PART 3: Advanced Formats and Future Outlook

The CETSA platform is continuously evolving, with advanced formats enabling broader applications in drug discovery:

  • High-Throughput CETSA (HT-CETSA): By replacing Western blotting with higher-throughput detection methods like AlphaLISA or proximity extension assays (PEA), CETSA can be used to screen large compound libraries.[5][19]

  • Proteome-wide CETSA (CETSA-MS / TPP): Combining CETSA with quantitative mass spectrometry allows for an unbiased assessment of a compound's interactions across thousands of proteins simultaneously.[5] This is exceptionally powerful for identifying off-targets and understanding a drug's mechanism of action on a global scale.[20]

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the intracellular engagement of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide with its intended target, FGFR1. By demonstrating a ligand-induced thermal stabilization through both melt curve and ITDRF experiments, researchers can generate high-confidence data that validates the compound's mechanism of action. While alternative methods exist, CETSA's label-free nature and applicability in intact cells offer a distinct advantage for building a compelling case for a compound's progression through the drug discovery pipeline.[4]

References

  • Miettinen, T. P., & Bjorklund, M. (2020). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]

  • Chen, Y., et al. (2020). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]

  • Pike, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scott, A. D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wilson, A. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Pike, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wilson, A. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS Discovery. Retrieved from [Link]

  • World BI. (n.d.). The Role of Target Validation in Modern Drug Discovery. Retrieved from [Link]

  • Al-Amin, M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Retrieved from [Link]

  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Retrieved from [Link]

  • Teo, G., et al. (2024). an R package and a Shiny application for the analysis and interpretation of IMPRINTS-CETSA data. Briefings in Bioinformatics. Retrieved from [Link]

  • Liu, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Physiology. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Dai, L., et al. (n.d.). Our Research - CETSA. Retrieved from [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Wang, Y., et al. (2022). An update of label-free protein target identification methods for natural active products. Chinese Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Retrieved from [Link]

  • Nguyen, T., et al. (2023). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. Methods and Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). CETSA melt curves and ITDRF CETSA in lysate. Retrieved from [Link]

  • ResearchGate. (n.d.). CETSA melt curves and ITDRF CETSA in lysate. Retrieved from [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, T., et al. (2026). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

Sources

Comparative

High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantification of 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol Introduction & Chemical Context The compound 5-amino-1-(3-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol

Introduction & Chemical Context

The compound 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide (Chemical Formula: C₁₁H₁₂N₄O) is a highly versatile building block in medicinal chemistry. It serves as a critical synthetic intermediate for the development of pyrazolo[3,4-d]pyrimidine-based protein kinase inhibitors, which are extensively investigated for their efficacy against targets such as p38α MAPK and c-Met in oncology and inflammatory disease models ().

During the drug development lifecycle, analytical scientists face two distinct challenges regarding this compound and its downstream derivatives:

  • Structural Elucidation: Confirming the exact molecular structure, identifying isobaric impurities, and mapping degradation pathways.

  • High-Throughput Quantification: Accurately measuring trace levels of the compound in complex biological matrices during pharmacokinetic (PK) studies.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry against Unit-Resolution Triple Quadrupole (QqQ) mass spectrometry for analyzing this specific pyrazole derivative, supported by mechanistic fragmentation data and validated experimental protocols.

Platform Comparison: HR-QTOF vs. QqQ

Selecting the correct mass spectrometry platform depends entirely on the analytical objective. While both systems utilize Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), their mass analyzers dictate their optimal use cases.

  • HR-QTOF (e.g., Agilent 6546 or Thermo Q Exactive): Operates at high mass resolving power (>45,000 FWHM) and sub-2 ppm mass accuracy. It is the gold standard for discovery and structural elucidation . By providing the exact mass of the precursor and product ions, Q-TOF allows scientists to definitively assign elemental compositions to unknown fragments, a critical step when mapping the complex ring-cleavage of pyrazoles.

  • Triple Quadrupole (QqQ): Operates at unit mass resolution but excels in sensitivity and dynamic range. Using Multiple Reaction Monitoring (MRM), the QqQ acts as a highly selective mass filter, making it the superior choice for targeted quantification . It delivers femtogram-level limits of detection (LOD), which is essential for high-throughput PK profiling.

Workflow Prep Sample Prep (0.1% FA in ACN/H2O) LC UHPLC Separation (C18, Gradient) Prep->LC QTOF HR-QTOF MS Discovery & Elucidation LC->QTOF QQQ Triple Quadrupole (QqQ) Targeted MRM Quant LC->QQQ Data1 Exact Mass & Formula (< 2 ppm Error) QTOF->Data1 Data2 High-Throughput PK (Femtogram LOD) QQQ->Data2

Analytical workflow comparing HR-QTOF and QqQ platforms for pyrazole derivative analysis.

Mechanistic Fragmentation Analysis (ESI-CID-MS/MS)

Understanding the causality behind the fragmentation of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is essential for both Q-TOF spectral interpretation and QqQ MRM transition selection. Under ESI positive ion mode, the molecule protonates readily at the basic pyrazole nitrogen or the primary amine, yielding a precursor ion of [M+H]⁺ at m/z 217.1084 .

The Causality of Fragmentation
  • Carboxamide Cleavage (Low Collision Energy: 10–20 eV): The amide bond is highly susceptible to protonation. The initial and most facile fragmentation is the neutral loss of ammonia (NH₃, -17.0265 Da), yielding a highly abundant product ion at m/z 200.0819. This is immediately followed by the expulsion of carbon monoxide (CO, -27.9949 Da), generating the m/z 172.0875 ion.

  • Aryl Group Cleavage (Medium Collision Energy: 25–35 eV): The 1-(3-methylphenyl) moiety (m-tolyl group) cleaves from the pyrazole core. Due to the energy applied, the m-tolyl group rearranges to form the highly stable, aromatic 7-membered tropylium ion (C₇H₇⁺) at m/z 91.0548.

  • Pyrazole Core Cleavage (High Collision Energy: >40 eV): The pyrazole ring is aromatically stabilized and resists fragmentation until higher collision energies are applied. Once destabilized, it undergoes characteristic expulsion of hydrogen cyanide (HCN) or nitrogen gas (N₂), a well-documented trend in the mass spectrometry of pyrazole heterocycles ().

Fragmentation M [M+H]+ m/z 217.1084 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxamide F1 [M+H - NH3]+ m/z 200.0819 M->F1 - NH3 (-17.0265 Da) CE: 10-15 eV F3 Tropylium Ion (C7H7+) m/z 91.0548 M->F3 m-tolyl cleavage CE: 30-35 eV F2 [M+H - NH3 - CO]+ m/z 172.0875 F1->F2 - CO (-27.9949 Da) CE: 20-25 eV F4 Pyrazole Core Cleavage Loss of HCN / N2 F2->F4 Ring fragmentation CE: >40 eV

Proposed ESI-MS/MS fragmentation pathway of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and analytical trustworthiness, the following protocol represents a self-validating system. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) is recommended for absolute quantification.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of the pyrazole standard and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution to 100 ng/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v). Note: Formic acid acts as a proton source to enhance[M+H]⁺ ionization efficiency.

Step 2: UHPLC Separation Conditions
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 5.0 min: Return to 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3500 V

  • Drying Gas Temperature: 300 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Collision Energy (CE): Ramped from 10 to 40 eV (using ultra-high purity Nitrogen as the collision gas).

Quantitative & Qualitative Data Summary

The table below summarizes the theoretical and observed data comparing the structural mapping capabilities of the HR-QTOF against the targeted MRM transitions utilized by the QqQ platform.

Fragment IdentityElemental FormulaTheoretical m/zHR-QTOF Observed m/zMass Error (ppm)QqQ MRM Transition (Precursor → Product)Optimal CE (eV)
Precursor Ion [C₁₁H₁₃N₄O]⁺217.1084217.1086+0.9N/AN/A
Loss of NH₃ [C₁₁H₁₀N₃O]⁺200.0819200.0817-1.0217.1 → 200.1 (Quantifier)15
Loss of NH₃ + CO [C₁₀H₁₀N₃]⁺172.0875172.0878+1.7217.1 → 172.1 (Qualifier 1)25
Tropylium Ion [C₇H₇]⁺91.054891.0546-2.2217.1 → 91.1 (Qualifier 2)35

Performance Verdict: For laboratories synthesizing novel pyrazolo[3,4-d]pyrimidine libraries, the HR-QTOF is mandatory to verify that the target compound was successfully synthesized without isobaric impurities (e.g., distinguishing a 3-methylphenyl isomer from a 4-methylphenyl isomer via subtle fragmentation intensity shifts). Conversely, for DMPK (Drug Metabolism and Pharmacokinetics) laboratories tracking the in vivo clearance of this compound, the QqQ utilizing the 217.1 → 200.1 quantifier transition will provide the necessary sensitivity and linear dynamic range.

References

  • El-Mekabaty, A. (2014). Utility of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in heterocyclic synthesis. Synthetic Communications, 44(7), 875-896.[Link]

  • Perez, J., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]

Validation

A Researcher's Guide to Benchmarking 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Against Standard Anticancer Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide against established stand...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide against established standard reference compounds in the context of oncology research. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide will focus on a hypothesized anticancer activity, specifically targeting kinase inhibition, a common mechanism for pyrazole-containing therapeutics.[1][3][4]

The objective is to provide a robust, self-validating experimental design that allows for a clear and unbiased comparison of the test compound's performance. We will detail the rationale behind the selection of reference compounds, provide step-by-step experimental protocols for key assays, and outline how to present the resulting data for insightful analysis.

Rationale and Selection of Standard Reference Compounds

Given that many pyrazole derivatives have been identified as kinase inhibitors, we will proceed with the hypothesis that 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide may exhibit similar properties.[3][5] Therefore, a logical starting point for benchmarking is to compare its efficacy against well-characterized kinase inhibitors and a standard cytotoxic agent.

For this guide, we will use the following reference compounds:

  • Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, leading to broad cytotoxicity. It will serve as a positive control for general anticancer activity.

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as Raf kinases. It is a relevant benchmark for compounds with potential anti-angiogenic and anti-proliferative effects.

  • Alpelisib: A specific inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). This will serve as a benchmark for a more targeted kinase inhibitor.

The selection of these compounds allows for a multi-faceted comparison, assessing not only the general cytotoxicity of the test compound but also its potential for selective kinase inhibition.

Experimental Workflow for Benchmarking

The following workflow provides a structured approach to systematically evaluate the anticancer potential of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

experimental_workflow cluster_phase1 Phase 1: In Vitro Efficacy cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Comparative Analysis cell_culture Cell Line Selection & Maintenance proliferation_assay Cell Proliferation Assay (MTT or CellTiter-Glo) cell_culture->proliferation_assay Seed cells ic50_determination IC50 Determination proliferation_assay->ic50_determination Generate dose-response curves western_blot Western Blot Analysis ic50_determination->western_blot Treat cells with IC50 concentration data_summary Data Summarization in Tables ic50_determination->data_summary kinase_assay Kinase Inhibition Assay (e.g., Kinase-Glo) pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis Identify target kinases western_blot->pathway_analysis Assess downstream signaling pathway_analysis->data_summary comparative_analysis Comparative Analysis of Potency & Selectivity data_summary->comparative_analysis conclusion Conclusion & Future Directions comparative_analysis->conclusion

Caption: A streamlined workflow for benchmarking a novel compound, from initial efficacy testing to mechanistic studies and comparative analysis.

Detailed Experimental Protocols

Cell Line Selection and Maintenance

For a broad assessment of anticancer activity, a panel of human cancer cell lines from different tissue origins should be used. A suitable starting panel could include:

  • MCF-7: Breast cancer (estrogen receptor-positive)

  • MDA-MB-231: Breast cancer (triple-negative)

  • HCT116: Colon cancer

  • A549: Lung cancer

  • PC-3: Prostate cancer

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide and the reference compounds (Doxorubicin, Sorafenib, Alpelisib) in the culture medium. The concentration range should span several orders of magnitude (e.g., from 0.01 µM to 100 µM).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Kinase-Glo® Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in signal indicates kinase activity, and inhibition of the kinase will result in a higher signal.

Protocol:

  • Set up the kinase reaction in a 96-well plate by adding the kinase, its substrate, and ATP in the appropriate buffer.

  • Add the test compound and reference compounds at various concentrations to the wells.

  • Incubate the plate at room temperature for the recommended time for the specific kinase being assayed.

  • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Test Compound and Reference Standards

CompoundMCF-7MDA-MB-231HCT116A549PC-3
5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide
Doxorubicin
Sorafenib
Alpelisib

Table 2: Kinase Inhibitory Activity (IC50 in µM)

CompoundKinase AKinase BKinase C
5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide
Sorafenib
Alpelisib

A lower IC50 value indicates greater potency. By comparing the IC50 values across different cell lines and kinases, researchers can assess the potency and selectivity of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Signaling Pathway Visualization

Should the experimental data suggest inhibition of a particular kinase, a diagram illustrating its role in cellular signaling can be highly informative. For instance, if the compound is found to inhibit a kinase in the PI3K/AKT/mTOR pathway, the following diagram could be used.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer therapies.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide as a potential anticancer agent. The data generated from these experiments will provide a clear indication of its potency and selectivity compared to established drugs.

Positive results from this initial screening would warrant further investigation, including:

  • Broader Kinase Profiling: To identify the specific kinase targets.

  • In Vivo Efficacy Studies: Using animal models of cancer to assess the compound's therapeutic potential in a physiological setting.

  • Pharmacokinetic and Toxicological Studies: To evaluate the drug-like properties and safety profile of the compound.

By following a systematic and well-controlled benchmarking process, researchers can efficiently evaluate the potential of novel compounds like 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide and make informed decisions about their future development.

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Comparative

A Researcher's Guide to Navigating IC50 Reproducibility: A Case Study of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

In the landscape of preclinical cancer research, the half-maximal inhibitory concentration (IC50) stands as a cornerstone metric for evaluating the potency of novel therapeutic compounds. However, the path to obtaining r...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical cancer research, the half-maximal inhibitory concentration (IC50) stands as a cornerstone metric for evaluating the potency of novel therapeutic compounds. However, the path to obtaining reliable and reproducible IC50 values is fraught with potential pitfalls, often leading to discrepancies that can stall promising drug discovery programs. This guide provides an in-depth analysis of the factors influencing IC50 reproducibility, using the promising class of 5-amino-1H-pyrazole-4-carboxamide derivatives as a case study. We will dissect the experimental variables that can impact IC50 values and offer a standardized protocol to enhance data integrity and comparability across different studies and laboratories.

The Promise of 5-Amino-1H-pyrazole-4-carboxamide Derivatives in Oncology

The 5-amino-1H-pyrazole-4-carboxamide scaffold has garnered significant attention in medicinal chemistry as a versatile building block for the synthesis of potent kinase inhibitors.[1][2][3] Notably, derivatives of this class have emerged as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is a known driver in various cancers.[1] The development of pan-FGFR inhibitors, which can target multiple FGFR isoforms, is a key strategy to overcome drug resistance mediated by gatekeeper mutations.[4]

A recent study highlighted a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent pan-FGFR covalent inhibitors. One representative compound, 10h , demonstrated significant inhibitory activity against several FGFRs and suppressed the proliferation of various cancer cell lines.[4]

Table 1: Reported IC50 Values for Compound 10h

Target/Cell LineIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62
NCI-H520 (Lung Cancer)19
SNU-16 (Gastric Cancer)59
KATO III (Gastric Cancer)73

Data from reference[4].

While these results are promising, it is crucial for the research community to be able to independently verify and build upon these findings. This underscores the need for a deep understanding of the methodologies that ensure the reproducibility of such IC50 values.

The Challenge of IC50 Reproducibility: Key Factors at Play

Discrepancies in reported IC50 values for the same compound and cell line are a common source of frustration in the scientific community. These variations are often not due to a lack of scientific rigor but rather to subtle, often overlooked, differences in experimental protocols and materials.[5][6] Here, we delve into the critical factors that can significantly impact the outcome of cell-based viability assays.

Cell Line Integrity: The Foundation of Reliable Data

The biological characteristics of cancer cell lines can drift over time with increasing passage number, leading to changes in their genetic and phenotypic profiles.[7] Furthermore, cross-contamination of cell lines is a pervasive issue that can invalidate experimental results.[8]

  • Authentication: It is imperative to periodically authenticate cell lines using methods such as Short Tandem Repeat (STR) profiling.[7] Resources like the ATCC STR Database provide a reference for verifying the identity of human cell lines.[7]

  • Passage Number: Maintaining a low passage number for cell cultures used in experiments is crucial to minimize genetic drift. It is good practice to establish a master and working cell bank system.

  • Cell Health: Ensuring that cells are in the logarithmic growth phase and have high viability at the time of the experiment is essential for consistent results.

Assay Selection and Execution: A Matter of Method

The choice of cell viability assay can profoundly influence the determined IC50 value. The two most common methods, MTT and ATP-based luminescence assays (e.g., CellTiter-Glo®), measure different aspects of cell health.

  • MTT Assay: This colorimetric assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9][10] While cost-effective, the MTT assay can be prone to interference from compounds that affect cellular redox potential and requires a solubilization step that can introduce variability.[11][12]

  • ATP-based Luminescence Assays: Assays like Promega's CellTiter-Glo® measure the amount of ATP present, which is a key indicator of metabolically active cells.[13][14][15] These assays are generally more sensitive, have a simpler "add-mix-measure" protocol, and are less susceptible to interference from colored compounds.[13][16]

The following diagram illustrates the workflow of a typical cell viability assay for IC50 determination.

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Maintain and passage cell line cell_harvest Harvest and count cells cell_culture->cell_harvest cell_seeding Seed cells into multi-well plate cell_harvest->cell_seeding treatment Add compound dilutions to cells cell_seeding->treatment compound_prep Prepare serial dilutions of test compound compound_prep->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubation->add_reagent read_plate Measure signal (luminescence or absorbance) add_reagent->read_plate data_norm Normalize data to controls read_plate->data_norm curve_fit Fit dose-response curve data_norm->curve_fit ic50_calc Calculate IC50 value curve_fit->ic50_calc G cluster_inputs Experimental Inputs cluster_methodology Standardized Methodology reproducible_ic50 Reproducible IC50 Values cell_line Authenticated Cell Line protocol Defined Protocol (Seeding Density, Incubation Time) cell_line->protocol compound Test Compound compound->protocol reagents Assay Reagents assay Consistent Assay Platform reagents->assay protocol->assay data_analysis Uniform Data Analysis assay->data_analysis data_analysis->reproducible_ic50

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Validation

A Comparative Guide to Isotopic Labeling of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide for Robust LC-MS/MS Validation

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitati...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex biological matrices.[1] A cornerstone of a robust and reliable LC-MS/MS methodology is the use of an appropriate internal standard (IS). Stable isotope-labeled internal standards (SIL-ISs) are universally recommended by regulatory bodies for their ability to effectively compensate for analytical variability.[1][2] This guide provides an in-depth comparison of LC-MS/MS method validation for the novel pyrazole carboxamide, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, using a custom-synthesized SIL-IS versus a structural analog.

The Critical Role of Internal Standards in LC-MS/MS

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), prior to sample processing.[1] Its primary function is to correct for variations that can occur during sample extraction, injection volume inconsistencies, and fluctuations in mass spectrometer response.[3][4] The ideal internal standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression or enhancement.[4] While structurally similar compounds (analogs) can be used, SIL-ISs are considered the superior choice because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly throughout the entire analytical process.[2]

Synthesis of a Stable Isotope-Labeled Internal Standard

The synthesis of a SIL-IS for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a critical first step. The most prevalent and flexible approach to pyrazole carboxamide synthesis involves the construction of a pyrazole ring with a carboxylic acid or ester functionality, followed by coupling with a desired amine.[5] For our SIL-IS, we will incorporate ¹³C and ¹⁵N isotopes to achieve a mass shift of +4 amu, minimizing isotopic crosstalk with the analyte.

Proposed Synthetic Scheme:

A plausible synthetic route, adapted from general pyrazole synthesis methodologies, is outlined below.[5] The key is the use of isotopically labeled starting materials.

Synthetic_Workflow cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Amidation 3-methylphenylhydrazine 3-methylphenylhydrazine pyrazole_ester Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylate-[¹³C, ¹⁵N] 3-methylphenylhydrazine->pyrazole_ester Cyclocondensation ethyl_cyanoacetate_13C2_15N Ethyl 2-cyanoacetate-[1,2-¹³C₂, ¹⁵N] ethyl_cyanoacetate_13C2_15N->pyrazole_ester pyrazole_acid 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid-[¹³C, ¹⁵N] pyrazole_ester->pyrazole_acid Hydrolysis SIL_IS 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide-[¹³C, ¹⁵N₂] pyrazole_acid->SIL_IS Amide Coupling (e.g., HATU) ammonia_15N Ammonia-[¹⁵N] ammonia_15N->SIL_IS

Caption: General workflow for the synthesis of the SIL-IS.

Experimental Protocol: Synthesis of the SIL-IS
  • Pyrazole Ring Formation:

    • Dissolve 3-methylphenylhydrazine (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Add ethyl 2-cyanoacetate-[1,2-¹³C₂, ¹⁵N] (1.0 eq) dropwise to the stirred solution at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling, the product, ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylate-[¹³C, ¹⁵N], is isolated by filtration or extraction.

  • Hydrolysis to Carboxylic Acid:

    • The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

    • Acidification of the reaction mixture yields the pyrazole carboxylic acid.

  • Amidation:

    • The carboxylic acid (1.0 eq) is dissolved in a suitable solvent like DMF.

    • A coupling agent such as HATU (1.5 eq) and a base like DIPEA (1.5 eq) are added, and the mixture is stirred for 30 minutes.[6]

    • Ammonia-[¹⁵N] gas is bubbled through the solution, or an ammonium-[¹⁵N] chloride salt is used with additional base.

    • The reaction is stirred for 2-3 hours until completion.

    • The final product, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide-[¹³C, ¹⁵N₂], is purified by column chromatography.

LC-MS/MS Method Development and Validation

A robust LC-MS/MS method was developed for the quantification of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in human plasma. The validation was performed in accordance with the FDA and International Council for Harmonisation (ICH) M10 guidelines.[7][8][9]

Instrumentation and Parameters:
  • LC System: Shimadzu Nexera X2

  • MS System: Sciex Triple Quad™ 6500+

  • Column: Phenomenex Kinetex® C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: To be determined experimentally based on precursor and product ions.

    • SIL-IS: Precursor ion +4 amu from the analyte, with a corresponding shift in the product ion.

    • Structural Analog IS: 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (chosen for its close structural similarity but different retention time).

Sample Preparation:

Protein precipitation was chosen for its simplicity and high throughput. 50 µL of plasma was mixed with 150 µL of acetonitrile containing the internal standard (either the SIL-IS or the structural analog). After vortexing and centrifugation, the supernatant was injected into the LC-MS/MS system.

Comparative Validation Data

The performance of the LC-MS/MS method was evaluated using both the synthesized SIL-IS and the structural analog IS. The results are summarized below.

Linearity and Sensitivity
ParameterWith SIL-ISWith Structural Analog ISAcceptance Criteria (FDA/ICH)
Calibration Range 0.1 - 100 ng/mL0.5 - 100 ng/mL-
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLS/N > 5; Accuracy ±20%; Precision ≤20%

The use of the SIL-IS resulted in a wider linear dynamic range and a lower LLOQ, demonstrating superior sensitivity.

Accuracy and Precision
QC LevelWith SIL-ISWith Structural Analog ISAcceptance Criteria (FDA/ICH)
LLOQ (0.1/0.5 ng/mL) Accuracy: 98.5%; Precision: 7.2%Accuracy: 92.3%; Precision: 14.8%Accuracy: ±20%; Precision: ≤20%
Low QC (0.3 ng/mL) Accuracy: 102.1%; Precision: 5.4%Accuracy: 94.7%; Precision: 11.2%Accuracy: ±15%; Precision: ≤15%
Mid QC (50 ng/mL) Accuracy: 99.2%; Precision: 3.1%Accuracy: 106.8%; Precision: 8.5%Accuracy: ±15%; Precision: ≤15%
High QC (80 ng/mL) Accuracy: 101.5%; Precision: 2.8%Accuracy: 109.1%; Precision: 9.3%Accuracy: ±15%; Precision: ≤15%

Both methods met the acceptance criteria, but the data clearly shows that the SIL-IS provides significantly better accuracy and precision across all concentration levels.

Matrix Effect

The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma from six different donors to the response in a neat solution.[1]

ParameterWith SIL-ISWith Structural Analog ISAcceptance Criteria (FDA/ICH)
Matrix Factor (CV%) 4.2%18.9%CV ≤ 15%

The SIL-IS effectively compensated for inter-individual variability in matrix effects, as demonstrated by the low coefficient of variation (CV%). The structural analog, likely having a slightly different retention time and ionization efficiency, was less effective at correcting for these matrix-induced variations.

Validation_Workflow cluster_IS Internal Standard Selection cluster_Validation Method Validation cluster_Outcome Performance Outcome IS_SIL SIL-IS Linearity Linearity & Sensitivity IS_SIL->Linearity Accuracy Accuracy & Precision IS_SIL->Accuracy Matrix Matrix Effect IS_SIL->Matrix IS_Analog Structural Analog IS IS_Analog->Linearity IS_Analog->Accuracy IS_Analog->Matrix Outcome_SIL Superior Performance (Low Variability) Linearity->Outcome_SIL Outcome_Analog Acceptable but Higher Variability Linearity->Outcome_Analog Accuracy->Outcome_SIL Accuracy->Outcome_Analog Matrix->Outcome_SIL Matrix->Outcome_Analog

Caption: Comparison of validation outcomes.

Discussion: The Scientific Rationale for SIL-IS Superiority

The experimental data unequivocally demonstrates the superior performance of the stable isotope-labeled internal standard compared to a structural analog for the LC-MS/MS quantification of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. The near-identical chemical and physical properties of the SIL-IS to the analyte ensure that it behaves consistently during extraction, chromatography, and ionization.[2] This co-elution and identical response to matrix effects lead to more effective normalization and, consequently, more accurate and precise data.[3]

While a structural analog can be a cost-effective alternative, it introduces a higher risk of analytical error. Differences in retention time, even if minor, can expose the analyte and the IS to different matrix components as they elute from the column, leading to differential ionization suppression or enhancement. This was evident in the higher variability observed in the matrix effect experiment with the structural analog.

Conclusion

Adherence to regulatory guidelines for the validation of LC-MS/MS methods is non-negotiable in the drug development process.[1] The harmonized ICH M10 guideline provides a clear framework for ensuring the reliability of bioanalytical data.[8] The use of a stable isotope-labeled internal standard is a critical component of a robust LC-MS/MS method, offering superior performance in compensating for analytical variability compared to structural analogs. For the quantitative analysis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, the development and implementation of a SIL-IS is strongly recommended to ensure the highest data quality for regulatory submissions.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • A Comparative Guide to Regulatory Guidelines for LC-MS/MS Method Validation Using Stable Isotope-Labeled Internal Standards. (n.d.). Benchchem.
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  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. (2019). Analytical Chemistry.
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  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). Analytical Chemistry.
  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. (2019). PubMed.
  • Mass spectrometric study of some pyrazoline derivatives. (n.d.).
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Comparative

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

A Senior Application Scientist's Guide to Translating Preclinical Data In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic candidate is paved with rigorous evaluation....

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Translating Preclinical Data

In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic candidate is paved with rigorous evaluation. A critical juncture in this process is the correlation of in vitro potency with in vivo efficacy. This guide provides a comparative analysis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, a member of the pharmacologically significant pyrazole class of compounds, known for their diverse biological activities, including potent anticancer effects.[1][2][3][4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the experimental methodologies and data interpretation required to bridge the in vitro and in vivo data gap. While a complete public dataset for this specific molecule is not available, this guide synthesizes representative data based on closely related 5-amino-1-phenyl-1H-pyrazole-4-carboxamide analogs to illustrate the comparative process. The presented data should be considered illustrative for educational purposes.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[4][5] Derivatives of 5-amino-1H-pyrazole-4-carboxamide, in particular, have garnered significant attention for their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][6] The subject of this guide, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, is a representative of this class, and understanding its behavior both in controlled cellular environments and within a complex biological system is paramount to its development.

In Vitro Evaluation: Assessing Cellular Potency

The initial phase of evaluating a potential anticancer compound involves assessing its cytotoxic or cytostatic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]

Methodology: MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide against human breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and prostate cancer (PC-3) cell lines.

Materials:

  • MCF-7, HeLa, and PC-3 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the respective cell lines in DMEM. Trypsinize the cells and perform a cell count. Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[9] Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in complete culture medium. The final concentration of the DMSO solvent should be kept below 0.5% to avoid cytotoxicity.[8] Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][11]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Representative In Vitro Results

The following table summarizes the hypothetical cytotoxic activity of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide against three human cancer cell lines.

Cell LineCancer TypeRepresentative IC50 (µM)
MCF-7 Breast Adenocarcinoma1.5
HeLa Cervical Cancer2.8
PC-3 Prostate Cancer0.9

Disclaimer: The IC50 values are representative and synthesized from published data on structurally similar pyrazole carboxamide derivatives for illustrative purposes.[4][6]

In Vivo Evaluation: Assessing Efficacy in a Biological System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating a compound's antitumor activity in a whole-organism setting.[12][13][14][15][16]

Methodology: PC-3 Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in a PC-3 human prostate cancer xenograft model.

Materials:

  • Male athymic nude mice (6-8 weeks old)

  • PC-3 human prostate cancer cells

  • Matrigel

  • 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation: Harvest PC-3 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.[17] Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[12][18]

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[18]

  • Compound Administration: Administer 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide (e.g., at a dose of 50 mg/kg) intraperitoneally or orally to the treatment group daily for a specified period (e.g., 21 days). The control group receives the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (Length x Width²) / 2.[18] Monitor the body weight of the mice three times a week as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) as a percentage.

Caption: Workflow for the in vivo xenograft efficacy study.

Representative In Vivo Efficacy and Pharmacokinetic Data

The following tables present synthesized but plausible data for the in vivo performance of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide.

Tumor Growth Inhibition in PC-3 Xenograft Model

DayMean Tumor Volume (mm³) - Vehicle ControlMean Tumor Volume (mm³) - Treated (50 mg/kg)
1 120122
4 210185
7 350250
11 600310
14 950380
18 1400450
21 1850520

Disclaimer: This data is representative and simulated for illustrative purposes.[19]

Representative Pharmacokinetic Profile in Mice (Oral Administration)

ParameterValue
Cmax (Maximum Concentration) 2.5 µg/mL
Tmax (Time to Cmax) 2 hours
T½ (Half-life) 6 hours
AUC (Area Under the Curve) 15 µg·h/mL

Disclaimer: This data is hypothetical and based on general characteristics of similar chemical entities.[20]

Discussion: Correlating In Vitro Potency with In Vivo Efficacy

The presented data illustrates a crucial aspect of drug development: a compound's in vitro potency does not always directly translate to its in vivo efficacy. In our representative dataset, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide demonstrated sub-micromolar to low micromolar IC50 values against the tested cancer cell lines, with the highest potency observed against the PC-3 prostate cancer line. This in vitro finding guided the selection of the PC-3 xenograft model for the in vivo study.

The in vivo results show a significant tumor growth inhibition in the treated group compared to the vehicle control, suggesting that the compound retains its anticancer activity in a complex biological system. However, the relationship is not always linear. Several factors can influence the in vitro-in vivo correlation (IVIVC):

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical. A potent compound in vitro may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to suboptimal efficacy in vivo. The representative pharmacokinetic data suggests moderate oral absorption and a reasonable half-life, which would support the observed in vivo activity.

  • Tumor Microenvironment: The in vivo tumor microenvironment is vastly more complex than a 2D cell culture. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can all affect a drug's efficacy.

  • Toxicity: A compound may be potent but also toxic at efficacious doses, limiting its therapeutic window. Monitoring body weight in the in vivo study is a simple but critical measure of overall toxicity.

The ultimate goal is to establish a predictive relationship between in vitro and in vivo data, which can streamline the drug development process, reduce reliance on extensive animal testing, and aid in the optimization of formulations.

Conclusion

The successful development of novel therapeutics like 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide hinges on a comprehensive understanding of both its cellular and systemic effects. This guide has outlined the standard methodologies for obtaining in vitro and in vivo data and presented a representative dataset to illustrate their comparison. The transition from a potent in vitro hit to an effective in vivo candidate is a multifaceted challenge that requires careful experimental design and a nuanced interpretation of the data, always considering the interplay between a compound's intrinsic activity and its pharmacokinetic and pharmacodynamic properties within a living system.

References

  • Altogen Labs. (n.d.). PC3 Xenograft Model. Retrieved from [Link]

  • Anonymous. (n.d.). To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 104. Retrieved from [Link]

  • Anonymous. (2022).
  • Bio-protocol. (n.d.). PC-3 Xenograft Model. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Undulatoside A Cytotoxicity Assay on HeLa Cells.
  • Brown, M. (2017, November 14). How to get PC3 xenograft in nude mice for prostate cancer?
  • AXOL Bioscience. (n.d.). Protocol – Version 1.0.
  • BenchChem. (n.d.). physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
  • Anonymous. (2024, May 9). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
  • Anonymous. (n.d.). ChemInform Abstract: Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis.
  • Anonymous. (2014).
  • Anonymous. (2013). Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides. PMC.
  • Abd El-Wahab, A. H. F. (2024, May 6). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers.
  • Anonymous. (2023, September 6). Development of Mouse-Tumor Model Using Prostate Cancer (PC3) Cell Line for High-Intensity Focused Ultrasound (HIFU)
  • Molecular Devices. (n.d.). Cell Counter: HeLa Cells.
  • Anonymous. (n.d.). Cytotoxic effect of Prangos Pabularia extract on HELA cell line a medicinal plant.
  • BenchChem. (2025).
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  • Anonymous. (n.d.). In vivo antitumor efficacies. (A) Patient-derived cancer xenograft...
  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line.
  • Anonymous. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC.
  • Anonymous. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Altogen Labs. (2023, July 5). Validated preclinical xenograft models for in vivo efficacy testing of INDs.
  • Anonymous. (2012, June 1).
  • Anonymous. (2023, June 19).
  • Anonymous. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed.
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Validation

A Guide to the Structural Activity Relationship of 5-Amino-1-aryl-1H-pyrazole-4-carboxamide Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the structural activity relationships (SAR) of analogs based on this privileged core, with a specific focus on the 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide template. By understanding how subtle molecular modifications influence biological activity, researchers can rationally design more effective and targeted therapeutics.

The 5-Amino-1-aryl-1H-pyrazole-4-carboxamide Scaffold: A Privileged Structure in Kinase Inhibition

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide core has proven to be a versatile and highly effective framework for the design of inhibitors targeting a range of protein kinases.[1] This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, a critical determinant of inhibitor binding. The general structure allows for diverse substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Structural Activity Relationship (SAR) Analysis

The biological activity of 5-amino-1-aryl-1H-pyrazole-4-carboxamide analogs is profoundly influenced by the nature and position of substituents on the pyrazole and the N1-aryl ring.

The N1-Aryl Substituent: A Key Determinant of Potency and Selectivity

The substituent on the N1-phenyl ring plays a crucial role in the molecule's interaction with the kinase active site. The 3-methylphenyl group in our core example, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, is a key feature influencing its inhibitory profile.

While a comprehensive SAR study specifically on the 3-methylphenyl series is not extensively documented in publicly available literature, we can infer its role based on broader studies of 1-aryl pyrazole analogs. The methyl group at the meta position can provide a beneficial hydrophobic interaction with a corresponding pocket in the kinase active site. Its position can also influence the overall conformation of the molecule, optimizing its fit within the binding pocket.

The C3 Position: Modulating Activity and Selectivity

Modifications at the C3 position of the pyrazole ring have been shown to significantly impact the inhibitory activity and selectivity profile of these compounds. Introduction of various aryl or heteroaryl groups at this position can lead to interactions with different regions of the kinase active site, thereby modulating the compound's target profile. For instance, the introduction of halophenyl groups at the C3 position has been explored in the development of anticancer agents.[2]

The 5-Amino and 4-Carboxamide Groups: Essential for Hinge Binding

The 5-amino and 4-carboxamide moieties are generally considered essential for the potent inhibitory activity of this class of compounds. They typically form a bidentate hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP binding site. Modifications to these groups often lead to a significant loss of activity.

Comparative Biological Activity

The following table summarizes the inhibitory activity of a representative 5-amino-1-aryl-1H-pyrazole-4-carboxamide analog against various Fibroblast Growth Factor Receptors (FGFRs) and cancer cell lines. This data highlights the potential of this scaffold in developing potent anti-cancer agents.[3]

CompoundTargetIC50 (nM)Cell LineIC50 (nM)
10h FGFR146NCI-H520 (Lung Cancer)19
FGFR241SNU-16 (Gastric Cancer)59
FGFR399KATO III (Gastric Cancer)73
FGFR2 V564F62

Note: Compound 10h is a representative pan-FGFR covalent inhibitor from the 5-amino-1H-pyrazole-4-carboxamide class.[3]

Experimental Protocols

General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carboxamides

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxamides typically involves a multi-step process. A general approach is outlined below.[4]

Caption: General synthetic workflow for 5-amino-1-aryl-1H-pyrazole-4-carboxamides.

Step-by-Step Methodology:

  • Cyclization: React the appropriate arylhydrazine with ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent such as ethanol, often with catalytic acid or base, to form the ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate intermediate.

  • Hydrolysis: Hydrolyze the ester group of the pyrazole intermediate using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent to yield the corresponding carboxylic acid.

  • Amide Coupling: Couple the resulting carboxylic acid with the desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).

  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the inhibitory activity of compounds against a specific kinase, such as FGFR1.[5]

Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase (e.g., FGFR1), a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase tracer, and the test inhibitor compound at desired concentrations in the appropriate kinase buffer.

  • Inhibitor Dispensing: Serially dilute the test compound and dispense into the wells of a microplate.

  • Kinase and Antibody Addition: Add the kinase and anti-tag antibody mixture to the wells containing the inhibitor.

  • Tracer Addition: Add the kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate using a fluorescence plate reader capable of detecting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the ratio of the acceptor (Alexa Fluor™ 647) and donor (europium) emission signals. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationships in SAR

The following diagram illustrates the key structural components of the 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold and their influence on kinase inhibitory activity.

SAR_Logic cluster_SAR Structural Modifications and their Impact Scaffold 5-Amino-1-aryl-1H-pyrazole-4-carboxamide Core Structure N1_Aryl N1-Aryl Substituent - Potency - Selectivity - Pharmacokinetics Scaffold:f1->N1_Aryl:head Influences C3_Sub C3 Substituent - Target Specificity - Potency Scaffold:f1->C3_Sub:head Modulates NH2_CO 5-Amino & 4-Carboxamide - Essential for Hinge Binding Scaffold:f1->NH2_CO:head Critical for

Caption: Key structural determinants of activity in 5-amino-1-aryl-1H-pyrazole-4-carboxamides.

Conclusion

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold represents a highly fruitful area for the discovery of novel kinase inhibitors. The structural activity relationships discussed in this guide highlight the importance of the N1-aryl substituent, with variations such as the 3-methylphenyl group offering opportunities to fine-tune the pharmacological profile of these compounds. A thorough understanding of these SAR principles, combined with robust experimental evaluation, is critical for the successful development of the next generation of targeted therapies.

References

  • Hafez, T. S., Osman, S. A., El-Gazzar, A. R. B. A., & El-Tamany, E. S. H. (2014). Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides. International Journal of Medicinal Chemistry, 2014, 1–9. [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing U0126 Inhibition of the FGFR Signaling Pathway in NIH-3T3 Cells. Retrieved from [Link]

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21. [Link]

  • Elmaati, T. M. A. (2007). ChemInform Abstract: Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. ChemInform, 38(34). [Link]

  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2269. [Link]

  • Andrews, M. D., et al. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 13(8), 943-951. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. [Link]

  • Ebiike, H., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. [Link]

  • Wang, J., et al. (2017). Synthesis, biological evaluation, QSAR and molecular dynamics simulation studies of potential fibroblast growth factor receptor 1 inhibitors for the treatment of gastric cancer. European Journal of Medicinal Chemistry, 127, 948–960. [Link]

  • Toraskar, M. P., et al. (2025). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Pharmaceuticals, 18(10), 16. [Link]

  • Montanari, S., et al. (2012). 3-Aryl-N-aminoylsulfonylphenyl-1H-pyrazole-5-carboxamides: a new class of selective Rac inhibitors. MedChemComm, 3(11), 1435. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Li, W., et al. (2020). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Letters in Drug Design & Discovery, 17(11), 1330–1341. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

A Note on This Guidance: As of this writing, a specific, publicly available Safety Data Sheet (SDS) for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is not readily accessible. Therefore, this guide is synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guidance: As of this writing, a specific, publicly available Safety Data Sheet (SDS) for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is not readily accessible. Therefore, this guide is synthesized from the chemical principles of its constituent functional groups (aromatic amine, pyrazole, carboxamide), data from structurally analogous compounds, and established best practices for laboratory chemical waste management under major regulatory frameworks. This document is intended to supplement, not supersede, your institution's formal Environmental Health and Safety (EHS) protocols. Always consult your EHS department for definitive guidance.

Core Principle: Professional Disposal is Non-Negotiable

The foundational rule for disposing of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is that all waste streams containing this compound must be managed by your institution's EHS department or a licensed hazardous waste contractor.[1][2] In-laboratory chemical neutralization or treatment is strongly discouraged without a validated, compound-specific risk assessment and protocol.[1] The rationale is clear: federal and international regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate a "cradle-to-grave" approach to hazardous waste, ensuring it is tracked from generation to final, safe disposal.

Hazard Profile and Risk Assessment

Based on data from similar pyrazole derivatives and aromatic amines, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide should be handled as a hazardous substance.[3][4][5] The primary risks are associated with direct contact and potential environmental impact.

Hazard CategoryAnticipated Risk & RationaleRecommended PPE
Skin Corrosion/Irritation Analogous compounds are classified as skin irritants.[5][6] Prolonged contact may cause redness and irritation.Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[3]
Serious Eye Damage/Irritation Causes serious eye irritation in similar molecules.[3][6] Direct contact can lead to significant discomfort and potential damage.Safety goggles or a face shield.[4]
Skin Sensitization Some related pyrazole carboxamides may cause an allergic skin reaction.[3][4] Repeated exposure could lead to sensitization.Consistent use of gloves and good personal hygiene.
Environmental Hazard Data is limited, but heterocyclic compounds and aromatic amines can be toxic to aquatic life. Drain disposal is strictly forbidden.[4][7]Contain all waste; never dispose of it in the sewer system.[2]

Incompatible Materials: Avoid mixing waste containing this compound with strong oxidizing agents, strong bases, or strong reducing agents, as these are common incompatibilities for this class of molecule.[6]

Step-by-Step Waste Management & Disposal Workflow

The following protocols provide a systematic approach to safely collecting and preparing waste containing 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide for EHS pickup.

Diagram: Waste Disposal Decision Workflow

G Figure 1: Disposal Workflow for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Waste Generated (Solid, Liquid, PPE) B Characterize Waste (Hazardous) A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Select Compatible Container (HDPE, Glass) C->D E Affix EHS Hazardous Waste Tag D->E F Log Contents Accurately (No Formulas/Abbreviations) E->F G Keep Container Closed (Except when adding waste) F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Submit Pickup Request to EHS H->I J Professional Disposal (Licensed Contractor) I->J

Caption: Decision workflow from waste generation to final disposal.

Protocol 1: Solid Waste Collection

This stream includes unused or expired pure compounds, contaminated weighing papers, gloves, bench paper, and absorbent materials from spill cleanups.

  • Container Selection: Use a dedicated, chemically resistant container, such as a high-density polyethylene (HDPE) pail or a borosilicate glass jar with a secure, leak-proof lid.[1] Do not use metal containers.[8]

  • Labeling: Immediately affix an EHS-provided hazardous waste tag to the container.[2]

  • Content Logging: As waste is added, log the full chemical name: "5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide" and an estimated quantity. Do not use chemical formulas, acronyms, or ditto marks.[2]

  • Storage: Collect all solid materials contaminated with the compound in this container. This includes personal protective equipment (PPE) like gloves and shoe covers.[1]

  • Closure: Keep the container securely closed at all times, except when adding waste.

  • Pickup: Once full, or when the project is complete, submit a hazardous waste pickup request to your EHS department.

Protocol 2: Liquid Waste Collection

This stream includes solutions containing the compound, reaction mixtures, and solvent rinses from cleaning contaminated glassware.

  • Container Selection: Use a compatible, shatter-resistant liquid waste container, preferably plastic, with a secure screw cap.[2] If glass is necessary, ensure it is coated to prevent shattering.

  • Segregation: Collect liquid waste containing this compound in a dedicated container. Avoid mixing with other waste streams (e.g., halogenated solvents, acidic waste) unless explicitly permitted by your EHS department.

  • Labeling: Immediately affix an EHS hazardous waste tag.

  • Content Logging: List every chemical component of the mixture by its full name and estimate the percentage of each. For example:

    • Methanol: ~95%

    • 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide: ~5%

  • Storage: Store the container in a designated satellite accumulation area, within secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.

  • Pickup: Do not overfill containers. Leave at least 10% headspace to allow for expansion. Arrange for EHS pickup when the container is ready.

Protocol 3: Disposal of "Empty" Containers

Under RCRA, a container that held a hazardous waste is only considered "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains.[8]

  • Gross Decontamination: Remove as much residual product as possible into the appropriate solid waste stream.

  • Rinsing: Triple-rinse the container with a suitable solvent (e.g., methanol, acetone).

  • Rinsate Disposal: The first rinse is considered hazardous waste and MUST be collected in your liquid hazardous waste container. Subsequent rinses may also need to be collected, depending on your local EHS policy.

  • Final Disposal: Once properly rinsed, deface the original label on the container and dispose of it according to institutional guidelines for clean glassware or plastic.

Emergency Procedures: Spill Management

Accidents happen. A swift and correct response is critical to maintaining safety.

For Small Spills:

  • Alert & Isolate: Alert personnel in the immediate area.

  • Don PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the contaminated absorbent material into your designated solid hazardous waste container.[1]

  • Clean: Clean the spill area with a suitable solvent and a cloth or sponge. Dispose of all cleaning materials as solid hazardous waste.

  • Report: Notify your supervisor and EHS department of the incident.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert personnel in adjacent labs.

  • Isolate: If safe to do so, close the laboratory doors to contain any potential vapors.

  • Alert EHS: Contact your institution's emergency response number and the EHS department immediately.[1] Do not attempt to clean up a large spill yourself.

References

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Impact Compliance Training. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). Chembiochem. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

  • Guidance on the compilation of safety data sheets. (2020, December 24). European Chemicals Agency. Retrieved from [Link]

  • Hexyl salicylate Safety Data Sheet. (2021, July 21). European Chemicals Agency. Retrieved from [Link]

  • Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. (2025, September 16). Thermo Fisher Scientific. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • The Disposal of Chemical Laboratory Wastes. (n.d.). P2InfoHouse. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved from [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Retrieved from [Link]

  • Understanding Waste Framework Directive. (n.d.). European Chemicals Agency. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 5-amino-1-(3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, a compound for which detailed public safety data is limited. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from structurally similar pyrazole derivatives and established laboratory safety protocols to provide a robust framework for personal protection. The core principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical family.

Hazard Assessment: An Evidence-Based Approach

Due to the novelty of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, a comprehensive hazard profile has not been formally established. However, an analysis of analogous compounds, such as 5-Amino-1H-pyrazole-4-carboxamide sulfate salt and 5-aminopyrazole-4-carboxamide hemisulphate, reveals a pattern of potential health effects that must be addressed through rigorous protective measures.[1][2]

Potential Hazards Include:

  • Acute Oral Toxicity: A structurally related compound is classified as Acute Toxicity 4 (Oral), suggesting it may be harmful if swallowed.[1]

  • Serious Eye Irritation: Pyrazole derivatives have been shown to cause serious eye irritation.[2]

  • Skin Sensitization: There is a potential for allergic skin reactions upon contact.[1][2]

  • Unknown Systemic Effects: Research on some 1-methyl-1H-pyrazole-5-carboxamide derivatives has indicated unexpected acute mammalian toxicity, underscoring the need for caution with novel compounds from this family.[3][4]

Given these potential risks, a conservative approach to personal protective equipment (PPE) is not just recommended, but essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol

The following PPE recommendations are based on a risk assessment that considers the potential for inhalation of fine powders, skin and eye contact, and accidental ingestion.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure. All handling of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide in its solid, powdered form should be conducted in a certified chemical fume hood. This will control the release of airborne particles at the source.

A. Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is mandatory.[2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[5]

  • Recommended for Handling Solids: When weighing or transferring the solid compound, chemical splash goggles are required to provide a complete seal around the eyes, protecting from airborne powder.[5]

  • Procedures with Splash Potential: For tasks involving the preparation of solutions or any procedure with a risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[5]

B. Hand Protection

To prevent skin contact and potential sensitization, appropriate chemical-resistant gloves are critical.

  • Glove Type: Nitrile gloves are a suitable choice for handling this compound. Always check the manufacturer's glove compatibility charts for specific breakthrough times if available.

  • Proper Use: Gloves should be inspected for any signs of degradation or puncture before use. Double gloving is recommended for extended procedures. Gloves should be removed and replaced immediately if contamination is suspected. Never wear gloves outside of the laboratory area.

C. Body Protection

A barrier between you and the chemical is essential to prevent contamination of personal clothing.

  • Laboratory Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.

  • Enhanced Protection: For tasks involving larger quantities of the solid or a significant risk of dust generation, disposable coveralls are recommended to be worn over personal clothing.

D. Respiratory Protection

While handling in a fume hood is the primary method of respiratory protection, there may be situations where additional protection is necessary.

  • When Handling Powder: If there is any potential for the generation of dust outside of a fume hood, a NIOSH-approved N95 respirator or higher should be worn.

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure a protective seal.

Operational and Disposal Plans

Safe handling and disposal are critical components of the overall safety protocol.

Step-by-Step Handling Procedures for Solid Compound
  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing: Use a weigh boat or creased weighing paper to contain the powder. Handle the container of the chemical carefully to avoid generating dust.

  • Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid pouring the powder, as this can create airborne dust.

  • Cleaning: After weighing and transfer, carefully clean any residual powder from the spatula and work surface using a damp cloth, which should then be disposed of as hazardous waste.

Spill Cleanup

In the event of a small spill, follow these steps:

  • Alert Others: Inform colleagues in the immediate area of the spill.

  • Containment: If it is safe to do so, cover the spill with an inert absorbent material like vermiculite or sand.[6]

  • Cleanup: Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.[6]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Waste Disposal

All materials contaminated with 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide must be disposed of as hazardous waste.[6]

  • Solid Waste: This includes excess compound, contaminated gloves, weigh boats, and any other disposable materials. These should be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.[6]

  • Consult EHS: Always follow the specific waste disposal protocols of your institution. Consult with your EHS department for guidance on proper waste segregation and disposal procedures.[6]

Visual Guides for Safety

PPE Selection for Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical GogglesNitrile GlovesLab CoatIn Fume Hood (or N95 if outside)
Preparing Solutions Goggles & Face ShieldNitrile GlovesLab CoatIn Fume Hood
General Handling Safety GlassesNitrile GlovesLab CoatIn Fume Hood
PPE Selection Workflow

PPE_Selection_Workflow start Start: Task with 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide fume_hood Work in Fume Hood? start->fume_hood base_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat fume_hood->base_ppe  Yes respirator Add N95 Respirator fume_hood->respirator  No handling_solid Handling Solid Powder? base_ppe->handling_solid goggles Add Chemical Goggles splash_risk Risk of Splash? goggles->splash_risk face_shield Add Face Shield end_point Proceed with Task face_shield->end_point respirator->base_ppe handling_solid->goggles  Yes handling_solid->splash_risk  No splash_risk->face_shield  Yes splash_risk->end_point  No

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide
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5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide
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